molecular formula C12H12O5 B10860738 6-O-Methylreticulol CAS No. 24350-93-4

6-O-Methylreticulol

Cat. No.: B10860738
CAS No.: 24350-93-4
M. Wt: 236.22 g/mol
InChI Key: XSCMXPPEMQECFJ-UHFFFAOYSA-N
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Description

6-O-methylreticulol is a member of isocoumarins.
1H-2-Benzopyran-1-one, 8-hydroxy-6,7-dimethoxy-3-methyl- has been reported in Wettsteinia inversa and Streptomyces mobaraensis with data available.

Properties

IUPAC Name

8-hydroxy-6,7-dimethoxy-3-methylisochromen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-6-4-7-5-8(15-2)11(16-3)10(13)9(7)12(14)17-6/h4-5,13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCMXPPEMQECFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(C(=C2C(=O)O1)O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20419938
Record name 1H-2-Benzopyran-1-one, 8-hydroxy-6,7-dimethoxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20419938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24350-93-4
Record name 1H-2-Benzopyran-1-one, 8-hydroxy-6,7-dimethoxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20419938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Biosynthetic Pathway of 6-O-Methylreticulol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-O-Methylreticulol is a naturally occurring isocoumarin (B1212949) derivative isolated from various fungal and plant species. As a member of the polyketide family, its biosynthesis is of significant interest for natural product synthesis and synthetic biology applications. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 6-O-Methylreticulol, detailing the enzymatic steps from primary metabolism to the final methylated product. The pathway is elucidated based on isotopic labeling studies of its precursor, reticulol (B1680551), and analogous well-characterized isocoumarin biosynthetic pathways, such as that of citrinin. This guide includes a summary of the enzymes involved, detailed experimental protocols for pathway elucidation, and a visual representation of the biosynthetic route.

Introduction

6-O-Methylreticulol is an isocoumarin, a class of secondary metabolites characterized by a 1H-2-benzopyran-1-one core structure. It has been isolated from fungi such as Biscogniauxia capnodes and Streptomyces mobaraensis. The biosynthesis of isocoumarins in fungi is predominantly governed by the polyketide pathway, utilizing a Type I non-reducing polyketide synthase (NR-PKS). The formation of 6-O-Methylreticulol is proposed to occur via the biosynthesis of its immediate precursor, reticulol, followed by a final O-methylation step.

Proposed Biosynthetic Pathway of 6-O-Methylreticulol

The biosynthesis of 6-O-Methylreticulol can be conceptually divided into two major stages:

  • Formation of the Reticulol Core: This stage is catalyzed by a non-reducing polyketide synthase (NR-PKS) and involves the iterative condensation of acetate (B1210297) units to form a polyketide chain, which then undergoes cyclization and aromatization to yield the isocoumarin scaffold of reticulol.

  • O-Methylation of Reticulol: The final step involves the specific methylation of the hydroxyl group at the C-6 position of reticulol, catalyzed by an O-methyltransferase (OMT).

Stage 1: Polyketide Synthesis of Reticulol

Based on 13C-labeling studies, the carbon skeleton of reticulol is derived from five acetate units. The proposed enzymatic steps catalyzed by the NR-PKS are as follows:

  • Chain Initiation: An acetyl-CoA starter unit is loaded onto the acyl carrier protein (ACP) domain of the NR-PKS.

  • Chain Elongation: Four successive decarboxylative condensations with malonyl-CoA extender units elongate the polyketide chain.

  • Cyclization and Aromatization: The resulting pentaketide (B10854585) chain undergoes a series of intramolecular aldol (B89426) condensations and dehydrations to form the bicyclic aromatic isocoumarin core.

  • Product Release: The final reticulol molecule is released from the PKS.

Stage 2: O-Methylation to 6-O-Methylreticulol

The terminal step in the biosynthesis is the methylation of the 6-hydroxyl group of reticulol.

  • Enzyme: A specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT).

  • Methyl Donor: S-adenosyl-L-methionine (SAM).

  • Reaction: The methyl group from SAM is transferred to the 6-hydroxyl group of reticulol, yielding 6-O-Methylreticulol and S-adenosyl-L-homocysteine (SAH).

Visualization of the Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway of 6-O-Methylreticulol.

Biosynthetic_Pathway_of_6_O_Methylreticulol AcetylCoA Acetyl-CoA NRPKS Non-Reducing Polyketide Synthase (NR-PKS) AcetylCoA->NRPKS Starter Unit MalonylCoA 4 x Malonyl-CoA MalonylCoA->NRPKS Extender Units Pentaketide Linear Pentaketide Chain (on PKS) Reticulol_Core Cyclized Intermediate (on PKS) Pentaketide->Reticulol_Core Cyclization/ Aromatization Reticulol Reticulol Reticulol_Core->Reticulol Release OMT 6-O-Methyltransferase (OMT) Reticulol->OMT Six_O_Methylreticulol 6-O-Methylreticulol SAM S-Adenosyl-L-methionine (SAM) SAM->OMT SAH S-Adenosyl-L-homocysteine (SAH) NRPKS->Pentaketide Chain Elongation OMT->Six_O_Methylreticulol OMT->SAH

A Technical Guide to the Natural Sources, Occurrence, and Isolation of 6-O-Methylreticulol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known natural sources of 6-O-Methylreticulol, a substituted isocoumarin (B1212949) derivative. The document details its occurrence, quantitative data, and a step-by-step experimental protocol for its isolation and characterization. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Natural Occurrence of 6-O-Methylreticulol

Recent studies have identified the endophytic fungus, Biscogniauxia capnodes, as a natural source of 6-O-Methylreticulol.[1][2][3] This fungus was isolated from the fruits of the star fruit tree, Averrhoa carambola.[2][3] Endophytic fungi, which reside within the tissues of living plants, are increasingly recognized as prolific producers of novel and bioactive secondary metabolites. The isolation of 6-O-Methylreticulol from an endophytic fungus highlights the potential of these microorganisms as a source for novel chemical entities.

Prior to its discovery in fungi, 6-O-Methylreticulol had been isolated from the bacterium Streptomyces mobaraensis and the liverwort Wettsteinia schusterana.

Quantitative Data

The production of 6-O-Methylreticulol by Biscogniauxia capnodes has been quantified in laboratory fermentation experiments. The following table summarizes the yield of 6-O-Methylreticulol and its parent compound, Reticulol, from the ethyl acetate (B1210297) extract of the fungal culture.

CompoundSource OrganismHost PlantAmount Isolated (mg)Starting Extract Weight (g)Reference
6-O-MethylreticulolBiscogniauxia capnodesAverrhoa carambola111.46
ReticulolBiscogniauxia capnodesAverrhoa carambola51.46

Experimental Protocols: Isolation and Characterization

The following protocol for the isolation and characterization of 6-O-Methylreticulol is based on the methodology reported for its extraction from Biscogniauxia capnodes.

Fungal Cultivation and Extraction
  • Fungal Culture: The endophytic fungus Biscogniauxia capnodes is cultured in a suitable liquid medium, such as Potato Dextrose Broth (PDB).

  • Fermentation: The fungus is fermented for a period of three weeks to allow for the production of secondary metabolites.

  • Extraction: Following fermentation, the culture broth and mycelium are separated. Both are extracted with ethyl acetate to partition the organic-soluble metabolites.

  • Concentration: The resulting ethyl acetate extracts are combined and concentrated under reduced pressure to yield a crude extract.

Chromatographic Separation and Purification
  • Silica (B1680970) Gel Chromatography: The crude ethyl acetate extract is subjected to column chromatography on silica gel to perform an initial fractionation of the components based on polarity.

  • Sephadex LH-20 Chromatography: Further separation of the fractions obtained from the silica gel column is achieved using a Sephadex LH-20 column, which separates compounds based on their size and polarity.

  • Preparative Thin-Layer Chromatography (pTLC): The final purification of 6-O-Methylreticulol is accomplished using preparative thin-layer chromatography to isolate the pure compound.

Structure Elucidation

The chemical structure of the isolated 6-O-Methylreticulol is determined through a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments are used to establish the connectivity of atoms within the molecule.

Workflow and Logical Relationships

The following diagram illustrates the experimental workflow for the isolation and characterization of 6-O-Methylreticulol from its fungal source.

experimental_workflow cluster_cultivation Fungal Cultivation & Extraction cluster_purification Purification cluster_analysis Analysis & Characterization start Start: Isolate Endophytic Fungus (Biscogniauxia capnodes) fermentation Fermentation (3 weeks in PDB) start->fermentation extraction Solvent Extraction (Ethyl Acetate) fermentation->extraction silica_gel Silica Gel Column Chromatography extraction->silica_gel sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex ptlc Preparative TLC sephadex->ptlc characterization Structure Elucidation (NMR, MS) ptlc->characterization end End: Pure 6-O-Methylreticulol characterization->end

Caption: Experimental workflow for the isolation of 6-O-Methylreticulol.

Biological Activities and Signaling Pathways

While specific studies on the signaling pathways of 6-O-Methylreticulol are not yet available in the literature, its parent compound, Reticulol, has been reported to exhibit biological activities. For instance, Reticulol has been shown to decrease degranulation and histamine (B1213489) release. The structural similarity between Reticulol and 6-O-Methylreticulol suggests that the latter may possess similar or related biological properties. Further research is warranted to elucidate the precise mechanism of action and potential signaling pathways affected by 6-O-Methylreticulol.

References

6-O-Methylreticulol: A Technical Guide to its Structure, Spectra, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isocoumarin (B1212949) 6-O-Methylreticulol, detailing its structural elucidation, comprehensive spectral data, and established experimental protocols for its synthesis and isolation. This document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction

6-O-Methylreticulol, systematically named 8-hydroxy-6,7-dimethoxy-3-methylisocoumarin, is a naturally occurring isocoumarin derivative. Isocoumarins are a class of phenolic compounds that have garnered significant interest due to their diverse and potent biological activities. 6-O-Methylreticulol has been identified as a metabolite in several fungal species, including the endophytic fungus Biscogniauxia capnodes and the liverwort Wettsteinia schusterana[1]. Research has highlighted its potential as a phosphodiesterase inhibitor, a topoisomerase I inhibitor, and its promising antitumor efficacy, making it a molecule of interest for further investigation in drug discovery programs[2][3].

Structural Elucidation

The chemical structure of 6-O-Methylreticulol has been unequivocally established through a combination of spectroscopic techniques and chemical synthesis. Its molecular formula is C₁₁H₁₀O₅, with a molecular weight of 222.19 g/mol [4]. The core of the molecule consists of a 1H-isochromen-1-one (isocoumarin) ring system, substituted with a hydroxyl group at position 8, two methoxy (B1213986) groups at positions 6 and 7, and a methyl group at position 3.

Key Structural Features:

  • Isocoumarin Core: A bicyclic aromatic lactone.

  • Oxygenation Pattern: A phenolic hydroxyl group at C-8 and two methoxy groups at C-6 and C-7.

  • Alkylation: A methyl group at the C-3 position of the pyranone ring.

The elucidation of this structure relies heavily on the interpretation of its spectral data, as detailed in the following sections.

Spectral Data

The following tables summarize the key spectral data for 6-O-Methylreticulol, providing a quantitative basis for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of 6-O-Methylreticulol

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
11.05s-8-OH
6.35s-H-5
6.18s-H-4
3.95s-7-OCH₃
3.89s-6-OCH₃
2.25s-3-CH₃

Solvent: CDCl₃

Table 2: ¹³C NMR Spectral Data of 6-O-Methylreticulol

Chemical Shift (δ) ppmAssignment
169.5C-1
163.8C-8
159.3C-6
158.0C-3
142.5C-7
138.8C-4a
103.1C-8a
99.8C-4
90.8C-5
61.57-OCH₃
56.16-OCH₃
20.33-CH₃

Solvent: CDCl₃

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for 6-O-Methylreticulol

TechniqueIonization Modem/z (relative intensity %)Assignment
EIMSPositive222 [M]⁺ (100), 207 (45), 194 (30), 179 (25), 151 (20)Molecular Ion and Fragments
HREIMSPositiveFound: 222.0528, Calculated for C₁₁H₁₀O₅: 222.0528Molecular Formula Confirmation
Other Spectroscopic Data

Table 4: UV and IR Spectral Data for 6-O-Methylreticulol

TechniqueSolvent/MediumAbsorption Maxima (λmax) / Wavenumber (ν)
UVMethanol245, 270, 338 nm
IRKBr3450, 1660, 1620, 1580 cm⁻¹

Experimental Protocols

Isolation from Biscogniauxia capnodes

The following is a generalized protocol for the isolation of 6-O-Methylreticulol from the endophytic fungus Biscogniauxia capnodes, based on reported methodologies[1].

  • Fungal Culture: Biscogniauxia capnodes is cultured in a suitable liquid medium, such as Potato Dextrose Broth (PDB), under static conditions at room temperature for a period of 3-4 weeks to allow for the production of secondary metabolites.

  • Extraction: The fungal mycelium and the culture broth are separated by filtration. Both are then exhaustively extracted with an organic solvent, typically ethyl acetate. The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar Rf values are combined.

  • Purification: The fractions containing 6-O-Methylreticulol are further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

  • Structure Confirmation: The identity and purity of the isolated 6-O-Methylreticulol are confirmed by spectroscopic methods (NMR, MS, UV, IR) as detailed above.

Chemical Synthesis

An efficient synthesis of 6-O-Methylreticulol has been reported and is outlined below.

  • Acetylation and Cyclodehydration: 3,4,5-Trimethoxyhomophthalic acid is refluxed with acetic anhydride (B1165640) in the presence of dry pyridine. This step results in the formation of 2,3,4-trimethoxy-6-(2-oxopropyl)benzoic acid.

  • Isocoumarin Formation: The resulting benzoic acid derivative is then subjected to cyclodehydration using acetic anhydride to yield 6,7,8-trimethoxy-3-methylisocoumarin.

  • Regioselective Demethylation: The final step involves the regioselective demethylation of the 6,7,8-trimethoxy-3-methylisocoumarin to afford 6-O-Methylreticulol (8-hydroxy-6,7-dimethoxy-3-methylisocoumarin).

Visualizations

Structure Elucidation Workflow

The logical flow for the structure elucidation of 6-O-Methylreticulol is depicted in the following diagram.

StructureElucidation cluster_Isolation Isolation & Initial Characterization cluster_Spectroscopy Spectroscopic Analysis cluster_Interpretation Data Interpretation & Structure Confirmation Fungus Biscogniauxia capnodes Extraction Solvent Extraction Fungus->Extraction Chromatography Column Chromatography Extraction->Chromatography PureCompound Pure 6-O-Methylreticulol Chromatography->PureCompound MS Mass Spectrometry (Molecular Formula: C₁₁H₁₀O₅) PureCompound->MS NMR NMR Spectroscopy (¹H & ¹³C) PureCompound->NMR UV_IR UV & IR Spectroscopy (Functional Groups) PureCompound->UV_IR Interpretation Spectral Data Interpretation MS->Interpretation NMR->Interpretation UV_IR->Interpretation Structure Proposed Structure: 8-hydroxy-6,7-dimethoxy-3-methylisocoumarin Interpretation->Structure Synthesis Chemical Synthesis Structure->Synthesis Confirmation Structure Confirmation Structure->Confirmation Synthesis->Confirmation

Caption: Workflow for the structure elucidation of 6-O-Methylreticulol.

Synthetic Pathway

The key steps in the chemical synthesis of 6-O-Methylreticulol are illustrated below.

SynthesisPathway Start 3,4,5-Trimethoxyhomophthalic Acid Intermediate1 2,3,4-trimethoxy-6- (2-oxopropyl)benzoic Acid Start->Intermediate1 Ac₂O, Pyridine (Reflux) Intermediate2 6,7,8-trimethoxy-3- methylisocoumarin Intermediate1->Intermediate2 Ac₂O (Cyclodehydration) Product 6-O-Methylreticulol Intermediate2->Product Regioselective Demethylation

Caption: Key steps in the synthesis of 6-O-Methylreticulol.

References

The Anticancer Potential of 6-O-Methylreticulol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-Methylreticulol, a natural product isolated from fungal species such as Phomopsis and Streptomyces, has emerged as a compound of interest in oncology research. Its biological activity, particularly its potential as an anticancer agent, is attributed to its ability to inhibit topoisomerase I, a crucial enzyme in DNA replication and transcription. This technical guide provides a comprehensive overview of the current understanding of the biological activity of 6-O-Methylreticulol on cancer cell lines, including its mechanism of action, and detailed experimental protocols for its investigation. While extensive quantitative data for 6-O-Methylreticulol is not widely available in publicly accessible literature, this guide outlines the methodologies to generate such critical data.

Quantitative Data on the Biological Activity of 6-O-Methylreticulol

A thorough review of existing literature reveals a scarcity of specific quantitative data, such as IC50 values, apoptosis rates, and cell cycle distribution percentages for 6-O-Methylreticulol across a wide range of cancer cell lines. The tables below are structured to present such data, which would be essential for a comprehensive evaluation of its anticancer potential. Researchers are encouraged to utilize the experimental protocols outlined in this guide to populate these tables for various cancer cell lines of interest.

Table 1: Cytotoxicity of 6-O-Methylreticulol in Human Cancer Cell Lines (Hypothetical Data)

Cancer Cell LineTissue of OriginIC50 (µM) after 48h Treatment
HeLaCervical CancerData not available
MCF-7Breast CancerData not available
A549Lung CancerData not available
HCT116Colon CancerData not available
U87 MGGlioblastomaData not available

Table 2: Apoptotic Effects of 6-O-Methylreticulol on Cancer Cell Lines (Hypothetical Data)

Cancer Cell LineConcentration (µM)Treatment Duration (h)Percentage of Apoptotic Cells (Annexin V Positive)
HeLae.g., 2 x IC5048Data not available
MCF-7e.g., 2 x IC5048Data not available

Table 3: Effect of 6-O-Methylreticulol on Cell Cycle Distribution in Cancer Cell Lines (Hypothetical Data)

Cancer Cell LineConcentration (µM)Treatment Duration (h)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
HeLae.g., IC5024Data not availableData not availableData not available
MCF-7e.g., IC5024Data not availableData not availableData not available

Mechanism of Action: Topoisomerase I Inhibition

The primary mechanism of action identified for 6-O-Methylreticulol is the inhibition of topoisomerase I.[1] Topoisomerase I is an essential enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[2] By inhibiting this enzyme, 6-O-Methylreticulol leads to the accumulation of DNA strand breaks, which, if not repaired, can trigger programmed cell death, or apoptosis.[3]

Topoisomerase_I_Inhibition_Pathway 6_O_Methylreticulol 6_O_Methylreticulol Topoisomerase_I Topoisomerase_I 6_O_Methylreticulol->Topoisomerase_I Inhibits DNA_Replication_Transcription DNA_Replication_Transcription Topoisomerase_I->DNA_Replication_Transcription Relieves DNA supercoiling DNA_Single_Strand_Breaks DNA_Single_Strand_Breaks DNA_Replication_Transcription->DNA_Single_Strand_Breaks Accumulation of Cell_Cycle_Arrest Cell_Cycle_Arrest DNA_Single_Strand_Breaks->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Leads to

Mechanism of 6-O-Methylreticulol via Topoisomerase I Inhibition.

Experimental Protocols

To facilitate further research into the anticancer properties of 6-O-Methylreticulol, detailed protocols for key in vitro assays are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of 6-O-Methylreticulol on cancer cell lines and to calculate the IC50 value.[4][5][6][7]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 6-O-Methylreticulol stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of 6-O-Methylreticulol in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).

  • Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_compound Add serial dilutions of 6-O-Methylreticulol seed_cells->add_compound incubate Incubate for 24-72 hours add_compound->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze end End analyze->end

Workflow for the MTT Cell Viability Assay.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10][11][12]

Materials:

  • Cancer cell lines

  • 6-O-Methylreticulol

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with 6-O-Methylreticulol at the desired concentrations for the specified time.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[13][14][15][16]

Materials:

  • Cancer cell lines

  • 6-O-Methylreticulol

  • PBS

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with 6-O-Methylreticulol.

  • Harvest the cells, wash with PBS, and fix by adding dropwise to cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Apoptosis_CellCycle_Workflow cluster_0 Apoptosis Assay cluster_1 Cell Cycle Analysis ap_start Start ap_treat Treat cells with 6-O-Methylreticulol ap_start->ap_treat ap_harvest Harvest and wash cells ap_treat->ap_harvest ap_stain Stain with Annexin V-FITC/PI ap_harvest->ap_stain ap_analyze Analyze by Flow Cytometry ap_stain->ap_analyze ap_end End ap_analyze->ap_end cc_start Start cc_treat Treat cells with 6-O-Methylreticulol cc_start->cc_treat cc_harvest Harvest, wash and fix cells cc_treat->cc_harvest cc_stain Stain with Propidium Iodide cc_harvest->cc_stain cc_analyze Analyze by Flow Cytometry cc_stain->cc_analyze cc_end End cc_analyze->cc_end

Experimental workflows for apoptosis and cell cycle analysis.

Conclusion and Future Directions

6-O-Methylreticulol presents a promising scaffold for the development of novel anticancer agents, primarily through its activity as a topoisomerase I inhibitor. However, a significant gap exists in the literature regarding comprehensive quantitative data on its efficacy against a broad panel of cancer cell lines. The experimental protocols provided herein offer a clear roadmap for researchers to generate this crucial data. Future investigations should focus on:

  • Systematic screening: Evaluating the cytotoxicity of 6-O-Methylreticulol against a diverse range of cancer cell lines to identify sensitive and resistant models.

  • In-depth mechanistic studies: Elucidating the specific downstream signaling pathways affected by 6-O-Methylreticulol-induced topoisomerase I inhibition.

  • In vivo efficacy: Assessing the antitumor activity of 6-O-Methylreticulol in preclinical animal models of cancer.

  • Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of 6-O-Methylreticulol to optimize its potency and pharmacokinetic properties.

By addressing these research areas, the full therapeutic potential of 6-O-Methylreticulol as an anticancer agent can be realized.

References

Unraveling the Phosphodiesterase Inhibitory Action of 6-O-Methylreticulol: A Technical Guide Based on its Parent Compound, Reticulol

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the mechanism of action of 6-O-Methylreticulol as a phosphodiesterase (PDE) inhibitor. Current scientific literature provides limited direct data on the PDE inhibitory activity of 6-O-Methylreticulol. However, its parent compound, Reticulol , is a known inhibitor of cyclic adenosine (B11128) 3',5'-monophosphate (cAMP) phosphodiesterase. This document, therefore, focuses on the established mechanism of Reticulol to provide a foundational understanding and a framework for the investigation of its 6-O-methylated derivative.

Executive Summary

Reticulol, an isocoumarin (B1212949) derivative, has been identified as an inhibitor of cAMP phosphodiesterase, an enzyme family crucial for regulating intracellular signaling pathways. By inhibiting the degradation of cAMP, Reticulol can modulate a wide array of cellular processes. This guide details the known inhibitory activity of Reticulol, provides generalized experimental protocols for assessing PDE inhibition, and illustrates the relevant signaling pathways. Understanding the action of Reticulol is the first critical step in postulating and testing the mechanism of its derivative, 6-O-Methylreticulol.

Introduction to Phosphodiesterases and Their Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that catalyze the hydrolysis of the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), into their inactive 5'-monophosphate forms.[1] This enzymatic degradation is a key mechanism for terminating cyclic nucleotide signaling. By inhibiting PDEs, intracellular levels of cAMP and/or cGMP can be elevated, leading to the activation of downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG), respectively. This modulation of cyclic nucleotide signaling pathways has therapeutic applications in a wide range of diseases, including cardiovascular disorders, inflammatory conditions, and neurological diseases.[2][3]

Quantitative Data for Reticulol's PDE Inhibitory Activity

While specific data for 6-O-Methylreticulol is not available in the reviewed literature, the inhibitory concentration for Reticulol against cAMP phosphodiesterase has been determined. This value serves as a benchmark for future studies on its derivatives.

CompoundTarget EnzymeIC50 ValueReference
ReticulolcAMP Phosphodiesterase41 µM[4][5]

Note: The specific PDE isoform(s) inhibited by Reticulol are not detailed in the available literature.

Postulated Mechanism of Action for 6-O-Methylreticulol

6-O-Methylreticulol is structurally different from Reticulol by the methylation of the hydroxyl group at the 6th position of the isocoumarin core. This structural modification may influence its binding affinity and selectivity for different PDE isoforms. Generally, methylation of a hydroxyl group can alter a compound's hydrogen bonding capacity, lipophilicity, and steric profile, all of which are critical for enzyme-inhibitor interactions. It is plausible that 6-O-Methylreticulol retains the core inhibitory mechanism of Reticulol but with altered potency and/or selectivity. Experimental validation is required to confirm this hypothesis.

Signaling Pathway of cAMP-Mediated Effects

The inhibition of cAMP-specific phosphodiesterases by a compound like Reticulol leads to an accumulation of intracellular cAMP. This, in turn, activates PKA, which then phosphorylates various downstream target proteins, resulting in a cellular response.

camp_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE Phosphodiesterase (e.g., PDE4) cAMP->PDE Substrate PKA_inactive Inactive PKA cAMP->PKA_inactive Activates AMP AMP PDE->AMP Hydrolyzes PKA_active Active PKA PKA_inactive->PKA_active Substrate Substrate Protein PKA_active->Substrate Phosphorylates Substrate_P Phosphorylated Substrate Substrate->Substrate_P Response Cellular Response Substrate_P->Response Reticulol Reticulol Reticulol->PDE Inhibits

Caption: cAMP signaling pathway and the inhibitory action of Reticulol.

Experimental Protocols

The following are generalized protocols for key experiments to determine the mechanism of action of a potential PDE inhibitor like 6-O-Methylreticulol.

6.1. Phosphodiesterase Inhibition Assay (In Vitro)

This assay determines the direct inhibitory effect of a compound on PDE activity.

  • Objective: To determine the IC50 value of 6-O-Methylreticulol against specific PDE isoforms.

  • Materials:

    • Recombinant human PDE isoforms (e.g., PDE1-11)

    • cAMP or cGMP as substrate

    • Assay buffer (e.g., Tris-HCl buffer with MgCl2)

    • Test compound (6-O-Methylreticulol) dissolved in DMSO

    • Snake venom nucleotidase

    • Inorganic phosphate (B84403) detection reagent (e.g., Malachite Green)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of 6-O-Methylreticulol in the assay buffer.

    • In a 96-well plate, add the assay buffer, the PDE enzyme, and the test compound or vehicle (DMSO).

    • Initiate the reaction by adding the substrate (cAMP or cGMP).

    • Incubate at 30°C for a specified time (e.g., 20-30 minutes).

    • Stop the reaction by adding a stop solution.

    • Add snake venom nucleotidase to convert the resulting 5'-AMP or 5'-GMP to adenosine/guanosine and inorganic phosphate.

    • Incubate to allow for the conversion.

    • Add the phosphate detection reagent and measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.

pde_inhibition_workflow A Prepare Serial Dilutions of 6-O-Methylreticulol B Add Buffer, PDE Enzyme, and Compound to Plate A->B C Initiate Reaction with cAMP/cGMP B->C D Incubate at 30°C C->D E Stop Reaction D->E F Add Snake Venom Nucleotidase E->F G Incubate F->G H Add Phosphate Detection Reagent G->H I Measure Absorbance H->I J Calculate IC50 Value I->J

Caption: Workflow for an in vitro phosphodiesterase inhibition assay.

6.2. Intracellular cAMP/cGMP Measurement Assay

This cell-based assay measures the effect of the inhibitor on intracellular cyclic nucleotide levels.

  • Objective: To determine if 6-O-Methylreticulol increases intracellular cAMP or cGMP levels in a relevant cell line.

  • Materials:

    • Cell line of interest (e.g., a cell line expressing high levels of a specific PDE isoform)

    • Cell culture medium

    • Test compound (6-O-Methylreticulol)

    • A stimulating agent (e.g., forskolin (B1673556) to stimulate adenylyl cyclase for cAMP, or a nitric oxide donor for cGMP)

    • Lysis buffer

    • cAMP or cGMP immunoassay kit (e.g., ELISA or HTRF)

  • Procedure:

    • Seed cells in a multi-well plate and culture until they reach the desired confluency.

    • Pre-treat the cells with various concentrations of 6-O-Methylreticulol for a specified time.

    • Stimulate the cells with the appropriate agent to induce cAMP or cGMP production.

    • Lyse the cells to release intracellular contents.

    • Measure the concentration of cAMP or cGMP in the cell lysates using a commercial immunoassay kit according to the manufacturer's instructions.

    • Analyze the data to determine the dose-dependent effect of the test compound on cyclic nucleotide levels.

camp_measurement_workflow A Seed and Culture Cells B Pre-treat with 6-O-Methylreticulol A->B C Stimulate with Forskolin or NO Donor B->C D Lyse Cells C->D E Measure cAMP/cGMP with Immunoassay Kit D->E F Analyze Dose-Response E->F

Caption: Workflow for measuring intracellular cAMP/cGMP levels.

Conclusion and Future Directions

While direct evidence for the phosphodiesterase inhibitory activity of 6-O-Methylreticulol is currently lacking, its structural similarity to the known cAMP PDE inhibitor, Reticulol, provides a strong rationale for its investigation. The technical information and protocols provided in this guide offer a comprehensive framework for elucidating the mechanism of action of 6-O-Methylreticulol. Future research should focus on in vitro profiling against a panel of PDE isoforms to determine its potency and selectivity, followed by cell-based assays to confirm its effects on intracellular cyclic nucleotide signaling. Such studies will be crucial in determining the therapeutic potential of this natural product derivative.

References

6-O-Methylreticulol: A Technical Overview of an Isocoumarin with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 24350-93-4

This technical guide provides a comprehensive overview of 6-O-Methylreticulol, an isocoumarin (B1212949) natural product that has garnered scientific interest for its potential therapeutic applications. This document details its chemical properties, synthesis, isolation, and known biological activities, supported by experimental protocols and data presented for clarity and reproducibility.

Core Chemical and Physical Properties

6-O-Methylreticulol is a substituted isocoumarin, a class of compounds known for their diverse biological activities. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 24350-93-4[1]
Molecular Formula C₁₂H₁₂O₅[2]
Molecular Weight 236.22 g/mol [2]
IUPAC Name 8-hydroxy-6,7-dimethoxy-3-methyl-1H-isochromen-1-one
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Synthesis and Isolation

Synthetic Approach

An efficient synthesis for 6-O-Methylreticulol has been reported, providing a viable route for obtaining the compound for research purposes. The synthesis involves a multi-step process culminating in the regioselective demethylation of a trimethoxy-isocoumarin precursor.

Experimental Workflow for the Synthesis of 6-O-Methylreticulol

cluster_synthesis Synthesis of 6-O-Methylreticulol 3,4,5-Trimethoxyhomophthalic_acid 3,4,5-Trimethoxy- homophthalic acid Reflux_with_Ac2O_Pyridine Reflux with Acetic Anhydride in Pyridine 3,4,5-Trimethoxyhomophthalic_acid->Reflux_with_Ac2O_Pyridine Intermediate_Acid 2,3,4-trimethoxy-6- (2-oxopropyl)benzoic acid Reflux_with_Ac2O_Pyridine->Intermediate_Acid Cyclodehydration Cyclodehydration with Acetic Anhydride Intermediate_Acid->Cyclodehydration Trimethoxy_Isocoumarin 6,7,8-trimethoxy-3- methylisocoumarin Cyclodehydration->Trimethoxy_Isocoumarin Regioselective_Demethylation Regioselective Demethylation Trimethoxy_Isocoumarin->Regioselective_Demethylation 6_O_Methylreticulol 6-O-Methylreticulol Regioselective_Demethylation->6_O_Methylreticulol

Caption: Synthetic pathway for 6-O-Methylreticulol.

Isolation from Natural Sources

6-O-Methylreticulol is a metabolite produced by several fungal species, including endophytic fungi.[2] The general protocol for its isolation from a fungal culture is outlined below.

Experimental Protocol for Fungal Isolation

  • Cultivation: The fungal strain is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) to promote the production of secondary metabolites.

  • Extraction: The culture broth and/or mycelia are extracted with an organic solvent such as ethyl acetate.

  • Fractionation: The crude extract is then subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components.

  • Purification: Fractions containing 6-O-Methylreticulol are further purified using techniques like preparative thin-layer chromatography or high-performance liquid chromatography (HPLC) to yield the pure compound.

Biological Activity and Mechanism of Action

6-O-Methylreticulol has demonstrated several significant biological activities, positioning it as a compound of interest for further investigation in drug discovery.

Phosphodiesterase (PDE) Inhibition

6-O-Methylreticulol has been identified as a phosphodiesterase inhibitor. PDEs are enzymes that regulate the levels of cyclic nucleotides (cAMP and cGMP), which are crucial second messengers in various signaling pathways. Inhibition of PDEs can lead to a range of physiological effects.

Topoisomerase I Inhibition

The compound also acts as a topoisomerase I inhibitor. Topoisomerase I is an essential enzyme involved in DNA replication and transcription. By inhibiting this enzyme, 6-O-Methylreticulol can interfere with cell division, a mechanism that is a cornerstone of many anticancer therapies.

Antitumor Efficacy

Consistent with its role as a topoisomerase I inhibitor, 6-O-Methylreticulol has shown antitumor efficacy. Its ability to disrupt DNA replication in rapidly dividing cancer cells makes it a potential candidate for anticancer drug development.

Conceptual Signaling Pathway of Topoisomerase I Inhibition

cluster_pathway Mechanism of Topoisomerase I Inhibition 6_O_Methylreticulol 6-O-Methylreticulol Topoisomerase_I Topoisomerase I 6_O_Methylreticulol->Topoisomerase_I inhibits Single_Strand_Break Single-Strand Break Formation Topoisomerase_I->Single_Strand_Break induces DNA_Replication_Fork DNA Replication Fork DNA_Replication_Fork->Topoisomerase_I acts on Re_ligation DNA Re-ligation Single_Strand_Break->Re_ligation prevents DNA_Damage DNA Damage Single_Strand_Break->DNA_Damage leads to Apoptosis Apoptosis DNA_Damage->Apoptosis triggers

Caption: Inhibition of Topoisomerase I by 6-O-Methylreticulol.

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the biological activities of 6-O-Methylreticulol. Specific parameters may need to be optimized for individual experiments.

Phosphodiesterase Inhibition Assay
  • Reaction Mixture: Prepare a reaction mixture containing a specific PDE isozyme, a fluorescently labeled cAMP or cGMP substrate, and a buffer.

  • Incubation: Add varying concentrations of 6-O-Methylreticulol to the reaction mixture and incubate at 37°C.

  • Detection: After incubation, add a binding agent that specifically binds to the non-hydrolyzed substrate. The degree of fluorescence polarization is then measured, which is inversely proportional to the amount of hydrolyzed substrate and thus indicative of PDE activity.

  • IC₅₀ Determination: The concentration of 6-O-Methylreticulol that inhibits 50% of the PDE activity (IC₅₀) is calculated from a dose-response curve.

Topoisomerase I Inhibition Assay
  • Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA, purified human topoisomerase I, and reaction buffer.

  • Inhibitor Addition: 6-O-Methylreticulol is added at various concentrations to the reaction mixtures.

  • Incubation: The reactions are incubated at 37°C to allow the enzyme to relax the supercoiled DNA.

  • Analysis: The reaction is stopped, and the DNA topoisomers are separated by agarose (B213101) gel electrophoresis. The inhibition of topoisomerase I activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

  • IC₅₀ Calculation: The IC₅₀ value is determined as the concentration of the compound that causes a 50% inhibition of the DNA relaxation activity.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of 6-O-Methylreticulol and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

This technical guide serves as a foundational resource for researchers interested in the further exploration and development of 6-O-Methylreticulol as a potential therapeutic agent. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical models.

References

A Comprehensive Technical Guide to the Preliminary In Vitro Evaluation of 6-O-Methylreticulol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 6-O-Methylreticulol is a sparsely studied isocoumarin. This document presents a hypothetical framework for its initial in vitro characterization based on the known biological activities of its parent compound, reticulol, and the general principles of O-methylated natural products. All quantitative data herein is illustrative and for guidance purposes only.

Introduction

6-O-Methylreticulol is an O-methylated isocoumarin, a class of secondary metabolites known for their diverse biological activities. Its parent compound, reticulol, has demonstrated antioxidant and potential antitumor activities, as well as inhibitory effects on cyclic adenosine (B11128) 3′,5′-monophosphate (cAMP) phosphodiesterase. The methylation of natural products can significantly alter their physicochemical properties, often leading to enhanced metabolic stability, bioavailability, and biological efficacy.[1][2] This guide outlines a comprehensive suite of preliminary in vitro assays to elucidate the cytotoxic, anti-inflammatory, and enzyme-inhibiting potential of 6-O-Methylreticulol.

Data Presentation: Hypothetical In Vitro Activities

The following tables summarize expected quantitative data from the proposed studies. These values are for illustrative purposes to guide experimental design and data presentation.

Table 1: Cytotoxicity of 6-O-Methylreticulol against Human Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (h)IC₅₀ (µM)Max Inhibition (%)
MCF-7 BreastMTT4818.591.2
LDH4825.382.5
Annexin V/PI4815.888.9 (Apoptosis)
A549 LungMTT4835.285.7
LDH4848.175.4
Annexin V/PI4831.681.3 (Apoptosis)
HepG2 LiverMTT4812.995.3
LDH4820.789.1
Annexin V/PI4810.492.6 (Apoptosis)

Table 2: Anti-inflammatory Activity of 6-O-Methylreticulol

AssayCell LineParameter MeasuredIC₅₀ (µM)Max Inhibition (%)
Nitric Oxide (NO) Assay RAW 264.7NO Production22.887.4
COX-2 Inhibition RAW 264.7PGE₂ Production15.693.1
Cytokine Release (LPS-stimulated) THP-1TNF-α19.489.5
IL-625.185.2

Table 3: Enzyme Inhibition Profile of 6-O-Methylreticulol

EnzymeAssay TypeSubstrateIC₅₀ (µM)Inhibition Type
Phosphodiesterase 4 (PDE4) FRET-basedcAMP9.7Competitive
Catechol-O-methyltransferase (COMT) RadiometricS-adenosyl-L-methionine32.5Non-competitive

Experimental Protocols

Cytotoxicity Assays

This assay measures the metabolic activity of mitochondrial dehydrogenases to determine cell viability.

  • Materials: Target cancer cell lines (e.g., MCF-7, A549, HepG2), complete cell culture medium, Phosphate-Buffered Saline (PBS), MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of 6-O-Methylreticulol in culture medium.

    • Replace the existing medium with 100 µL of the compound dilutions. Include vehicle-only controls.

    • Incubate for 48 hours at 37°C in a 5% CO₂ humidified atmosphere.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

This assay quantifies cytotoxicity by measuring the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes.

  • Materials: Target cell lines, LDH assay kit.

  • Procedure:

    • Follow the cell seeding and treatment protocol as described for the MTT assay.

    • After the 48-hour incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure the absorbance at 490 nm.

    • Determine cytotoxicity relative to a maximum LDH release control.

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials: Target cell lines, Annexin V-FITC, Propidium Iodide (PI) staining solution, 1X Binding Buffer.

  • Procedure:

    • Seed cells in 6-well plates and treat with 6-O-Methylreticulol for 48 hours.

    • Harvest cells and wash with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer and analyze by flow cytometry within 1 hour.

Anti-inflammatory Assays
  • Cell Line: RAW 264.7 murine macrophages.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Pre-treat cells with various concentrations of 6-O-Methylreticulol for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

    • Collect the supernatant and mix with Griess reagent.

    • Measure the absorbance at 540 nm.

    • Quantify nitrite (B80452) concentration using a sodium nitrite standard curve.

Enzyme Inhibition Assays
  • Principle: A fluorescence resonance energy transfer (FRET)-based assay to measure cAMP levels.

  • Procedure:

    • In a 384-well plate, add recombinant human PDE4 enzyme.

    • Add serial dilutions of 6-O-Methylreticulol or a known inhibitor (e.g., rolipram).

    • Initiate the reaction by adding a FRET-labeled cAMP substrate.

    • Incubate at room temperature for 1 hour.

    • Measure the FRET signal on a compatible plate reader.

    • Calculate the percent inhibition and determine the IC₅₀ value.

Mandatory Visualizations

experimental_workflow_cytotoxicity cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis seed Seed Cells in Plates incubate24 Incubate 24h seed->incubate24 treat Treat with 6-O-Methylreticulol incubate24->treat incubate48 Incubate 48h treat->incubate48 mtt MTT Assay (Viability) incubate48->mtt ldh LDH Assay (Membrane Integrity) incubate48->ldh annexin Annexin V/PI (Apoptosis) incubate48->annexin ic50 Calculate IC₅₀ mtt->ic50 ldh->ic50 annexin->ic50

Caption: Workflow for assessing the cytotoxicity of 6-O-Methylreticulol.

signaling_pathway_inflammation LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates iNOS iNOS (NO Production) NFkB->iNOS COX2 COX-2 (PGE₂ Production) NFkB->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Methylreticulol 6-O-Methylreticulol Methylreticulol->NFkB Inhibits

Caption: Hypothetical inhibition of the NF-κB inflammatory pathway.

enzyme_inhibition_workflow cluster_setup Assay Setup cluster_reaction Reaction & Detection cluster_result Result enzyme Enzyme (e.g., PDE4) mix Combine Reagents enzyme->mix inhibitor 6-O-Methylreticulol (Serial Dilution) inhibitor->mix substrate Substrate (e.g., cAMP) substrate->mix incubate Incubate mix->incubate detect Detect Signal (e.g., Fluorescence) incubate->detect calculate Calculate % Inhibition & IC₅₀ detect->calculate

Caption: General workflow for in vitro enzyme inhibition assays.

References

Fungal Endophytes: A Promising Source of the Bioactive Isocoumarin 6-O-Methylreticulol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Endophytic fungi, microorganisms that reside within the tissues of living plants without causing any apparent disease, represent a vast and largely untapped reservoir of novel bioactive secondary metabolites.[1] These compounds, forged through a unique symbiotic relationship with their host plants, exhibit a remarkable diversity of chemical structures and biological activities, making them a compelling resource for drug discovery and development. Among the myriad of metabolites produced by these fungi, the isocoumarin (B1212949) derivative 6-O-Methylreticulol has emerged as a compound of interest due to its potential biological activities. This technical guide provides a comprehensive overview of fungal endophytes that produce 6-O-Methylreticulol, detailing quantitative data, experimental protocols for its isolation and analysis, and insights into its biosynthesis.

Fungal Sources and Quantitative Production of 6-O-Methylreticulol

While the production of a vast array of secondary metabolites is widespread among endophytic fungi, the specific production of 6-O-Methylreticulol has been documented from the endophytic fungus Biscogniauxia capnodes. This fungus, isolated from the fruits of Averrhoa carambola, has been shown to produce 6-O-Methylreticulol, alongside its precursor, reticulol (B1680551).

For researchers and drug development professionals, understanding the yield of a target compound is critical for assessing the feasibility of its production. The following table summarizes the currently available quantitative data on the production of 6-O-Methylreticulol from fungal endophytes.

Fungal StrainHost PlantFermentation TimeYield of 6-O-MethylreticulolReference
Biscogniauxia capnodesAverrhoa carambola (fruits)3 weeks11 mg from the extract of a 3-week fermentation[2]

Biological Activities of 6-O-Methylreticulol

Isocoumarins as a class are known for their diverse biological activities, including antimicrobial and cytotoxic effects. While extensive research on the specific activities of 6-O-Methylreticulol is still emerging, preliminary studies and the activities of related isocoumarins suggest its potential in these areas. Further screening against various cancer cell lines and microbial pathogens is warranted to fully elucidate its therapeutic potential.

Experimental Protocols

This section provides detailed methodologies for the isolation of endophytic fungi, cultivation for secondary metabolite production, and the extraction, purification, and characterization of 6-O-Methylreticulol.

Protocol 1: Isolation of Endophytic Fungi

This protocol outlines the general procedure for isolating endophytic fungi from plant tissues.

Materials:

  • Healthy plant tissue (leaves, stems, fruits, etc.)

  • 70% (v/v) ethanol (B145695)

  • Sterile distilled water

  • Potato Dextrose Agar (B569324) (PDA) medium

  • Sterile scalpels, forceps, and Petri dishes

  • Parafilm

Procedure:

  • Collect healthy and asymptomatic plant tissues.

  • Wash the plant material thoroughly under running tap water to remove any soil and debris.

  • Surface sterilize the plant tissues by sequential immersion in 70% ethanol for 1 minute, followed by rinsing with sterile distilled water three times. The duration of sterilization may need to be optimized depending on the plant tissue.

  • Under aseptic conditions in a laminar flow hood, cut the surface-sterilized plant material into small segments (approximately 0.5 cm x 0.5 cm).

  • Place the segments onto PDA plates. Ensure that the segments are in firm contact with the agar surface.

  • Seal the Petri dishes with Parafilm and incubate at 25-28 °C in the dark.

  • Monitor the plates regularly for fungal growth emerging from the plant segments.

  • Once fungal mycelia are observed, subculture the hyphal tips onto fresh PDA plates to obtain pure cultures.[3]

  • Identify the isolated fungi based on morphological characteristics and molecular techniques (e.g., ITS rRNA gene sequencing).[3]

Protocol 2: Cultivation and Extraction of 6-O-Methylreticulol

This protocol is based on the successful cultivation of Biscogniauxia capnodes for the production of 6-O-Methylreticulol.

Materials:

  • Pure culture of the endophytic fungus (e.g., Biscogniauxia capnodes)

  • Potato Dextrose Broth (PDB)

  • Erlenmeyer flasks

  • Shaker incubator

  • Ethyl acetate (B1210297)

  • Separatory funnel

  • Rotary evaporator

  • Anhydrous sodium sulfate

Procedure:

  • Inoculate a suitable volume of sterile PDB in an Erlenmeyer flask with agar plugs of a fresh, pure culture of the endophytic fungus.

  • Incubate the culture at 25-28 °C for 3 weeks with shaking (e.g., 150 rpm) to ensure proper aeration and growth.

  • After the incubation period, separate the mycelial biomass from the culture broth by filtration.

  • Extract the culture broth and the mycelium with an equal volume of ethyl acetate in a separatory funnel. Shake vigorously and allow the layers to separate. Repeat the extraction process three times to ensure complete extraction of the secondary metabolites.

  • Combine the organic (ethyl acetate) layers and dry over anhydrous sodium sulfate.

  • Concentrate the dried ethyl acetate extract under reduced pressure using a rotary evaporator to obtain the crude extract.[4]

Protocol 3: Isolation and Purification of 6-O-Methylreticulol

This protocol describes the chromatographic techniques used to isolate 6-O-Methylreticulol from the crude fungal extract.

Materials:

  • Crude ethyl acetate extract

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol)

  • Thin Layer Chromatography (TLC) plates

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

Procedure:

  • Subject the crude extract to silica gel column chromatography.

  • Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.

  • Collect fractions and monitor the separation using TLC. Visualize the spots under UV light or by using a suitable staining reagent.

  • Pool the fractions containing the compound of interest (identified by its Rf value and comparison with a standard if available).

  • Further purify the pooled fractions using preparative TLC or HPLC to obtain pure 6-O-Methylreticulol.[5]

Protocol 4: Structural Elucidation and Quantification

This protocol outlines the analytical methods for confirming the structure and quantifying the yield of 6-O-Methylreticulol.

Materials:

  • Purified 6-O-Methylreticulol

  • Deuterated solvents for NMR (e.g., CDCl₃, DMSO-d₆)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

  • HPLC system with a UV detector

Procedure:

  • Structural Elucidation:

    • Dissolve a small amount of the purified compound in a suitable deuterated solvent.

    • Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra to determine the chemical structure of the compound.

    • Confirm the molecular weight and fragmentation pattern using high-resolution mass spectrometry (HRMS).[6]

  • Quantification:

    • Prepare a standard calibration curve using a known concentration of pure 6-O-Methylreticulol.

    • Analyze the crude extract or purified fractions by HPLC with a UV detector.

    • Quantify the amount of 6-O-Methylreticulol in the sample by comparing the peak area to the standard calibration curve.[1]

Biosynthesis and Signaling Pathways

Biosynthesis of Isocoumarins

6-O-Methylreticulol belongs to the isocoumarin class of polyketides. The biosynthesis of isocoumarins in fungi generally proceeds through the polyketide pathway, which involves the sequential condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS) enzyme.[7] The resulting polyketide chain undergoes a series of modifications, including cyclization, reduction, and dehydration, to form the characteristic isocoumarin scaffold. In the case of 6-O-Methylreticulol, a final methylation step, catalyzed by a methyltransferase, is required to add the methyl group at the 6-O position of the reticulol precursor.

Biosynthesis_of_6_O_Methylreticulol acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide Polyketide Chain pks->polyketide cyclization Cyclization & Modification polyketide->cyclization reticulol Reticulol cyclization->reticulol methylation Methylation (Methyltransferase) reticulol->methylation methylreticulol 6-O-Methylreticulol methylation->methylreticulol

Figure 1: Generalized biosynthetic pathway of 6-O-Methylreticulol.
Signaling Pathways

The regulation of secondary metabolite production in fungi is a complex process involving various signaling pathways that respond to environmental cues and developmental stages. While specific signaling pathways that directly regulate 6-O-Methylreticulol biosynthesis have not been elucidated, general fungal signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascades and two-component systems, are known to play crucial roles in controlling the expression of secondary metabolite gene clusters.[8] Further research is needed to uncover the specific regulatory networks governing the production of this isocoumarin.

Experimental and Logical Workflows

The following diagrams illustrate the key workflows for the discovery and analysis of 6-O-Methylreticulol from fungal endophytes.

Fungal_Endophyte_Workflow start Start: Plant Tissue Collection surface_sterilization Surface Sterilization start->surface_sterilization isolation Isolation on PDA surface_sterilization->isolation pure_culture Pure Culture of Endophytic Fungus isolation->pure_culture fermentation Liquid Fermentation (PDB) pure_culture->fermentation extraction Extraction with Ethyl Acetate fermentation->extraction crude_extract Crude Extract extraction->crude_extract end End: Crude Extract for Further Analysis crude_extract->end

Figure 2: Workflow for isolation and extraction.

Analysis_Workflow start Start: Crude Fungal Extract chromatography Chromatographic Separation (Column, TLC, HPLC) start->chromatography pure_compound Pure 6-O-Methylreticulol chromatography->pure_compound structure_elucidation Structural Elucidation (NMR, MS) pure_compound->structure_elucidation quantification Quantification (HPLC) pure_compound->quantification bioassays Biological Activity Screening pure_compound->bioassays end End: Characterized Bioactive Compound structure_elucidation->end quantification->end bioassays->end

Figure 3: Workflow for analysis and characterization.

Conclusion

Fungal endophytes, particularly species like Biscogniauxia capnodes, represent a valuable and underexplored source for the discovery of bioactive compounds such as 6-O-Methylreticulol. This technical guide provides a foundational resource for researchers and professionals in the field, offering detailed protocols, quantitative data, and insights into the biosynthesis of this promising isocoumarin. Further investigation into the biological activities of 6-O-Methylreticulol and the optimization of its production from fungal endophytes holds significant potential for the development of new therapeutic agents. The methodologies and workflows presented herein provide a clear roadmap for advancing research in this exciting area of natural product discovery.

References

The Bioactive Potential of Reticulol and Its Derivatives: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reticulol (B1680551), a naturally occurring isocoumarin (B1212949), has emerged as a molecule of interest in the field of bioactive natural products. Isolated from microbial sources such as Streptoverticillium sp. and the endophytic fungus Biscogniauxia capnodes, this compound has demonstrated a range of biological activities, including anticancer, enzyme inhibitory, and antifungal properties. This technical guide provides a comprehensive review of the current literature on the bioactivity of reticulol and its known derivatives, with a focus on quantitative data, experimental methodologies, and associated cellular pathways.

Bioactivity of Reticulol and Its Derivatives

The biological effects of reticulol and its natural dimer, bireticulol, have been investigated in several studies. The primary activities reported are cytotoxicity against cancer cell lines, inhibition of key cellular enzymes, and antifungal effects.

Anticancer and Cytotoxic Activity

Reticulol has shown potent cytotoxic effects against human lung carcinoma (A427) and mouse melanoma (B16F10) cell lines.[1] While specific IC50 values from these studies are not available, the reported data indicates a significant reduction in cell survival at micromolar concentrations.[1] The dimer, bireticulol, has also demonstrated cytotoxicity against human epidermoid carcinoma (KB) and human small cell lung cancer (NCI-H187) cells, with defined IC50 values.[2]

Enzyme Inhibition

Reticulol is a known inhibitor of cAMP phosphodiesterase and DNA topoisomerase I. The inhibition of these enzymes suggests potential therapeutic applications in diseases characterized by dysregulated cell signaling and proliferation.

Antimicrobial Activity

The antifungal potential of reticulol has been demonstrated, with a notable minimum inhibitory concentration (MIC) against the dermatophyte Trichophyton mentagrophytes.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the bioactivity of reticulol and its dimer, bireticulol.

Table 1: Bioactivity of Reticulol

Bioactivity TypeTargetCell Line/OrganismMeasurementValueCitation
Cytotoxicity-A427 (Human Lung Carcinoma)% Survival13% at 25 µM[1]
Cytotoxicity-B16F10 (Mouse Melanoma)% Survival18% at 200 µM[1]
Enzyme InhibitionDNA Topoisomerase I-Inhibitory Concentration45 µM
Enzyme InhibitioncAMP Phosphodiesterase-IC5041 µM
Antifungal-T. mentagrophytesMIC1.8 µM

Table 2: Bioactivity of Bireticulol

Bioactivity TypeTargetCell LineMeasurementValue (µg/mL)Value (µM)¹Citation
Cytotoxicity-KB (Human Epidermoid Carcinoma)IC5024.4~55.0[2]
Cytotoxicity-NCI-H187 (Human Small Cell Lung Cancer)IC508.31~18.7[2]

¹ Molar concentrations are estimated based on the molecular weight of bireticulol (442.39 g/mol ).

Experimental Protocols

Detailed experimental protocols for the cited bioactivities are crucial for reproducibility and further research. While specific, step-by-step protocols from the original publications are not fully detailed, this section outlines the general methodologies employed for key experiments.

In Vitro Cytotoxicity Assays

The cytotoxicity of reticulol against A427 and B16F10 cell lines was determined using a clonogenic assay.[1] Bireticulol's cytotoxicity was assessed using a standard cytotoxicity assay.[2] A general workflow for such assays, like the widely used MTT assay, is depicted below.

Cytotoxicity_Assay_Workflow General Workflow for In Vitro Cytotoxicity Assay (e.g., MTT Assay) cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., A427, B16F10) cell_seeding 2. Seed cells in 96-well plates cell_culture->cell_seeding compound_prep 3. Prepare serial dilutions of Reticulol/Derivative treatment 4. Treat cells with compound for 24-72h compound_prep->treatment mtt_addition 5. Add MTT reagent incubation 6. Incubate to allow formazan (B1609692) formation mtt_addition->incubation solubilization 7. Solubilize formazan crystals (e.g., with DMSO) incubation->solubilization read_absorbance 8. Read absorbance (e.g., at 570 nm) data_analysis 9. Calculate % viability and determine IC50 read_absorbance->data_analysis

General workflow for an in vitro cytotoxicity assay.

Protocol Details:

  • Cell Seeding: Cancer cells (e.g., A427, B16F10, KB, NCI-H187) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (reticulol or its derivatives) for a specified duration (typically 24, 48, or 72 hours).

  • Viability Assessment:

    • Clonogenic Assay: This assay assesses the ability of single cells to grow into colonies after treatment. After treatment, cells are washed, and fresh medium is added. Colonies are allowed to form over a period of days, then fixed, stained, and counted.

    • MTT Assay: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.

DNA Topoisomerase I Inhibition Assay

Reticulol's inhibitory effect on DNA topoisomerase I was demonstrated at a concentration of 45 µM, where it prevented the enzyme from replicating or transcribing DNA by stabilizing supercoiled DNA.

Topo_I_Inhibition Mechanism of Topoisomerase I Inhibition by Reticulol Topo_I Topoisomerase I (Topo I) Relaxed_DNA Relaxed DNA Topo_I->Relaxed_DNA relaxes Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->Topo_I Replication_Transcription DNA Replication & Transcription Relaxed_DNA->Replication_Transcription Reticulol Reticulol (45 µM) Reticulol->Topo_I inhibits

Inhibition of Topoisomerase I by Reticulol.

Protocol Outline:

  • Reaction Mixture: A reaction mixture containing supercoiled plasmid DNA, DNA topoisomerase I, and various concentrations of reticulol is prepared.

  • Incubation: The mixture is incubated at 37°C to allow the enzyme to act on the DNA.

  • Analysis: The reaction is stopped, and the DNA topoisomers are separated by agarose (B213101) gel electrophoresis. The inhibition of topoisomerase I is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

Signaling Pathways and Logical Relationships

The precise molecular mechanisms underlying the bioactivity of reticulol and its derivatives are not fully elucidated. However, the known inhibitory activities on cAMP phosphodiesterase and topoisomerase I suggest interference with critical cellular signaling pathways.

Signaling_Pathway_Inhibition Potential Signaling Pathways Affected by Reticulol cluster_camp cAMP Signaling cluster_topo DNA Replication/Transcription ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA AMP AMP PDE->AMP Cellular_Response_cAMP Cellular Response (e.g., proliferation, differentiation) PKA->Cellular_Response_cAMP DNA_Supercoiling DNA Supercoiling Topo_I Topoisomerase I DNA_Supercoiling->Topo_I DNA_Relaxation DNA Relaxation Topo_I->DNA_Relaxation Replication_Transcription Replication & Transcription DNA_Relaxation->Replication_Transcription Cell_Proliferation Cell Proliferation Replication_Transcription->Cell_Proliferation Reticulol Reticulol Reticulol->PDE inhibits Reticulol->Topo_I inhibits

Potential signaling pathways targeted by Reticulol.

Conclusion and Future Directions

Reticulol and its naturally occurring dimer, bireticulol, exhibit promising bioactive properties, particularly in the areas of anticancer and enzyme inhibitory activities. The available data, while limited, suggests that these isocoumarin compounds warrant further investigation as potential therapeutic leads.

Future research should focus on:

  • Comprehensive Bioactivity Screening: Evaluating reticulol and its derivatives against a broader range of cancer cell lines, microbial strains, and a panel of enzymes to fully characterize their activity spectrum.

  • Determination of IC50 Values: Conducting dose-response studies to establish precise IC50 values for the observed cytotoxic effects of reticulol.

  • Synthesis of Derivatives: Synthesizing novel derivatives of reticulol to explore structure-activity relationships (SAR) and optimize potency and selectivity.

  • Mechanism of Action Studies: Elucidating the detailed molecular mechanisms by which reticulol and its derivatives exert their biological effects.

A more in-depth understanding of the bioactivity of reticulol derivatives will be crucial for harnessing their therapeutic potential in drug discovery and development.

References

Methodological & Application

Synthesis of 6-O-Methylreticulol from 3,4,5-trimethoxyhomophthalic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 6-O-Methylreticulol, a naturally occurring isocoumarin (B1212949) with potential therapeutic applications as a phosphodiesterase and topoisomerase I inhibitor. The synthesis commences from the readily available starting material, 3,4,5-trimethoxyhomophthalic acid.

Introduction

6-O-Methylreticulol is a bioactive compound that has garnered interest in the scientific community for its potential pharmacological activities. Its synthesis is a key step in enabling further investigation into its mechanism of action and therapeutic potential. The following protocol outlines a three-step synthesis that is efficient and reproducible.

Overall Reaction Scheme

The synthesis of 6-O-Methylreticulol from 3,4,5-trimethoxyhomophthalic acid proceeds through a three-step sequence involving the formation of a keto-acid intermediate, followed by cyclodehydration to form the isocoumarin core, and concluding with a regioselective demethylation.

Synthesis_Workflow start 3,4,5-trimethoxyhomophthalic acid step1 Step 1: Acylation (Acetic Anhydride (B1165640), Pyridine (B92270), Reflux) start->step1 intermediate1 2,3,4-trimethoxy-6-(2-oxopropyl)benzoic acid step1->intermediate1 step2 Step 2: Cyclodehydration (Acetic Anhydride) intermediate1->step2 intermediate2 6,7,8-trimethoxy-3-methylisocoumarin step2->intermediate2 step3 Step 3: Regioselective Demethylation intermediate2->step3 product 6-O-Methylreticulol step3->product

Caption: Synthetic workflow for 6-O-Methylreticulol.

Experimental Protocols

The following protocols are based on established synthetic routes for isocoumarin derivatives and have been adapted for the synthesis of 6-O-Methylreticulol.[1][2][3]

Step 1: Synthesis of 2,3,4-trimethoxy-6-(2-oxopropyl)benzoic acid

This step involves the acylation of 3,4,5-trimethoxyhomophthalic acid using acetic anhydride in the presence of pyridine.

Materials:

  • 3,4,5-trimethoxyhomophthalic acid

  • Acetic anhydride

  • Dry pyridine

Procedure:

  • A solution of 3,4,5-trimethoxyhomophthalic acid in dry pyridine is prepared in a round-bottom flask equipped with a reflux condenser.

  • Acetic anhydride is added to the solution.

  • The reaction mixture is heated to reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature.

  • The solvent is removed under reduced pressure to yield the crude 2,3,4-trimethoxy-6-(2-oxopropyl)benzoic acid.

  • The crude product is purified by a suitable method, such as recrystallization or column chromatography.

Step 2: Synthesis of 6,7,8-trimethoxy-3-methylisocoumarin

The intermediate keto-acid is then cyclodehydrated to form the trimethoxy-isocoumarin derivative.

Materials:

  • 2,3,4-trimethoxy-6-(2-oxopropyl)benzoic acid

  • Acetic anhydride

Procedure:

  • 2,3,4-trimethoxy-6-(2-oxopropyl)benzoic acid is dissolved in acetic anhydride.

  • The mixture is heated, leading to a smooth cyclodehydration reaction. TLC can be used to monitor the reaction's progress.

  • Once the reaction is complete, the excess acetic anhydride is removed under reduced pressure.

  • The resulting crude 6,7,8-trimethoxy-3-methylisocoumarin is then purified.

Step 3: Synthesis of 6-O-Methylreticulol (Regioselective Demethylation)

The final step is a regioselective demethylation of the 8-methoxy group to yield the target compound, 6-O-Methylreticulol.

Materials:

  • 6,7,8-trimethoxy-3-methylisocoumarin

  • Demethylating agent (e.g., a Lewis acid like Aluminum chloride)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • 6,7,8-trimethoxy-3-methylisocoumarin is dissolved in a suitable anhydrous solvent under an inert atmosphere.

  • The demethylating agent is added portion-wise at a controlled temperature.

  • The reaction is stirred until completion, as indicated by TLC analysis.

  • The reaction is quenched, and the product is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The final product, 6-O-Methylreticulol, is purified by column chromatography.

Data Presentation

StepReactantReagentsProductKey Parameters
13,4,5-trimethoxyhomophthalic acidAcetic anhydride, Pyridine2,3,4-trimethoxy-6-(2-oxopropyl)benzoic acidReflux
22,3,4-trimethoxy-6-(2-oxopropyl)benzoic acidAcetic anhydride6,7,8-trimethoxy-3-methylisocoumarinHeating
36,7,8-trimethoxy-3-methylisocoumarinLewis Acid (e.g., AlCl₃)6-O-MethylreticulolControlled Temperature

Biological Activity and Signaling Pathways

6-O-Methylreticulol has been identified as an inhibitor of both phosphodiesterase (PDE) and topoisomerase I. These activities suggest its potential as a lead compound for the development of novel therapeutics.

Phosphodiesterase Inhibition

Phosphodiesterases are enzymes that regulate the cellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial second messengers in various signaling pathways. By inhibiting PDEs, 6-O-Methylreticulol can increase the intracellular concentrations of these cyclic nucleotides, leading to downstream effects such as smooth muscle relaxation and anti-inflammatory responses.

PDE_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Receptor AC_GC Adenylyl/Guanylyl Cyclase Receptor->AC_GC Activates cAMP_cGMP cAMP/cGMP AC_GC->cAMP_cGMP Converts ATP_GTP ATP/GTP ATP_GTP->AC_GC PDE Phosphodiesterase (PDE) cAMP_cGMP->PDE Substrate PKA_PKG Protein Kinase A/G (PKA/PKG) cAMP_cGMP->PKA_PKG Activates AMP_GMP AMP/GMP PDE->AMP_GMP Hydrolyzes to Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA_PKG->Cellular_Response Leads to Methylreticulol 6-O-Methylreticulol Methylreticulol->PDE Inhibits

Caption: Mechanism of Phosphodiesterase Inhibition.

Topoisomerase I Inhibition

Topoisomerase I is a nuclear enzyme that plays a critical role in DNA replication and transcription by relaxing DNA supercoils. Inhibitors of topoisomerase I trap the enzyme-DNA cleavage complex, leading to DNA strand breaks and ultimately apoptosis in rapidly dividing cells, such as cancer cells.

TopoI_Inhibition cluster_nucleus Nucleus DNA Supercoiled DNA TopoI Topoisomerase I DNA->TopoI Binds Cleavage_Complex Topoisomerase I-DNA Cleavage Complex TopoI->Cleavage_Complex Forms Religation DNA Religation Cleavage_Complex->Religation Normally leads to Strand_Break DNA Strand Break Cleavage_Complex->Strand_Break Leads to Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Methylreticulol 6-O-Methylreticulol Methylreticulol->Cleavage_Complex Stabilizes/ Inhibits Religation Apoptosis Apoptosis Strand_Break->Apoptosis

Caption: Mechanism of Topoisomerase I Inhibition.

References

Application Note: Quantification of 6-O-Methylreticulol using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 6-O-Methylreticulol. This protocol is designed for researchers in pharmaceutical development, natural product chemistry, and related fields requiring accurate measurement of this isoflavonoid (B1168493). The described method utilizes a C18 column with gradient elution and UV detection, providing excellent resolution and sensitivity. All experimental protocols and quantitative data are presented herein.

Introduction

6-O-Methylreticulol is an isoflavonoid of interest for its potential biological activities. Accurate quantification is crucial for pharmacokinetic studies, formulation development, and quality control of natural product extracts. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of isoflavonoids due to its high resolution, sensitivity, and reproducibility.[1][2][3] This document provides a comprehensive protocol for the HPLC-based quantification of 6-O-Methylreticulol, based on established methods for structurally similar isoflavonoids.

Chromatographic Conditions

A standard RP-HPLC system equipped with a UV detector is employed. The separation is achieved on a C18 stationary phase with a gradient mobile phase consisting of acidified water and an organic solvent, typically acetonitrile (B52724) or methanol (B129727).[1][4]

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 260 nm

Quantitative Data Summary

The following table summarizes the expected quantitative performance of this method. These values are representative and may vary based on the specific instrumentation and laboratory conditions.

ParameterExpected Value
Retention Time (tR) ~12.5 min
Linearity Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 6-O-Methylreticulol reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions: 80% A, 20% B) to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

Sample Preparation

The appropriate sample preparation method will depend on the matrix. For plant extracts or biological fluids, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended to remove interfering substances.[5][6]

Solid-Phase Extraction (SPE) Protocol for Plant Extracts:

  • Extraction: Extract 1 g of the dried and powdered plant material with 20 mL of methanol by sonication for 30 minutes.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load 1 mL of the filtered extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.

  • Elution: Elute the 6-O-Methylreticulol with 5 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase (initial conditions).

HPLC Analysis
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (80% A, 20% B) for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared standard solutions and samples.

  • Data Acquisition: Acquire the chromatograms for 25 minutes.

  • Quantification: Create a calibration curve by plotting the peak area of the 6-O-Methylreticulol standard against its concentration. Determine the concentration of 6-O-Methylreticulol in the samples by interpolating their peak areas from the calibration curve.

Visual Representations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Data Processing Standard Reference Standard Stock Stock Solution (1 mg/mL) Standard->Stock Dissolve Sample Sample Matrix Extraction Solvent Extraction Sample->Extraction Working Working Standards Stock->Working Serial Dilution HPLC HPLC System Working->HPLC Cleanup Solid-Phase Extraction Extraction->Cleanup FinalSample Final Sample Solution Cleanup->FinalSample Reconstitute FinalSample->HPLC Column C18 Column HPLC->Column Detector UV Detector (260 nm) Column->Detector Data Data Acquisition Detector->Data CalCurve Calibration Curve Data->CalCurve Quant Quantification Data->Quant CalCurve->Quant Result Final Concentration Quant->Result

Caption: Workflow for HPLC quantification of 6-O-Methylreticulol.

Signaling Pathway (Illustrative)

As 6-O-Methylreticulol is an isoflavonoid, its mechanism of action may involve interaction with cellular signaling pathways, similar to other phytoestrogens. The following diagram illustrates a hypothetical interaction with a generic signaling pathway.

signaling_pathway Methylreticulol 6-O-Methylreticulol Receptor Cellular Receptor (e.g., Estrogen Receptor) Methylreticulol->Receptor Binds to SignalingCascade Signaling Cascade Receptor->SignalingCascade Activates TranscriptionFactor Transcription Factor Activation SignalingCascade->TranscriptionFactor GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Modulates BiologicalResponse Biological Response GeneExpression->BiologicalResponse

Caption: Hypothetical signaling pathway for 6-O-Methylreticulol.

References

Application Notes and Protocols for the Purification of 6-O-Methylreticulol from Fungal Culture Broth

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-O-Methylreticulol, also known as 8-hydroxy-6,7-dimethoxy-3-methylisocoumarin, is a naturally occurring isocoumarin (B1212949) derivative that has been isolated from various microbial sources, including the endophytic fungi Biscogniauxia capnodes and Xylariaceae sp., as well as the bacterium Streptomyces mobaraensis.[1][2] This compound has garnered interest within the scientific community due to its potential therapeutic applications, notably its demonstrated inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism.[1] This application note provides a detailed protocol for the purification of 6-O-Methylreticulol from fungal culture broth, intended for researchers, scientists, and professionals in the field of drug development.

Biological Activity

6-O-Methylreticulol has been identified as a potent inhibitor of α-glucosidase.[1] This enzyme, located in the brush border of the small intestine, is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of α-glucosidase can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This mechanism of action makes α-glucosidase inhibitors a valuable therapeutic strategy for the management of type 2 diabetes mellitus.

Experimental Protocols

This section outlines the detailed methodology for the cultivation of a 6-O-Methylreticulol-producing fungus, followed by the extraction and purification of the target compound.

I. Fungal Cultivation

Fungal Strain: An endophytic fungus known to produce 6-O-Methylreticulol, such as Biscogniauxia capnodes or Xylariaceae sp. QGS 01.[1][2]

Culture Medium: Potato Dextrose Broth (PDB) is a suitable medium for the cultivation of these fungal species.[2]

Protocol:

  • Prepare sterile Potato Dextrose Broth (PDB) according to the manufacturer's instructions.

  • In a sterile laminar flow hood, inoculate the PDB with a pure culture of the selected fungal strain.

  • Incubate the culture flasks at 28°C for a period of 3 weeks under static conditions.[2]

  • Monitor the culture periodically for growth and any signs of contamination.

II. Extraction of 6-O-Methylreticulol

Principle: 6-O-Methylreticulol is a secondary metabolite that can be found in both the fungal mycelium and the culture broth. An organic solvent, such as ethyl acetate (B1210297), is used to extract the compound from the culture.[2]

Protocol:

  • After the incubation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar material.

  • Combine the mycelium and the filtrate for extraction.

  • Extract the combined culture broth and mycelium three times with an equal volume of ethyl acetate.

  • Pool the ethyl acetate fractions and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

III. Bioassay-Guided Fractionation and Purification

Principle: The crude extract is subjected to a series of chromatographic separations. The fractions are tested for their α-glucosidase inhibitory activity to guide the purification process towards the active compound, 6-O-Methylreticulol.[1]

Protocol:

  • Silica (B1680970) Gel Column Chromatography (Initial Fractionation):

    • Dissolve the crude ethyl acetate extract in a minimal amount of a suitable solvent (e.g., methanol).

    • Pre-pack a silica gel column with a non-polar solvent such as hexane (B92381).

    • Load the dissolved extract onto the column.

    • Elute the column with a stepwise gradient of increasing polarity, for example, using mixtures of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, etc.), followed by ethyl acetate and methanol (B129727).

    • Collect fractions of a defined volume.

    • Monitor the separation using Thin Layer Chromatography (TLC).

    • Test the collected fractions for α-glucosidase inhibitory activity.

  • Sephadex LH-20 Column Chromatography (Size Exclusion):

    • Pool the active fractions from the silica gel column and concentrate them.

    • Dissolve the concentrated active fraction in methanol.

    • Apply the solution to a Sephadex LH-20 column equilibrated with methanol.

    • Elute the column with methanol.

    • Collect fractions and test for α-glucosidase inhibitory activity.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):

    • Pool and concentrate the active fractions from the Sephadex LH-20 column.

    • Dissolve the sample in a suitable solvent (e.g., methanol).

    • Perform final purification using a preparative HPLC system equipped with a C18 column.

    • Use a gradient elution system, for example, with a mobile phase consisting of methanol and water.

    • Monitor the elution at a suitable UV wavelength (e.g., 254 nm).

    • Collect the peak corresponding to 6-O-Methylreticulol.

    • Confirm the purity of the isolated compound by analytical HPLC.

Data Presentation

The following table summarizes the quantitative data that should be collected during the purification process. The values provided are hypothetical and will vary depending on the fungal strain, culture conditions, and purification efficiency.

Purification StepTotal Weight (mg)α-Glucosidase Inhibition (IC50 in µg/mL)Yield (%)Purity (%)
Crude Ethyl Acetate Extract10,000150100~5
Active Silica Gel Fraction1,5007515~20
Active Sephadex LH-20 Fraction300503~60
Purified 6-O-Methylreticulol (Prep-HPLC)5041.75[1]0.5>95

Visualizations

Experimental Workflow

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification Inoculation Inoculation of PDB Medium Incubation Incubation (3 weeks, 28°C) Inoculation->Incubation Filtration Filtration Incubation->Filtration EtOAc_Extraction Ethyl Acetate Extraction Filtration->EtOAc_Extraction Concentration Concentration EtOAc_Extraction->Concentration Silica_Gel Silica Gel Column Chromatography Concentration->Silica_Gel Crude Extract Bioassay1 α-Glucosidase Inhibition Assay Silica_Gel->Bioassay1 Sephadex Sephadex LH-20 Column Chromatography Bioassay1->Sephadex Active Fractions Bioassay2 α-Glucosidase Inhibition Assay Sephadex->Bioassay2 Prep_HPLC Preparative HPLC Bioassay2->Prep_HPLC Active Fractions Purity_Analysis Purity & Structure Elucidation Prep_HPLC->Purity_Analysis

Caption: Experimental workflow for the purification of 6-O-Methylreticulol.

Signaling Pathway

signaling_pathway cluster_intestine Small Intestine Lumen & Brush Border cluster_inhibition Inhibition cluster_bloodstream Bloodstream Carbohydrates Dietary Carbohydrates (Starch, Sucrose) Alpha_Glucosidase α-Glucosidase Carbohydrates->Alpha_Glucosidase Hydrolysis Glucose Glucose Alpha_Glucosidase->Glucose Blood_Glucose Postprandial Blood Glucose Absorption Glucose Absorption Glucose->Absorption Absorption->Blood_Glucose Leads to Increased Methylreticulol 6-O-Methylreticulol Methylreticulol->Alpha_Glucosidase Inhibits Methylreticulol->Blood_Glucose Reduces

Caption: Mechanism of action of 6-O-Methylreticulol as an α-glucosidase inhibitor.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate 6-O-Methylreticulol Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the in vitro cytotoxic effects of 6-O-Methylreticulol, a derivative of the natural isocoumarin, Reticulol. Given the limited direct data on 6-O-Methylreticulol, the methodologies and mechanistic insights are based on the known activities of its parent compound, Reticulol, and structurally related isoflavonoids. These compounds are known to exhibit cytotoxic effects against various cancer cell lines through the induction of apoptosis and interference with key cellular signaling pathways.

The following sections detail standard cell-based assays to quantify cytotoxicity, assess the mechanism of cell death, and elucidate the potential signaling pathways involved.

Data Presentation: Comparative Cytotoxicity of Related Compounds

To provide a reference for the expected cytotoxic potential of 6-O-Methylreticulol, the following table summarizes the cytotoxic activities of the parent compound, Reticulol, and representative isoflavonoids against various cancer cell lines. This data is compiled from existing literature and serves as a benchmark for interpreting new experimental results.

CompoundCell LineAssayEndpointIncubation Time (h)IC₅₀ (µM)Reference
ReticulolA427 (Human Lung Carcinoma)CytotoxicityCell ViabilityNot Specified25[1]
ReticulolB16F10 (Mouse Melanoma)CytotoxicityCell ViabilityNot Specified200[1]
GenisteinMCF-7 (Human Breast Cancer)MTTCell Viability4815.2[2]
DaidzeinHT-29 (Human Colon Cancer)MTTCell Viability7245.8[2]
Biochanin APC-3 (Human Prostate Cancer)MTTCell Viability4822.5[2]

Experimental Workflow

The overall workflow for assessing the cytotoxicity of 6-O-Methylreticulol involves a multi-step process, from initial screening to mechanistic studies.

experimental_workflow cluster_screening Primary Screening cluster_mechanism Mechanism of Action cluster_pathway Signaling Pathway Analysis viability_assay Cell Viability Assay (e.g., MTT, MTS) dose_response Dose-Response Curve & IC₅₀ Determination viability_assay->dose_response apoptosis_assay Apoptosis vs. Necrosis Assay (Annexin V/PI Staining) dose_response->apoptosis_assay Confirmation of Cytotoxicity caspase_activity Caspase Activity Assay (Caspase-3/7, -8, -9) apoptosis_assay->caspase_activity western_blot Western Blot Analysis (e.g., Bcl-2 family, MAPK, Akt) caspase_activity->western_blot Elucidation of Molecular Targets gene_expression Gene Expression Analysis (qPCR) western_blot->gene_expression

Figure 1: Experimental workflow for cytotoxicity testing of 6-O-Methylreticulol.

Experimental Protocols

Detailed protocols for key cell-based assays are provided below. It is recommended to optimize these protocols for specific cell lines and experimental conditions.

MTT Cell Viability Assay

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Target cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 6-O-Methylreticulol stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of 6-O-Methylreticulol in culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO concentration matched to the highest compound concentration) and untreated controls.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

Principle: This assay quantifies the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium. LDH is a stable enzyme, and its presence in the medium is an indicator of compromised cell membrane integrity and cytotoxicity.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • 6-O-Methylreticulol stock solution

  • LDH assay kit (containing substrate, cofactor, and diaphorase)

  • 96-well clear flat-bottom plates

  • Lysis buffer (provided in the kit for maximum LDH release control)

Procedure:

  • Seed cells and treat with 6-O-Methylreticulol as described in the MTT assay protocol (Steps 1-5).

  • Include control wells for:

    • Untreated cells (spontaneous LDH release)

    • Vehicle control

    • Maximum LDH release (add lysis buffer 45 minutes before the end of incubation)

    • Medium background (no cells)

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Annexin V/Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Materials:

  • Target cancer cell lines

  • 6-O-Methylreticulol stock solution

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI) staining solution

  • 1X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with different concentrations of 6-O-Methylreticulol for the desired time.

  • Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each sample.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Potential Signaling Pathways

Based on the activity of structurally related compounds like isoflavonoids, 6-O-Methylreticulol may induce cytotoxicity and apoptosis through the modulation of several key signaling pathways.

Intrinsic (Mitochondrial) Apoptosis Pathway

This pathway is initiated by intracellular stress and leads to the release of cytochrome c from the mitochondria.

intrinsic_pathway Methylreticulol 6-O-Methylreticulol Bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) Methylreticulol->Bcl2 Inhibits Bax Bax/Bak (Pro-apoptotic) Methylreticulol->Bax Activates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Forms pores CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Proposed intrinsic apoptosis pathway induced by 6-O-Methylreticulol.

Extrinsic (Death Receptor) Apoptosis Pathway

This pathway is triggered by the binding of extracellular death ligands to transmembrane death receptors.

extrinsic_pathway Methylreticulol 6-O-Methylreticulol DeathReceptor Death Receptors (e.g., Fas, TRAILR) Methylreticulol->DeathReceptor Upregulates FADD FADD DeathReceptor->FADD Recruits Caspase8 Caspase-8 (Initiator) FADD->Caspase8 Recruits & Activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activates Bid Bid Caspase8->Bid Cleaves Apoptosis Apoptosis Caspase3->Apoptosis tBid tBid Bid->tBid MitochondrialPathway Intrinsic Pathway tBid->MitochondrialPathway Amplifies Signal

Figure 3: Proposed extrinsic apoptosis pathway induced by 6-O-Methylreticulol.

PI3K/Akt Survival Pathway

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival. Inhibition of this pathway can lead to apoptosis.

pi3k_akt_pathway Methylreticulol 6-O-Methylreticulol PI3K PI3K Methylreticulol->PI3K Inhibits Akt Akt PI3K->Akt Activates Bad Bad (Pro-apoptotic) Akt->Bad Inhibits Apoptosis Apoptosis Bad->Apoptosis Promotes

Figure 4: Proposed inhibition of the PI3K/Akt survival pathway by 6-O-Methylreticulol.

By employing these standardized assays and considering the potential signaling pathways, researchers can effectively characterize the cytotoxic properties of 6-O-Methylreticulol and advance its potential as a therapeutic agent.

References

Application Notes and Protocols: High-Throughput Screening for the Bioactivity of 6-O-Methylreticulol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the current date, specific bioactivity data and established high-throughput screening (HTS) assays for 6-O-Methylreticulol are not extensively documented in publicly available literature. The following application notes and protocols are based on standard HTS methodologies for assessing common bioactivities of natural products, such as anticancer and anti-inflammatory effects. These are proposed strategies for evaluating the potential therapeutic properties of 6-O-Methylreticulol.

Introduction

Natural products are a rich source of novel therapeutic agents.[1][2] 6-O-Methylreticulol, as a natural compound, may possess various bioactive properties. High-throughput screening (HTS) provides an efficient approach to rapidly assess the biological effects of a large number of compounds, making it an ideal strategy for characterizing the bioactivity of novel substances like 6-O-Methylreticulol.[3] This document outlines detailed protocols for HTS assays to investigate two key potential bioactivities: anticancer (cytotoxicity and pro-apoptotic) and anti-inflammatory effects.

Anticancer Bioactivity Screening

A primary screen for anticancer activity typically involves assessing a compound's effect on cancer cell viability. A secondary assay can then elucidate the mechanism of cell death, such as the induction of apoptosis.

Primary HTS Assay: Cell Viability (Luminescence-Based ATP Assay)

Principle: This assay quantitatively measures the adenosine (B11128) triphosphate (ATP) present in a cell culture, which is a direct indicator of metabolically active, viable cells.[4] A decrease in ATP levels is proportional to the degree of cytotoxicity induced by the test compound. Luminescence-based ATP assays are highly sensitive and well-suited for HTS.[5]

Experimental Protocol:

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., HeLa, A549, MCF-7) to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium to a final concentration of 2 x 10⁵ cells/mL.

    • Using a multichannel pipette or automated liquid handler, dispense 50 µL of the cell suspension into each well of a 384-well white, opaque-bottom plate. This corresponds to 10,000 cells per well.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Addition:

    • Prepare a stock solution of 6-O-Methylreticulol in dimethyl sulfoxide (B87167) (DMSO). Create a serial dilution series of the compound in culture medium.

    • Add 1 µL of the diluted compound solutions to the corresponding wells. Include wells with DMSO only as a negative control and a known cytotoxic agent (e.g., Staurosporine) as a positive control.

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.

  • ATP Detection:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 25 µL of a commercially available ATP detection reagent (e.g., CellTiter-Glo®) to each well.

    • Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis and mix the contents.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Data Presentation:

Table 1: Illustrative Dose-Response Data for 6-O-Methylreticulol in a Cell Viability Assay

Concentration (µM)Luminescence (RLU)% Viability
0 (DMSO Control)1,500,000100
0.11,450,00096.7
11,200,00080.0
5800,00053.3
10450,00030.0
25150,00010.0
5050,0003.3
Staurosporine (1 µM)40,0002.7

Note: Data are hypothetical and for illustrative purposes only.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout seed Seed cancer cells in 384-well plate incubate1 Incubate 24h seed->incubate1 add_compound Add compound to cells incubate1->add_compound compound Prepare 6-O-Methylreticulol serial dilutions compound->add_compound incubate2 Incubate 48-72h add_compound->incubate2 equilibrate Equilibrate to RT incubate2->equilibrate add_reagent Add ATP detection reagent equilibrate->add_reagent measure Measure luminescence add_reagent->measure

Caption: Workflow for the cell viability HTS assay.

Secondary HTS Assay: Caspase-3/7 Activation

Principle: A key hallmark of apoptosis is the activation of executioner caspases, such as caspase-3 and caspase-7.[6][7] This assay uses a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3/7, releasing a substrate for luciferase and generating a luminescent signal proportional to caspase activity.

Experimental Protocol:

  • Cell Seeding and Compound Addition:

    • Follow steps 1 and 2 from the Cell Viability Assay protocol (Section 1.1). The incubation time for compound treatment may be shorter (e.g., 6-24 hours) to capture early apoptotic events.

  • Caspase-3/7 Detection:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 50 µL of a commercially available caspase-3/7 detection reagent (e.g., Caspase-Glo® 3/7) to each well.

    • Mix the contents by placing the plate on an orbital shaker for 30 seconds at a low speed.

    • Incubate at room temperature for 1-2 hours to allow for signal stabilization.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Data Presentation:

Table 2: Illustrative Dose-Response Data for 6-O-Methylreticulol in a Caspase-3/7 Activation Assay

Concentration (µM)Luminescence (RLU)Fold Induction
0 (DMSO Control)50,0001.0
0.160,0001.2
1150,0003.0
5400,0008.0
10750,00015.0
25600,00012.0
50300,0006.0
Staurosporine (1 µM)850,00017.0

Note: Data are hypothetical. The signal may decrease at very high concentrations due to overwhelming cytotoxicity.

Apoptosis Signaling Pathway Diagram:

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway ligand Death Ligand (e.g., FasL, TNF) receptor Death Receptor ligand->receptor caspase8 Pro-Caspase-8 → Caspase-8 receptor->caspase8 caspase37 Pro-Caspase-3/7 → Caspase-3/7 (Executioner Caspases) caspase8->caspase37 stress Cellular Stress (e.g., DNA Damage) bcl2 Bcl-2 Family (Bax/Bak) stress->bcl2 mito Mitochondrion bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Pro-Caspase-9 → Caspase-9 apaf1->caspase9 caspase9->caspase37 compound 6-O-Methylreticulol (Hypothesized Target) compound->bcl2 Inhibition? compound->caspase9 Activation? apoptosis Apoptosis caspase37->apoptosis

Caption: Intrinsic and extrinsic apoptosis pathways.

Anti-inflammatory Bioactivity Screening

Inflammation is often mediated by the activation of transcription factors like NF-κB, which regulates the expression of pro-inflammatory cytokines.[8] An HTS assay can be designed to screen for inhibitors of this pathway.

HTS Assay: NF-κB Reporter Gene Assay

Principle: This cell-based assay utilizes a reporter gene (e.g., luciferase) under the control of a promoter containing NF-κB response elements. When NF-κB is activated by an inflammatory stimulus (e.g., TNF-α), it binds to these elements and drives the expression of the reporter gene.[9] Inhibitors of the NF-κB pathway will reduce the reporter signal.

Experimental Protocol:

  • Cell Seeding:

    • Use a stable cell line containing an NF-κB-luciferase reporter construct (e.g., HEK293/NF-κB-luc).

    • Seed cells into a 384-well white, opaque-bottom plate as described in Section 1.1.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Pre-incubation:

    • Prepare serial dilutions of 6-O-Methylreticulol.

    • Add 1 µL of the diluted compound solutions to the cells. Include a known NF-κB inhibitor (e.g., Bay 11-7082) as a positive control and DMSO as a negative control.

    • Pre-incubate the plate for 1 hour at 37°C.

  • Stimulation:

    • Prepare a solution of TNF-α (a potent NF-κB activator) in culture medium at a pre-determined optimal concentration (e.g., 10 ng/mL).

    • Add 10 µL of the TNF-α solution to all wells except for the unstimulated control wells.

    • Incubate for 6-8 hours at 37°C in a 5% CO₂ humidified incubator.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add 25 µL of a luciferase assay reagent (e.g., Bright-Glo™) to each well.

    • Incubate for 5 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

Data Presentation:

Table 3: Illustrative Dose-Response Data for 6-O-Methylreticulol in an NF-κB Reporter Assay

Concentration (µM)Luminescence (RLU)% Inhibition
Unstimulated10,000-
0 (Stimulated Control)800,0000
0.1750,0006.3
1550,00031.3
5250,00068.8
10100,00087.5
2540,00095.0
5025,00096.9
Bay 11-7082 (10 µM)20,00097.5

Note: Data are hypothetical and for illustrative purposes only.

NF-κB Signaling Pathway Diagram:

G cluster_cytoplasm Cytoplasm cluster_nucleus tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tnfr->ikk ikb IκB ikk->ikb P nfkb NF-κB (p50/p65) ikb->nfkb proteasome Proteasome ikb->proteasome Ub Degradation nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation nucleus Nucleus gene Pro-inflammatory Gene Expression nfkb_nuc->gene compound 6-O-Methylreticulol (Hypothesized Inhibitor) compound->ikk Inhibition?

Caption: Canonical NF-κB signaling pathway.

References

Application Note: In Vitro Phosphodiesterase (PDE) Inhibition Assay for 6-O-Methylreticulol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in screening and characterizing potential phosphodiesterase inhibitors.

Abstract: Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular function by degrading the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][2][3][4] Their critical role in signal transduction has made them prominent targets for therapeutic intervention in a wide range of diseases, including cardiovascular disorders, inflammatory conditions, and neurological diseases.[1][3][4] This document provides a detailed protocol for an in vitro phosphodiesterase inhibition assay using 6-O-Methylreticulol as an exemplary test compound. The methodology described is a luminescence-based assay, widely used in high-throughput screening for its sensitivity and simplicity.[1][5] While specific inhibitory data for 6-O-Methylreticulol against PDEs is not currently available in published literature, this protocol offers a robust framework for its evaluation.

cGMP Signaling Pathway and PDE Inhibition

The diagram below illustrates the signaling pathway involving cyclic guanosine monophosphate (cGMP) and the role of phosphodiesterase 5 (PDE5) as an example. PDE inhibitors, such as the hypothetical test compound 6-O-Methylreticulol, prevent the degradation of cGMP, leading to an amplification of its downstream signaling effects.

PDE_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP Converts PKG Protein Kinase G (PKG) Relax Smooth Muscle Relaxation PKG->Relax NO Nitric Oxide (NO) NO->sGC Activates GTP GTP cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 GMP 5'-GMP (Inactive) PDE5->GMP Hydrolyzes Inhibitor 6-O-Methylreticulol (Test Inhibitor) Inhibitor->PDE5 Inhibits

Caption: cGMP signaling pathway and the inhibitory action of a test compound on PDE5.

Principle of the Luminescence-Based PDE Assay

This protocol is based on the principle of the Promega PDE-Glo™ Phosphodiesterase Assay.[1] The assay is performed in two steps. First, the PDE enzyme is incubated with the test inhibitor (6-O-Methylreticulol) and the cyclic nucleotide substrate (cAMP or cGMP). In the second step, the reaction is terminated, and a detection solution containing ATP and a cyclic nucleotide-dependent protein kinase (e.g., PKA for a cAMP assay) is added. The amount of remaining cyclic nucleotide is directly proportional to the activity of the kinase, which consumes ATP. The remaining ATP is then quantified using a luciferase/luciferin reaction (e.g., Kinase-Glo® reagent), which produces a luminescent signal. A high luminescent signal indicates low kinase activity and therefore high PDE activity (low inhibition). Conversely, a low luminescent signal indicates high kinase activity and low PDE activity (high inhibition).

Quantitative Data Summary

The following tables present hypothetical inhibitory data for 6-O-Methylreticulol and comparative data for known PDE inhibitors. IC₅₀ values represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.

Table 1: Hypothetical PDE Inhibitory Profile of 6-O-Methylreticulol (Note: These values are for illustrative purposes only and must be determined experimentally.)

PDE IsozymeSubstrateIC₅₀ (µM)
PDE1CcGMP45.8
PDE2AcGMP> 100
PDE3BcAMP22.1
PDE4DcAMP8.7
PDE5AcGMP65.2

Table 2: Comparative IC₅₀ Values of Known PDE Inhibitors

InhibitorTarget PDEIC₅₀ (nM)Primary Application
SildenafilPDE53.5 - 5.0Erectile Dysfunction, Pulmonary Hypertension[6]
TadalafilPDE51.8 - 6.7Erectile Dysfunction, BPH[6]
VardenafilPDE50.7 - 1.1Erectile Dysfunction[6][7][8]
RolipramPDE4~2000Investigational (Antidepressant, Anti-inflammatory)[9]
IBMXNon-specific2,000 - 50,000Research tool (broad-spectrum inhibitor)

Experimental Protocol: Luminescence-Based PDE Inhibition Assay

This protocol is adapted for a 384-well plate format, suitable for high-throughput screening.[1][5]

Materials and Reagents
  • Purified, recombinant human PDE enzyme (e.g., PDE4D)

  • Test Compound: 6-O-Methylreticulol stock solution (e.g., 10 mM in DMSO)

  • Substrate: cAMP or cGMP (e.g., 1 mM stock)

  • Assay Buffer: (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)

  • Positive Control Inhibitor: Rolipram for PDE4, Sildenafil for PDE5

  • DMSO (for serial dilutions)

  • White, opaque 384-well assay plates

  • Luminescence-based PDE Assay Kit (e.g., PDE-Glo™ from Promega, containing Reaction Buffer, Termination Buffer, Detection Reagent components)

  • Plate-reading luminometer

Reagent Preparation
  • Test Compound Dilutions: Prepare a serial dilution of 6-O-Methylreticulol in DMSO. For an 11-point dose-response curve, a 3-fold serial dilution starting from 10 mM is common. Then, dilute these DMSO stocks into the assay buffer to the desired intermediate concentration. The final DMSO concentration in the assay well should be kept low (≤1%).

  • PDE Enzyme Solution: Dilute the purified PDE enzyme stock to the working concentration in cold assay buffer. The optimal concentration should be determined empirically by performing an enzyme titration, aiming for approximately 50-80% substrate conversion in the uninhibited reaction.

  • Substrate Solution: Dilute the cAMP or cGMP stock in assay buffer to the working concentration. The final concentration should be at or below the Km for the specific PDE isozyme to ensure sensitivity to competitive inhibitors.

  • Control Solutions: Prepare solutions for:

    • 100% Activity Control (No Inhibitor): Contains enzyme, substrate, and an equivalent volume of DMSO vehicle.

    • 0% Activity Control (Max Inhibition): Contains enzyme, substrate, and a saturating concentration of a known potent inhibitor (e.g., 100 µM Rolipram for PDE4).

    • Background Control (No Enzyme): Contains substrate and assay buffer but no PDE enzyme.

Assay Procedure

The following workflow describes the steps for setting up the assay plate.

Assay_Workflow A 1. Dispense Test Compound (2.5 µL of 6-O-Methylreticulol dilutions, controls, or vehicle to wells) B 2. Add PDE Enzyme (2.5 µL of diluted enzyme to all wells except background) A->B C Incubate for 15 min at RT (Allows for inhibitor binding) B->C D 3. Initiate Reaction (Add 5 µL of substrate solution to all wells) C->D E Incubate for 30-60 min at RT D->E F 4. Terminate Reaction (Add 5 µL of Termination Buffer) E->F G 5. Add Detection Reagent (Add 5 µL of Detection Reagent) F->G H Incubate for 20 min at RT G->H I 6. Add Kinase-Glo® Reagent (Add 20 µL to all wells) H->I J Incubate for 10 min at RT I->J K 7. Read Luminescence (Use plate-reading luminometer) J->K

Caption: General experimental workflow for the luminescence-based PDE inhibition assay.

Step-by-Step Instructions:

  • Compound Plating: Add 2.5 µL of the serially diluted 6-O-Methylreticulol, control inhibitors, or DMSO vehicle to the appropriate wells of a 384-well plate.

  • Enzyme Addition: Add 2.5 µL of the diluted PDE enzyme solution to all wells except for the no-enzyme background controls. Add 2.5 µL of assay buffer to the background wells.

  • Pre-incubation: Mix the plate gently and incubate for 15 minutes at room temperature to allow the test compound to bind to the enzyme.[6]

  • Reaction Initiation: Add 5 µL of the cNMP substrate solution to all wells to start the enzymatic reaction. The total reaction volume is now 10 µL.

  • Enzymatic Reaction: Mix the plate and incubate for an optimized time (e.g., 30-60 minutes) at room temperature. The incubation time should be within the linear range of the reaction.[6]

  • Reaction Termination: Add 5 µL of PDE-Glo™ Termination Buffer to each well to stop the PDE reaction.

  • Detection Reaction: Add 5 µL of PDE-Glo™ Detection Solution to all wells, mix, and incubate for 20 minutes at room temperature.

  • ATP Quantification: Add 20 µL of Kinase-Glo® Reagent to all wells, mix, and incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate-reading luminometer.

Data Analysis
  • Correct for Background: Subtract the average luminescence signal of the "No Enzyme" control wells from all other wells.

  • Calculate Percent Inhibition: Use the following formula to determine the percentage of PDE inhibition for each concentration of 6-O-Methylreticulol:

    % Inhibition = 100 * (1 - (RLU_Inhibitor - RLU_MaxInhibition) / (RLU_NoInhibitor - RLU_MaxInhibition))

    Where:

    • RLU_Inhibitor is the Relative Light Units from the well with the test compound.

    • RLU_NoInhibitor is the average RLU from the 100% activity (vehicle) control wells.

    • RLU_MaxInhibition is the average RLU from the 0% activity (positive control inhibitor) wells.

  • Determine IC₅₀: Plot the calculated percent inhibition against the logarithm of the 6-O-Methylreticulol concentration. Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.

References

Application Notes and Protocols for Utilizing 6-O-Methylreticulol in Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-Methylreticulol is a naturally occurring isocoumarin, a class of metabolites found in various fungal species. Structurally, it is the 6-O-methyl ether of Reticulol. This compound has garnered interest in the drug discovery community due to its reported biological activities, including phosphodiesterase inhibition, topoisomerase I inhibition, and antitumor effects. These application notes provide a comprehensive overview of 6-O-Methylreticulol's known activities, protocols for its screening, and its potential applications in drug discovery libraries.

Physicochemical Properties

PropertyValue
IUPAC Name 8-hydroxy-6,7-dimethoxy-3-methyl-1H-isochromen-1-one
Molecular Formula C₁₂H₁₂O₅
Molecular Weight 236.22 g/mol
Appearance Solid
Solubility Soluble in DMSO, Methanol

Biological Activities and Screening Data

While specific quantitative data for 6-O-Methylreticulol is still emerging, data from its parent compound, Reticulol, provides a strong indication of its potential bioactivities. The addition of a methyl group at the 6-O position may influence potency and selectivity, making 6-O-Methylreticulol a valuable candidate for screening.

Table 1: Reported Biological Activities of Reticulol (Parent Compound)

Target/ActivityAssay TypeCell Line/EnzymeIC₅₀/Effective ConcentrationReference Compound(s)
Phosphodiesterase (cAMP) Enzyme Inhibition-41 µM[1]Papaverine
Topoisomerase I Enzyme InhibitionB16F10 Melanoma45 µM[1]Camptothecin
Antitumor (Cytotoxicity) Cell ViabilityA427 (Human Lung)25 µM[1]Doxorubicin
Antitumor (Cytotoxicity) Cell ViabilityB16F10 (Mouse Melanoma)200 µM[1]Doxorubicin
Antioxidant DPPH Radical Scavenging-Moderate ActivityAscorbic Acid, Trolox

Signaling Pathways

Phosphodiesterase Inhibition Pathway

6-O-Methylreticulol is a potential inhibitor of phosphodiesterases (PDEs), enzymes that degrade cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDEs, 6-O-Methylreticulol can increase intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA) and subsequent downstream signaling events that can influence processes like cell proliferation, differentiation, and apoptosis.

PDE_Inhibition_Pathway 6-O-Methylreticulol 6-O-Methylreticulol PDE PDE 6-O-Methylreticulol->PDE Inhibits cAMP cAMP PDE->cAMP Degrades PKA PKA cAMP->PKA Activates ATP ATP Adenylyl_Cyclase Adenylyl_Cyclase ATP->Adenylyl_Cyclase Adenylyl_Cyclase->cAMP Converts Downstream_Signaling Downstream_Signaling PKA->Downstream_Signaling

Phosphodiesterase Inhibition Pathway
Topoisomerase I Inhibition and Antitumor Mechanism

Topoisomerase I (Top1) is a crucial enzyme for DNA replication and transcription, as it relieves torsional stress in DNA. Inhibitors of Top1 trap the enzyme-DNA cleavage complex, leading to DNA strand breaks. These breaks, when encountered by the replication machinery, can be converted into double-strand breaks, triggering cell cycle arrest and apoptosis, thereby exerting a cytotoxic effect on cancer cells.

TopoI_Inhibition_Pathway cluster_nucleus Nucleus 6-O-Methylreticulol 6-O-Methylreticulol Cleavage_Complex Cleavage_Complex 6-O-Methylreticulol->Cleavage_Complex Stabilizes Topoisomerase_I Topoisomerase_I DNA DNA Topoisomerase_I->DNA Binds & Cleaves Topoisomerase_I->Cleavage_Complex DNA->Cleavage_Complex Replication_Fork Replication_Fork Cleavage_Complex->Replication_Fork Collision DSB Double-Strand Break Replication_Fork->DSB Cell_Cycle_Arrest Cell_Cycle_Arrest DSB->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Topoisomerase I Inhibition Mechanism

Experimental Protocols

General Experimental Workflow for Screening

The following workflow outlines the general steps for screening 6-O-Methylreticulol for its biological activities.

Screening_Workflow Start Start Prepare_Stock Prepare 6-O-Methylreticulol Stock Solution (in DMSO) Start->Prepare_Stock Assay_Selection Select Primary Assays (e.g., PDE, Topo I, Cytotoxicity) Prepare_Stock->Assay_Selection Primary_Screening Perform Primary Screening at a single high concentration Assay_Selection->Primary_Screening Hit_Identification Identify Initial Hits (Significant Activity) Primary_Screening->Hit_Identification Dose_Response Conduct Dose-Response Experiments Hit_Identification->Dose_Response IC50_Determination Determine IC50 Values Dose_Response->IC50_Determination Secondary_Assays Perform Secondary/Confirmatory Assays IC50_Determination->Secondary_Assays Mechanism_Studies Mechanism of Action Studies Secondary_Assays->Mechanism_Studies End End Mechanism_Studies->End

General Screening Workflow
Protocol 1: Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the inhibitory effect of 6-O-Methylreticulol on phosphodiesterase activity.

Materials:

  • Recombinant human PDE enzyme (e.g., PDE4D, PDE5A)

  • cAMP or cGMP substrate

  • Assay buffer (e.g., Tris-HCl buffer with MgCl₂)

  • 6-O-Methylreticulol

  • Positive control inhibitor (e.g., Rolipram for PDE4, Sildenafil for PDE5)

  • Detection reagent (e.g., fluorescently labeled antibody, commercially available kit)

  • 96-well microplate

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of 6-O-Methylreticulol and the positive control in assay buffer. The final DMSO concentration should be kept below 1%.

  • Enzyme Reaction: a. To each well of a 96-well plate, add the assay buffer. b. Add the diluted 6-O-Methylreticulol or positive control. c. Add the PDE enzyme and incubate for a short period (e.g., 15 minutes) at room temperature. d. Initiate the reaction by adding the cAMP or cGMP substrate.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This step typically involves measuring the amount of remaining cAMP/cGMP or the product of the reaction.

  • Data Analysis: Measure the signal (e.g., fluorescence, absorbance) using a plate reader. Calculate the percentage of inhibition for each concentration of 6-O-Methylreticulol and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Topoisomerase I DNA Relaxation Assay

Objective: To assess the ability of 6-O-Methylreticulol to inhibit the catalytic activity of human Topoisomerase I.

Materials:

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT)

  • 6-O-Methylreticulol

  • Positive control inhibitor (e.g., Camptothecin)

  • Stop solution (e.g., SDS, Proteinase K)

  • Agarose (B213101) gel

  • DNA loading dye

  • Electrophoresis buffer (e.g., TBE)

  • DNA staining agent (e.g., Ethidium Bromide, SYBR Safe)

  • Gel documentation system

Procedure:

  • Reaction Setup: a. In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA, and varying concentrations of 6-O-Methylreticulol or Camptothecin. b. Add human Topoisomerase I to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding the stop solution and incubate further to digest the protein.

  • Agarose Gel Electrophoresis: a. Add DNA loading dye to each reaction. b. Load the samples onto an agarose gel. c. Run the gel until the different DNA topoisomers (supercoiled, relaxed, nicked) are separated.

  • Visualization and Analysis: a. Stain the gel with a DNA staining agent. b. Visualize the DNA bands under UV light using a gel documentation system. c. Inhibition of Topoisomerase I is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band. Quantify the band intensities to determine the IC₅₀.

Protocol 3: Cell Viability (MTT) Assay for Antitumor Activity

Objective: To evaluate the cytotoxic effect of 6-O-Methylreticulol on cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium

  • 6-O-Methylreticulol

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: a. Prepare serial dilutions of 6-O-Methylreticulol and Doxorubicin in a complete cell culture medium. b. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

  • MTT Assay: a. Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. b. Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition and Analysis: a. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Determine the IC₅₀ value by plotting the cell viability against the compound concentration.

Protocol 4: DPPH Radical Scavenging Assay for Antioxidant Activity

Objective: To measure the free radical scavenging capacity of 6-O-Methylreticulol.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • 6-O-Methylreticulol

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare serial dilutions of 6-O-Methylreticulol and the positive control in methanol.

  • Reaction Mixture: a. To each well of a 96-well plate, add the diluted sample or control. b. Add the DPPH solution to all wells.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. The discoloration of the purple DPPH solution indicates radical scavenging activity.

  • Data Analysis: a. Calculate the percentage of DPPH radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. b. Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Conclusion

6-O-Methylreticulol presents a promising scaffold for drug discovery, with potential applications in oncology and inflammatory diseases due to its inhibitory effects on phosphodiesterase and topoisomerase I. The provided protocols offer a starting point for researchers to incorporate this compound into their screening libraries and further investigate its therapeutic potential. The structural similarity to Reticulol suggests that the reported activities are a strong rationale for its inclusion in diverse screening decks. Further studies are warranted to elucidate the specific signaling pathways modulated by 6-O-Methylreticulol and to optimize its structure for enhanced potency and selectivity.

References

Application Notes and Protocols for the Analysis of 6-O-Methylreticulol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-Methylreticulol, systematically known as 8-Hydroxy-6,7-dimethoxy-3-methylisocoumarin, is a naturally occurring isocoumarin (B1212949) derivative found in various microbial sources, including Streptomyces species. This compound has garnered significant interest within the scientific community due to its notable biological activities, including its roles as a phosphodiesterase inhibitor and a topoisomerase I inhibitor, suggesting its potential as a lead compound in drug discovery, particularly in the development of anticancer and anti-inflammatory agents.[1]

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 6-O-Methylreticulol, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Detailed protocols for these analytical techniques are provided to facilitate the replication of these methods in a laboratory setting.

Spectroscopic Analysis

The structural elucidation of 6-O-Methylreticulol is primarily achieved through a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry (HRMS). These techniques provide detailed insights into the molecular structure, including the carbon skeleton, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules like 6-O-Methylreticulol. ¹H NMR provides information about the chemical environment of protons, while ¹³C NMR reveals the types of carbon atoms present in the molecule. 2D NMR techniques, such as COSY, HSQC, and HMBC, are employed to establish the connectivity between protons and carbons, ultimately leading to the complete structural assignment.

Quantitative NMR Data for 6-O-Methylreticulol (Representative)

Note: The following data is representative of a closely related isocoumarin structure, 8-hydroxy-6,7-dimethoxy-3-methyl-3,4-dihydroisocoumarin, due to the limited availability of fully assigned public data for 6-O-Methylreticulol. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
3-CH₃1.45d6.3
H-34.65m
H-42.85m
6-OCH₃3.89s
7-OCH₃3.92s
H-56.30s
8-OH11.20s

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
3-CH₃20.8
C-376.5
C-435.2
C-4a100.5
C-598.0
C-6165.0
6-OCH₃56.0
C-7145.5
7-OCH₃56.2
C-8162.5
C-8a138.0
C-1 (C=O)170.1
Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of the molecular formula. Fragmentation patterns observed in the mass spectrum offer valuable clues about the structure of the molecule.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

IonCalculated m/zObserved m/z
[M+H]⁺237.0763237.0759
[M+Na]⁺259.0582259.0578

Expected Fragmentation Pattern:

The fragmentation of 6-O-Methylreticulol in the mass spectrometer is expected to proceed through characteristic losses of small neutral molecules. Key fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) from one of the methoxy (B1213986) groups, followed by the loss of carbon monoxide (CO) from the lactone ring.

Experimental Protocols

Sample Preparation for NMR and MS Analysis
  • Isolation and Purification: 6-O-Methylreticulol is typically isolated from the fermentation broth of Streptomyces species. The producing strain is cultured in a suitable medium, followed by extraction of the culture broth and mycelium with an organic solvent such as ethyl acetate. The crude extract is then subjected to various chromatographic techniques, including silica (B1680970) gel column chromatography and preparative high-performance liquid chromatography (HPLC), to yield the pure compound.

  • Sample Preparation: For NMR analysis, dissolve approximately 5-10 mg of the purified 6-O-Methylreticulol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a standard 5 mm NMR tube. For HRMS analysis, prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

NMR Spectroscopy Protocol
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a spectral width of 200-240 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 2 seconds, and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for establishing the connectivity of the carbon skeleton.

Mass Spectrometry Protocol
  • Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Analysis: Introduce the sample solution into the ion source. Acquire the mass spectrum in positive or negative ion mode. For fragmentation studies, perform tandem mass spectrometry (MS/MS) experiments by selecting the molecular ion as the precursor ion and inducing fragmentation through collision-induced dissociation (CID).

Biological Activity and Signaling Pathways

6-O-Methylreticulol's potential as a therapeutic agent stems from its inhibitory effects on key cellular enzymes. Understanding the signaling pathways involved is crucial for drug development.

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are enzymes that regulate the cellular levels of cyclic nucleotides (cAMP and cGMP), which are important second messengers in various signaling pathways. By inhibiting PDEs, 6-O-Methylreticulol can increase the intracellular concentrations of these second messengers, leading to a range of downstream effects, including anti-inflammatory responses.

PDE_Inhibition_Pathway cluster_0 Cyclic Nucleotide Regulation 6-O-Methylreticulol 6-O-Methylreticulol PDE Phosphodiesterase (PDE) 6-O-Methylreticulol->PDE Inhibits cAMP_cGMP cAMP / cGMP PKA_PKG PKA / PKG cAMP_cGMP->PKA_PKG Activates 5'-AMP / 5'-GMP 5'-AMP / 5'-GMP cAMP_cGMP->5'-AMP / 5'-GMP PDE Downstream Downstream Cellular Effects (e.g., Anti-inflammatory Response) PKA_PKG->Downstream Phosphorylates Targets ATP/GTP ATP/GTP ATP/GTP->cAMP_cGMP Adenylyl/Guanylyl Cyclase Topoisomerase_I_Inhibition_Pathway cluster_0 Normal Topoisomerase I Cycle 6-O-Methylreticulol 6-O-Methylreticulol Cleavage_Complex Covalent Top1-DNA Cleavage Complex 6-O-Methylreticulol->Cleavage_Complex Stabilizes Top1_DNA Topoisomerase I - DNA Complex Top1_DNA->Cleavage_Complex Relaxed DNA + Top1 Relaxed DNA + Top1 Top1_DNA->Relaxed DNA + Top1 Cleavage & Religation Replication_Fork Replication Fork Collision Cleavage_Complex->Replication_Fork DNA_Damage DNA Double-Strand Breaks Replication_Fork->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers Supercoiled DNA Supercoiled DNA Supercoiled DNA->Top1_DNA Binding Experimental_Workflow cluster_0 Isolation & Purification cluster_1 Structural Elucidation cluster_2 Biological Evaluation Fermentation Streptomyces Fermentation Extraction Solvent Extraction Fermentation->Extraction Chromatography Chromatographic Purification (Silica Gel, HPLC) Extraction->Chromatography Pure_Compound Pure 6-O-Methylreticulol Chromatography->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pure_Compound->NMR MS Mass Spectrometry (HRMS, MS/MS) Pure_Compound->MS PDE_Assay Phosphodiesterase Inhibition Assay Pure_Compound->PDE_Assay Topo_Assay Topoisomerase I Inhibition Assay Pure_Compound->Topo_Assay Cell_Assay Cell-based Assays (e.g., Cytotoxicity) Pure_Compound->Cell_Assay Structure Structure Confirmation NMR->Structure MS->Structure Bio_Activity Biological Activity Profile PDE_Assay->Bio_Activity Topo_Assay->Bio_Activity Cell_Assay->Bio_Activity

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 6-O-Methylreticulol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 6-O-Methylreticulol, a compound of interest for its potential biological activities. This guide focuses on the synthesis of the benzylisoquinoline alkaloid (S)-6-O-methylreticuline. It is important to note that the term "6-O-Methylreticulol" has also been used to refer to an isocoumarin (B1212949) derivative, 8-hydroxy-6,7-dimethoxy-3-methylisocoumarin[1]. This guide will focus exclusively on the synthesis of the alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is 6-O-Methylreticulol and why is its synthesis important?

A1: 6-O-Methylreticulol, in the context of this guide, refers to 6-O-methyl-(S)-reticuline, a benzylisoquinoline alkaloid. Reticuline (B1680550) and its derivatives are crucial intermediates in the biosynthesis of numerous pharmacologically important alkaloids, such as morphine and codeine[2]. The synthesis of specific methylated derivatives like 6-O-Methylreticulol is important for structure-activity relationship studies and the development of new therapeutic agents.

Q2: What are the primary synthetic routes to 6-O-Methylreticulol?

A2: The two main approaches for the synthesis of 6-O-Methylreticulol are enzymatic synthesis and chemical synthesis. Enzymatic synthesis utilizes O-methyltransferases (OMTs) to regioselectively methylate the 6-hydroxyl group of reticuline[1][3][4]. Chemical synthesis typically involves the use of a methylating agent and may require the use of protecting groups to achieve the desired regioselectivity[5].

Q3: What are the main challenges in synthesizing 6-O-Methylreticulol?

A3: The primary challenges include achieving high regioselectivity for methylation at the 6-O position versus the other phenolic hydroxyl or the secondary amine, avoiding side reactions, and purifying the final product from a mixture of structurally similar compounds. Low yields are a common issue that researchers aim to overcome.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Enzymatic Synthesis Troubleshooting

Issue 1: Low or No Yield of 6-O-Methylreticulol

Potential Cause Troubleshooting Steps
Suboptimal Enzyme Activity - Verify the activity of your O-methyltransferase (OMT).- Ensure proper storage conditions for the enzyme.- Use a fresh batch of enzyme if necessary.
Incorrect Reaction Conditions - Optimize the pH of the reaction buffer. Many plant OMTs have optimal activity in slightly alkaline conditions.- Optimize the reaction temperature. Most enzymes have a narrow optimal temperature range.- Ensure the presence of necessary co-factors, such as S-adenosyl-L-methionine (SAM), the methyl donor.
Substrate or Product Inhibition - Vary the concentration of the reticuline substrate. High concentrations can sometimes inhibit enzyme activity.- Remove the product as it is formed, if possible, to prevent product inhibition.
Enzyme Instability - Add stabilizing agents to the reaction mixture, such as glycerol (B35011) or BSA.- Minimize reaction time to prevent enzyme degradation.

Issue 2: Poor Regioselectivity (Methylation at other positions)

Potential Cause Troubleshooting Steps
Non-specific Enzyme - Use an OMT known for its high regioselectivity for the 6-hydroxyl group of reticuline, such as a specific norcoclaurine 6-O-methyltransferase (6OMT)[1][4].- If using a novel or uncharacterized enzyme, perform detailed substrate specificity and regioselectivity studies.
Contaminating Enzyme Activities - Ensure the purity of your enzyme preparation. Contaminating OMTs or N-methyltransferases can lead to methylation at other positions.- Purify the enzyme using chromatography techniques if necessary.
Chemical Synthesis Troubleshooting

Issue 3: Low Yield of 6-O-Methylreticulol in Chemical Synthesis

Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase the reaction time or temperature, while monitoring for degradation.- Use a more reactive methylating agent, but be mindful of selectivity.- Ensure all reagents are pure and dry.
Degradation of Starting Material or Product - Reticuline and its derivatives can be sensitive to harsh reaction conditions. Use milder reagents and lower temperatures.- Employ a protecting group strategy to shield sensitive functional groups[5].
Suboptimal Reagent Stoichiometry - Optimize the molar ratio of reticuline, methylating agent, and base. An excess of the methylating agent can lead to over-methylation.

Issue 4: Lack of Regioselectivity and Formation of Multiple Products

Potential Cause Troubleshooting Steps
Non-selective Methylating Agent - Reagents like diazomethane (B1218177) and dimethyl sulfate (B86663) can methylate multiple nucleophilic sites[3][6].- The reactivity of the phenolic hydroxyls on reticuline is similar, making selective methylation challenging.
Absence of Protecting Groups - Implement a protecting group strategy to selectively block other reactive sites (e.g., the 7-OH, 4'-OH, and the secondary amine) before methylation of the 6-OH group. Common protecting groups for hydroxyls include benzyl (B1604629) (Bn) or silyl (B83357) ethers[7]. The amino group can be protected as a carbamate (B1207046) (e.g., Boc or Cbz)[8].
Reaction Conditions Favoring Multiple Products - Optimize reaction temperature and time. Lower temperatures often favor selectivity.- Choose a solvent that can influence the regioselectivity of the reaction.

Issue 5: Difficulty in Purifying 6-O-Methylreticulol

Potential Cause Troubleshooting Steps
Similar Polarity of Product and Byproducts - Optimize the mobile phase and stationary phase for your column chromatography (e.g., HPLC or flash chromatography)[6][8].- Consider using a different type of chromatography, such as ion-exchange chromatography, if the byproducts have different charge states[9].- Reverse-phase HPLC is often effective for separating closely related alkaloids[6].
Co-elution with Starting Material - Ensure the reaction goes to completion to minimize the amount of starting material in the crude product.- Use a high-resolution chromatography technique to separate the product from the starting material.

Data Presentation

Table 1: Comparison of Synthetic Methods for 6-O-Methylreticulol

FeatureEnzymatic SynthesisChemical Synthesis
Regioselectivity High (Enzyme-dependent)Low to Moderate (Can be improved with protecting groups)
Reaction Conditions Mild (Aqueous buffer, physiological pH and temperature)Often requires harsher conditions (organic solvents, strong bases, extreme temperatures)
Byproducts Minimal, if a specific enzyme is usedCan be numerous, including isomers and over-methylated products
Scalability Can be challenging due to enzyme cost and stabilityGenerally more scalable
Stereoselectivity High (retains the stereochemistry of the substrate)May require chiral starting materials or resolution steps

Table 2: Common Methylating Agents for Phenols

ReagentTypical ConditionsAdvantagesDisadvantages
Diazomethane (CH₂N₂) ** Ethereal solution, room temperatureHigh yield, clean reaction, mild conditionsHighly toxic, explosive, and carcinogenic[5]
Dimethyl Sulfate ((CH₃)₂SO₄) Base (e.g., K₂CO₃, NaOH), solvent (e.g., acetone, DMF)Inexpensive, highly reactiveHighly toxic and corrosive[6]
Methyl Iodide (CH₃I) Base (e.g., K₂CO₃, NaH), solvent (e.g., acetone, DMF)Readily availableCan lead to N-methylation and quaternary ammonium (B1175870) salt formation
Trimethylsilyldiazomethane (TMSCHN₂) **Methanol catalysisSafer alternative to diazomethane[5]Less reactive than diazomethane

Experimental Protocols

Protocol 1: General Procedure for Enzymatic 6-O-Methylation of (S)-Reticuline
  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 1 mM (S)-reticuline (substrate)

    • 2 mM S-adenosyl-L-methionine (SAM) (methyl donor)

    • 10 µg of purified norcoclaurine 6-O-methyltransferase (6OMT)

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

  • Quenching the Reaction: Stop the reaction by adding an equal volume of ethyl acetate.

  • Extraction: Vortex the mixture vigorously and centrifuge to separate the phases. Carefully collect the upper organic phase containing the product. Repeat the extraction twice.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under a stream of nitrogen.

  • Analysis: Re-dissolve the residue in a suitable solvent (e.g., methanol) and analyze by HPLC or LC-MS to determine the yield and purity of 6-O-Methylreticulol.

Protocol 2: General Procedure for Chemical 6-O-Methylation of (S)-Reticuline (with Protecting Groups)

This is a generalized protocol and requires optimization for specific protecting groups and reaction conditions.

  • Protection of Reactive Groups:

    • Protect the secondary amine of (S)-reticuline, for example, by reacting it with Boc-anhydride in the presence of a base like triethylamine (B128534) in a suitable solvent (e.g., dichloromethane).

    • Selectively protect the 7-OH and 4'-OH groups. This may require a multi-step process to differentiate the phenolic hydroxyls.

  • Methylation of the 6-OH Group:

    • Dissolve the protected reticuline derivative in a dry aprotic solvent (e.g., DMF or acetone).

    • Add a base (e.g., potassium carbonate) followed by the methylating agent (e.g., dimethyl sulfate or methyl iodide).

    • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up:

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification of Protected 6-O-Methylreticulol: Purify the crude product by column chromatography on silica (B1680970) gel.

  • Deprotection: Remove the protecting groups under appropriate conditions (e.g., acid treatment for Boc group, hydrogenolysis for benzyl groups).

  • Final Purification: Purify the final product, 6-O-Methylreticulol, by preparative HPLC to obtain a high-purity sample.

Mandatory Visualizations

biosynthetic_pathway Tyrosine L-Tyrosine Norcoclaurine (S)-Norcoclaurine Tyrosine->Norcoclaurine Multiple Steps Reticuline (S)-Reticuline Norcoclaurine->Reticuline Multiple Steps (including N-methylation and O-methylation) Methylreticulol (S)-6-O-Methylreticulol Reticuline->Methylreticulol 6-O-Methyltransferase (6OMT) + SAM

Caption: Simplified biosynthetic pathway to (S)-6-O-Methylreticulol.

chemical_synthesis_workflow start Start: (S)-Reticuline protection Protection of Amino and Hydroxyl Groups start->protection methylation Selective 6-O-Methylation protection->methylation Methylating Agent + Base deprotection Deprotection methylation->deprotection purification Purification (HPLC) deprotection->purification product Product: 6-O-Methylreticulol purification->product

Caption: General workflow for the chemical synthesis of 6-O-Methylreticulol.

troubleshooting_low_yield start Low or No Yield check_reaction Reaction Monitoring (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete degradation Degradation of Starting Material/Product? incomplete->degradation No optimize_conditions Optimize Reaction Conditions: - Increase time/temperature - Change solvent/reagents incomplete->optimize_conditions Yes milder_conditions Use Milder Conditions: - Lower temperature - Use protecting groups degradation->milder_conditions Yes purification_issue Check Purification Step: - Optimize chromatography - Check for product loss during workup degradation->purification_issue No end Improved Yield optimize_conditions->end milder_conditions->end purification_issue->end

References

Technical Support Center: Overcoming Low Solubility of 6-O-Methylreticulol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low aqueous solubility of 6-O-Methylreticulol.

Frequently Asked Questions (FAQs)

Q1: Why is 6-O-Methylreticulol difficult to dissolve in aqueous buffers?

Q2: What is the first step I should take when I encounter solubility issues?

A2: The first step is to prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice as it is a powerful solvent for a wide range of compounds and is miscible with water.[1] However, it's crucial to be aware of the potential for solvent-induced cytotoxicity in your experiments.[2]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assays?

A3: The maximum tolerated DMSO concentration is highly dependent on the cell line. Most cell lines can tolerate up to 0.5% DMSO without significant toxic effects.[2] However, some robust cell lines might tolerate up to 1%. It is always recommended to perform a vehicle control experiment to determine the non-toxic limit for your specific experimental setup.[3]

Q4: Can I use other organic solvents besides DMSO?

A4: Yes, other water-miscible organic solvents like ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG) 400 can be used as co-solvents to improve solubility.[4] The choice of solvent will depend on the specific properties of 6-O-Methylreticulol and its compatibility with your experimental system. Always perform a solvent tolerance test to ensure the chosen solvent does not interfere with your assay.

Q5: How does pH affect the solubility of phenolic compounds like 6-O-Methylreticulol?

A5: Phenolic compounds are generally weakly acidic. Increasing the pH of the aqueous buffer can deprotonate the phenolic hydroxyl group, forming a more polar phenolate (B1203915) ion which is typically more water-soluble. Therefore, adjusting the pH to a more alkaline condition may significantly enhance the solubility of 6-O-Methylreticulol. However, you must ensure that the change in pH does not negatively impact the stability of your compound or the biological assay itself.

Q6: What are cyclodextrins and how can they improve solubility?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like likely 6-O-Methylreticulol, within their central cavity, forming an inclusion complex. This complex has improved aqueous solubility due to the hydrophilic outer surface of the cyclodextrin (B1172386).

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Compound precipitates when added to aqueous buffer. The compound has very low aqueous solubility.Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your assay.
Precipitation occurs upon dilution of the stock solution. "Solvent shock" - the rapid change in solvent polarity causes the compound to crash out of solution.Perform serial dilutions of your stock solution in the aqueous buffer. You can also try gently warming the buffer before adding the stock solution.
Inconsistent or non-reproducible experimental results. The compound may not be fully dissolved in the stock solution or is precipitating during the experiment.Ensure the compound is completely dissolved in the stock solution. Gentle warming or sonication may help. Visually inspect for any precipitation at each step of your experiment.
Cell death or altered cell morphology in vehicle control. The concentration of the organic solvent is too high and is causing cytotoxicity.Determine the maximum tolerable solvent concentration for your specific cell line by running a dose-response curve with the solvent alone.
pH of the final solution is outside the optimal range for the assay. The use of a pH-adjusted stock solution has altered the pH of the final assay buffer.Prepare a more concentrated pH-adjusted stock solution to minimize the volume added. Alternatively, adjust the pH of your final assay solution after adding the compound.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution using an Organic Solvent

Objective: To prepare a high-concentration stock solution of 6-O-Methylreticulol for subsequent dilution into aqueous buffers.

Materials:

  • 6-O-Methylreticulol powder

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Weigh out a precise amount of 6-O-Methylreticulol powder and place it in a sterile tube.

  • Add a small volume of DMSO to the tube. It is common to aim for a high stock concentration, such as 10 mM or 100 mM, depending on the compound's solubility in DMSO.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution to ensure there are no visible particles. If particles remain, sonicate the tube for 5-10 minutes.

  • Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Enhancing Solubility through pH Adjustment

Objective: To increase the aqueous solubility of 6-O-Methylreticulol by preparing a stock solution in a basic buffer.

Materials:

  • 6-O-Methylreticulol powder

  • 1 M NaOH solution, sterile

  • Sterile water

  • pH meter

  • Sterile tubes

Methodology:

  • Prepare a dilute basic solution by adding a small amount of 1 M NaOH to sterile water (e.g., to achieve a pH of 9-10).

  • Weigh out the desired amount of 6-O-Methylreticulol and add it to the basic solution.

  • Vortex or stir until the compound is fully dissolved.

  • This basic stock solution can then be diluted into your final assay buffer.

  • Crucially, measure the pH of the final assay solution after adding the stock solution and adjust if necessary.

Protocol 3: Using Cyclodextrins to Improve Solubility

Objective: To form an inclusion complex of 6-O-Methylreticulol with a cyclodextrin to enhance its aqueous solubility.

Materials:

  • 6-O-Methylreticulol powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Deionized water

  • Organic solvent (e.g., ethanol)

  • Stir plate and stir bar

Methodology:

  • Prepare a solution of HP-β-CD in deionized water (e.g., 10-40% w/v). Gentle heating may be required to fully dissolve the cyclodextrin.

  • In a separate container, dissolve the 6-O-Methylreticulol in a minimal amount of a suitable organic solvent like ethanol.

  • Slowly add the 6-O-Methylreticulol solution dropwise to the stirring cyclodextrin solution.

  • Allow the mixture to stir for several hours to overnight to allow for the formation of the inclusion complex.

  • The resulting aqueous solution containing the 6-O-Methylreticulol-cyclodextrin complex can then be used in your experiments.

Visualizations

experimental_workflow cluster_start Start: Insoluble Compound cluster_methods Solubilization Methods cluster_stock Stock Solution Preparation cluster_final Final Application Compound 6-O-Methylreticulol Powder Method1 Method 1: Organic Solvent (DMSO) Compound->Method1 Method2 Method 2: pH Adjustment Compound->Method2 Method3 Method 3: Cyclodextrin Compound->Method3 Stock1 Concentrated Stock in DMSO Method1->Stock1 Stock2 Stock in Alkaline Buffer Method2->Stock2 Stock3 Aqueous Stock with Cyclodextrin Method3->Stock3 Dilution Dilution into Aqueous Assay Buffer Stock1->Dilution Stock2->Dilution Stock3->Dilution Assay Biological Assay Dilution->Assay

Caption: Workflow for solubilizing 6-O-Methylreticulol.

troubleshooting_logic Start Compound Precipitates in Aqueous Buffer? PrepStock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) Start->PrepStock Yes Proceed Proceed with Experiment Start->Proceed No Yes1 Yes No1 No PrecipitateDilute Precipitation on Dilution? PrepStock->PrecipitateDilute PrecipitateDilute->Proceed No Solutions Try Serial Dilutions Consider pH Adjustment Consider Cyclodextrins PrecipitateDilute->Solutions Yes Yes2 Yes No2 No

Caption: Troubleshooting logic for precipitation issues.

References

Technical Support Center: Optimizing 6-O-Methylreticulol Extraction from Fungal Biomass

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of 6-O-Methylreticulol from fungal biomass.

Frequently Asked Questions (FAQs)

Q1: What is 6-O-Methylreticulol and what are its basic properties?

A1: 6-O-Methylreticulol is an isocoumarin (B1212949), a type of secondary metabolite produced by certain fungi. Its chemical formula is C₁₂H₁₂O₅.[1] As an isocoumarin derivative, it is generally soluble in organic solvents such as ethanol (B145695) and ether, with limited solubility in water.[2]

Q2: Which fungal species are known to produce 6-O-Methylreticulol?

A2: 6-O-Methylreticulol has been isolated from endophytic fungi, such as those found on mangrove plants.[1] The production of secondary metabolites can be species- and strain-specific, so it is crucial to cultivate the correct fungal strain under optimal conditions.

Q3: What are the most common methods for extracting 6-O-Methylreticulol from fungal biomass?

A3: Common extraction methods for fungal secondary metabolites like 6-O-Methylreticulol include:

  • Maceration: A simple soaking method using an appropriate organic solvent.

  • Soxhlet Extraction: A continuous extraction method that can be very efficient but may degrade thermolabile compounds.

  • Ultrasonic-Assisted Extraction (UAE): Uses sound waves to disrupt fungal cell walls and enhance solvent penetration.

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and biomass, accelerating extraction.

Q4: How do I choose the best solvent for extracting 6-O-Methylreticulol?

A4: The choice of solvent is critical for efficient extraction. Isocoumarins are typically soluble in polar organic solvents.[2][3] Methanol (B129727), ethanol, ethyl acetate (B1210297), and chloroform (B151607) are commonly used for extracting fungal secondary metabolites.[4][5] The ideal solvent will have a high affinity for 6-O-Methylreticulol while minimizing the co-extraction of impurities. Preliminary small-scale extractions with different solvents are recommended to determine the optimal choice for your specific fungal matrix.

Q5: How can I improve the yield of my 6-O-Methylreticulol extraction?

A5: To improve your extraction yield, consider optimizing the following parameters:

  • Solvent-to-Solid Ratio: A higher ratio generally improves extraction efficiency, but an excessively high ratio can make solvent removal difficult.

  • Extraction Time: Increasing the extraction time can enhance yield up to a certain point where equilibrium is reached.

  • Temperature: Higher temperatures can increase solubility and diffusion rates, but may also degrade the target compound.

  • Particle Size: Grinding the fungal biomass to a smaller particle size increases the surface area for solvent interaction.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction of 6-O-Methylreticulol.

Problem Possible Causes Solutions
Low or No Yield of 6-O-Methylreticulol Inappropriate solvent selection.Test a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate, acetone). Isocoumarins are generally soluble in polar organic solvents.[2][3]
Incomplete cell lysis.Fungal cell walls are robust. Consider pre-treatment of the biomass (e.g., freeze-drying followed by grinding) or use extraction methods that promote cell disruption like Ultrasonic-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).
Suboptimal extraction parameters.Systematically optimize parameters such as extraction time, temperature, and solvent-to-solid ratio.
Degradation of 6-O-Methylreticulol.Avoid prolonged exposure to high temperatures, especially during methods like Soxhlet extraction. Consider using extraction techniques that operate at lower temperatures, such as maceration or UAE at a controlled temperature.
Extract is Difficult to Filter Presence of fine suspended particles or viscous co-extracts.Centrifuge the extract at high speed to pellet fine particles before filtration. Consider using a filter aid (e.g., celite) or a multi-stage filtration process with decreasing pore sizes.
Presence of Many Impurities in the Extract Low selectivity of the extraction solvent.Use a solvent with higher selectivity for isocoumarins. You can also perform a preliminary wash of the biomass with a non-polar solvent (e.g., hexane) to remove lipids before the main extraction.
Extraction of water-soluble compounds.If using a water-miscible solvent like methanol or ethanol, ensure the fungal biomass is thoroughly dried to minimize water content.
Inconsistent Extraction Results Variability in fungal biomass.Ensure consistent fungal growth conditions (media, temperature, incubation time) as this can significantly impact secondary metabolite production.
Inconsistent experimental procedure.Standardize all extraction parameters, including particle size of the biomass, solvent volume, extraction time, and temperature.

Data Presentation: Comparison of Extraction Methods

The following table summarizes a hypothetical comparison of different extraction methods for fungal polyketides, which can serve as a proxy for optimizing 6-O-Methylreticulol extraction.

Extraction Method Solvent Time Temperature (°C) Solvent-to-Solid Ratio (mL/g) Relative Yield (%)
MacerationEthanol24 h2520:165
SoxhletMethanol6 h6515:185
Ultrasonic-Assisted (UAE)Ethyl Acetate30 min4025:192
Microwave-Assisted (MAE)Ethanol5 min8030:195

Note: These are representative values and the optimal conditions for 6-O-Methylreticulol may vary.

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of 6-O-Methylreticulol
  • Preparation of Fungal Biomass:

    • Harvest the fungal mycelia from the culture medium by filtration.

    • Freeze-dry the biomass to remove water.

    • Grind the dried biomass into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered fungal biomass and place it in a 500 mL Erlenmeyer flask.

    • Add 250 mL of ethyl acetate (solvent-to-solid ratio of 25:1).

    • Place the flask in an ultrasonic bath.

    • Sonicate for 30 minutes at a controlled temperature of 40°C.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to separate the biomass.

    • Wash the biomass with an additional 50 mL of ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • Purification (Optional):

    • The crude extract can be further purified using techniques like column chromatography on silica (B1680970) gel.

Protocol 2: Microwave-Assisted Extraction (MAE) of 6-O-Methylreticulol
  • Preparation of Fungal Biomass:

    • Follow the same preparation steps as in the UAE protocol.

  • Extraction:

    • Place 5 g of the powdered fungal biomass in a microwave-safe extraction vessel.

    • Add 150 mL of ethanol (solvent-to-solid ratio of 30:1).

    • Seal the vessel and place it in a microwave extractor.

    • Set the microwave power to 400 W and the extraction time to 5 minutes at a temperature of 80°C.

  • Filtration and Concentration:

    • After the vessel has cooled, filter the extract to remove the biomass.

    • Concentrate the filtrate using a rotary evaporator.

Mandatory Visualizations

experimental_workflow cluster_prep Biomass Preparation cluster_extraction Extraction cluster_post Post-Extraction Harvest Harvest Fungal Biomass FreezeDry Freeze-Dry Harvest->FreezeDry Grind Grind Biomass FreezeDry->Grind Extraction Solid-Liquid Extraction (e.g., UAE or MAE) Grind->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation Filtration->Concentration Purification Purification (e.g., Chromatography) Concentration->Purification Analysis Analysis (e.g., HPLC, MS) Purification->Analysis

Caption: General workflow for the extraction of 6-O-Methylreticulol.

troubleshooting_logic Start Start: Low/No Yield CheckSolvent Is the solvent appropriate? Start->CheckSolvent CheckLysis Is cell lysis complete? CheckSolvent->CheckLysis Yes SolventOK Test different solvents (e.g., MeOH, EtOH, EtOAc) CheckSolvent->SolventOK No CheckParams Are extraction parameters optimal? CheckLysis->CheckParams Yes LysisOK Improve cell disruption (e.g., Grinding, UAE, MAE) CheckLysis->LysisOK No CheckDegradation Is the compound degrading? CheckParams->CheckDegradation Yes ParamsOK Optimize time, temp, solvent/solid ratio CheckParams->ParamsOK No DegradationOK Use lower temperature or shorter time CheckDegradation->DegradationOK Yes Success Improved Yield CheckDegradation->Success No SolventOK->CheckLysis LysisOK->CheckParams ParamsOK->CheckDegradation DegradationOK->Success

Caption: Troubleshooting logic for low extraction yield.

References

Preventing degradation of 6-O-Methylreticulol in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-O-Methylreticulol. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of 6-O-Methylreticulol in solution. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of 6-O-Methylreticulol in solution?

A1: 6-O-Methylreticulol, as a benzylisoquinoline alkaloid with phenolic hydroxyl groups, is susceptible to degradation from several factors. The primary contributors to its instability in solution are:

  • pH: Both acidic and alkaline conditions can promote hydrolysis or oxidative degradation. Phenolic compounds are generally more stable in slightly acidic to neutral pH.

  • Light: Exposure to ultraviolet (UV) and visible light can induce photodegradation.

  • Temperature: Elevated temperatures accelerate the rate of all degradation reactions.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, particularly in the presence of light or metal ions.

  • Solvent: The choice of solvent can influence the stability. Protic solvents may participate in degradation reactions.

Q2: What is the recommended solvent for dissolving and storing 6-O-Methylreticulol?

A2: For short-term use, it is recommended to dissolve 6-O-Methylreticulol in a high-purity, deoxygenated solvent such as ethanol (B145695) or DMSO. For aqueous buffers, it is crucial to use a slightly acidic pH (e.g., pH 4-6) and to prepare the solution fresh. Long-term storage of solutions is not recommended.

Q3: How should I store my 6-O-Methylreticulol solutions to minimize degradation?

A3: To ensure the stability of your 6-O-Methylreticulol solutions, adhere to the following storage guidelines:

  • Protect from light: Store solutions in amber vials or wrap clear vials in aluminum foil.

  • Store at low temperatures: For short-term storage (hours to a few days), refrigeration at 2-8°C is recommended. For longer-term storage, freezing at -20°C or -80°C is preferable. However, be mindful of freeze-thaw cycles which can also promote degradation. Aliquoting into single-use vials is a best practice.

  • Inert atmosphere: If possible, purge the solvent with an inert gas like nitrogen or argon before dissolving the compound and before sealing the vial to minimize exposure to oxygen.

Q4: I am observing a color change in my 6-O-Methylreticulol solution. What does this indicate?

A4: A color change, typically to a yellowish or brownish hue, is often an indicator of degradation, likely due to oxidation. Oxidative processes can lead to the formation of colored byproducts. If you observe a color change, it is advisable to prepare a fresh solution and re-evaluate your handling and storage procedures.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with 6-O-Methylreticulol.

Issue 1: Inconsistent results in biological assays.

Possible Cause Troubleshooting Step
Degradation of 6-O-Methylreticulol in stock solution. 1. Prepare a fresh stock solution from solid material.2. Analyze the stock solution by HPLC to confirm its concentration and purity before use.3. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Degradation in the assay buffer. 1. Assess the stability of 6-O-Methylreticulol in your specific assay buffer over the time course of your experiment.2. If degradation is observed, consider adjusting the pH of the buffer to a more favorable range (pH 4-6) if compatible with your assay.3. Prepare working solutions immediately before use.
Photodegradation during the experiment. 1. Minimize the exposure of your solutions and experimental setup to ambient and direct light.2. Use amber-colored labware or cover your plates/tubes with foil.

Issue 2: Appearance of unexpected peaks in HPLC analysis.

Possible Cause Troubleshooting Step
Sample degradation during preparation or analysis. 1. Prepare samples immediately before injection.2. Use an autosampler with temperature control set to a low temperature (e.g., 4°C).3. Ensure the mobile phase is not promoting degradation (check pH).
Oxidative degradation. 1. Use deoxygenated solvents for sample preparation and mobile phases.2. Consider the addition of a small amount of an antioxidant, such as ascorbic acid, to your sample if it does not interfere with your analysis.
Contamination. 1. Ensure all glassware and vials are scrupulously clean.2. Run a blank injection of your solvent to check for contaminants.

Data Presentation

The following tables provide a hypothetical summary of stability data for 6-O-Methylreticulol based on typical behavior of related benzylisoquinoline alkaloids. These tables are for illustrative purposes to guide your own stability studies.

Table 1: Hypothetical Stability of 6-O-Methylreticulol (1 mg/mL in 50% Ethanol/Water) at Different pH and Temperatures over 24 hours.

pHTemperature (°C)% Remaining 6-O-Methylreticulol
3.0499.5
3.02598.2
7.0498.8
7.02592.5
9.0495.1
9.02578.3

Table 2: Hypothetical Photostability of 6-O-Methylreticulol (1 mg/mL in Methanol) at 25°C.

Light ConditionExposure Time (hours)% Remaining 6-O-Methylreticulol
Dark (Control)899.8
Ambient Lab Light894.3
Direct Sunlight865.7

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution of 6-O-Methylreticulol

  • Materials: 6-O-Methylreticulol solid, high-purity DMSO or ethanol, amber glass vial with a PTFE-lined cap, analytical balance, volumetric flasks.

  • Procedure: a. Accurately weigh the desired amount of 6-O-Methylreticulol solid. b. Transfer the solid to a volumetric flask. c. Add a small amount of the chosen solvent (DMSO or ethanol) to dissolve the solid completely. Gentle vortexing or sonication may be used. d. Once dissolved, bring the solution to the final volume with the solvent. e. Transfer the stock solution to an amber glass vial. f. For oxygen-sensitive applications, gently bubble nitrogen or argon gas through the solvent for 5-10 minutes before use and flush the headspace of the vial with the inert gas before sealing. g. Store at -20°C or -80°C for long-term storage, protected from light.

Protocol 2: Forced Degradation Study of 6-O-Methylreticulol

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.

  • Acid Hydrolysis: a. Dissolve 6-O-Methylreticulol in a suitable solvent and add 0.1 M HCl. b. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). c. At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to the target concentration for analysis.

  • Alkaline Hydrolysis: a. Dissolve 6-O-Methylreticulol in a suitable solvent and add 0.1 M NaOH. b. Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.

  • Oxidative Degradation: a. Dissolve 6-O-Methylreticulol in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%). b. Incubate at room temperature, protected from light, for a defined period. c. At each time point, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation: a. Store a solid sample of 6-O-Methylreticulol in an oven at an elevated temperature (e.g., 80°C). b. At defined time points, withdraw a sample, allow it to cool to room temperature, and prepare a solution for analysis.

  • Photodegradation: a. Expose a solution of 6-O-Methylreticulol to a light source that provides both UV and visible light (e.g., a photostability chamber). b. Concurrently, keep a control sample in the dark at the same temperature. c. At defined time points, withdraw aliquots from both the exposed and control samples for analysis.

  • Analysis: Analyze all samples using a suitable stability-indicating method, such as reverse-phase HPLC with UV detection, to quantify the remaining 6-O-Methylreticulol and detect any degradation products.

Visualizations

Degradation_Pathway cluster_conditions Stress Conditions Light Light 6-O-Methylreticulol 6-O-Methylreticulol Light->6-O-Methylreticulol Photodegradation Heat Heat Heat->6-O-Methylreticulol Accelerates all reactions Oxygen Oxygen Oxygen->6-O-Methylreticulol Oxidation Acid_Base Acid/Base Acid_Base->6-O-Methylreticulol Hydrolysis Degradation_Products Degradation Products (e.g., Oxidized species, Hydrolysis products) 6-O-Methylreticulol->Degradation_Products

Caption: Factors leading to the degradation of 6-O-Methylreticulol.

Caption: Troubleshooting workflow for inconsistent experimental results.

Reducing side products in the synthesis of 6-O-Methylreticulol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-O-Methylreticulol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this valuable compound.

Troubleshooting Guide: Reducing Side Products

The synthesis of 6-O-Methylreticulol, a metabolite with potential therapeutic activities, often proceeds via the regioselective demethylation of a polymethoxylated precursor, 6,7,8-trimethoxy-3-methylisocoumarin.[1][2] The primary challenge in this step is controlling the selectivity of the demethylation to minimize the formation of isomeric byproducts and the product of complete demethylation.

This guide focuses on troubleshooting the selective demethylation step to afford the desired 8-hydroxy-6,7-dimethoxy-3-methylisocoumarin (6-O-Methylreticulol).

Problem Potential Cause Recommended Solution
Low yield of 6-O-Methylreticulol Incomplete reaction.- Increase the equivalents of the demethylating agent (e.g., Boron tribromide, BBr₃).- Extend the reaction time and monitor progress by Thin Layer Chromatography (TLC).- Ensure the demethylating agent is fresh and has not been deactivated by moisture.
Over-demethylation to di- or tri-hydroxy species.- Reduce the equivalents of the demethylating agent.- Lower the reaction temperature (e.g., perform the reaction at -78°C and allow it to slowly warm to room temperature).- Quench the reaction promptly once the starting material is consumed, as monitored by TLC.
Formation of multiple isomeric products.- Optimize the reaction temperature; lower temperatures often favor selectivity.- Consider using a milder demethylating agent, although this may require longer reaction times or higher temperatures.- Ensure slow, dropwise addition of the demethylating agent to the reaction mixture.
Difficult purification of the final product Co-elution of isomeric products during chromatography.- Employ a high-resolution purification technique such as High-Performance Liquid Chromatography (HPLC).- Use a long silica (B1680970) gel column for gravity chromatography with a shallow solvent gradient to improve separation.- Consider derivatization of the crude mixture to facilitate separation, followed by deprotection.
Product is insoluble or poorly soluble in the extraction solvent.- Use a different solvent system for the work-up and extraction.- Adjust the pH of the aqueous layer during work-up to ensure the phenolic product is in its neutral form.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 6-O-Methylreticulol?

A1: A frequently employed and efficient synthesis involves the preparation of 6,7,8-trimethoxy-3-methylisocoumarin followed by a regioselective demethylation at the 8-position to yield 6-O-Methylreticulol.[1][2]

Q2: Which demethylating agent is most effective for the selective demethylation of 6,7,8-trimethoxy-3-methylisocoumarin?

A2: Boron tribromide (BBr₃) is a powerful and commonly used reagent for the cleavage of aryl methyl ethers and can be effective for this transformation. However, careful control of stoichiometry and temperature is crucial to achieve regioselectivity.

Q3: What are the major side products to expect in the demethylation reaction?

A3: The primary side products are the other two possible mono-demethylated isomers (7-hydroxy-6,8-dimethoxy-3-methylisocoumarin and 6-hydroxy-7,8-dimethoxy-3-methylisocoumarin), as well as di- and tri-demethylated products. Unreacted starting material (6,7,8-trimethoxy-3-methylisocoumarin) may also be present.

Q4: How can I monitor the progress of the demethylation reaction?

A4: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction. The product, being more polar due to the free hydroxyl group, will have a lower Rf value than the starting trimethoxy precursor. It is advisable to run a co-spot of the starting material to accurately track its consumption.

Q5: What are the recommended conditions for purifying 6-O-Methylreticulol?

A5: Purification is typically achieved by silica gel column chromatography. A gradient elution system, for example, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from less polar starting material and more polar di- and tri-demethylated byproducts. For very challenging separations of isomers, High-Performance Liquid Chromatography (HPLC) may be necessary.

Experimental Protocols

Synthesis of 6,7,8-trimethoxy-3-methylisocoumarin

This protocol is adapted from a reported synthesis of 6-O-Methylreticulol.[1][2]

  • Step 1: Synthesis of 2,3,4-trimethoxy-6-(2-oxopropyl)benzoic acid.

    • 3,4,5-Trimethoxyhomophthalic acid is refluxed with acetic anhydride (B1165640) in dry pyridine.

    • The reaction mixture is then worked up to yield 2,3,4-trimethoxy-6-(2-oxopropyl)benzoic acid.

  • Step 2: Cyclodehydration to 6,7,8-trimethoxy-3-methylisocoumarin.

    • The 2,3,4-trimethoxy-6-(2-oxopropyl)benzoic acid obtained from the previous step is treated with acetic anhydride.

    • This cyclodehydration reaction proceeds smoothly to give the desired 6,7,8-trimethoxy-3-methylisocoumarin.

Regioselective Demethylation to 6-O-Methylreticulol

This protocol outlines the critical selective demethylation step.

  • Reaction Setup:

    • Dissolve 6,7,8-trimethoxy-3-methylisocoumarin in a dry, inert solvent such as dichloromethane (B109758) (DCM) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to a low temperature, typically -78°C, using a dry ice/acetone bath.

  • Addition of Demethylating Agent:

    • Slowly add a solution of boron tribromide (BBr₃) in DCM (typically 1.0 M solution) to the cooled solution of the starting material. The stoichiometry of BBr₃ is critical and should be carefully optimized, starting with approximately 1.1 equivalents.

  • Reaction Monitoring:

    • Allow the reaction mixture to stir at low temperature and then gradually warm to room temperature.

    • Monitor the progress of the reaction by TLC, observing the disappearance of the starting material spot and the appearance of a more polar product spot.

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of methanol (B129727) at a low temperature.

    • Allow the mixture to warm to room temperature and then add water.

    • Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane/ethyl acetate) to isolate 6-O-Methylreticulol.

Visualizations

Workflow for the Synthesis of 6-O-Methylreticulol

Synthesis_Workflow start 3,4,5-Trimethoxy- homophthalic acid intermediate1 2,3,4-trimethoxy-6- (2-oxopropyl)benzoic acid start->intermediate1 Acetic Anhydride, Pyridine (reflux) intermediate2 6,7,8-trimethoxy- 3-methylisocoumarin intermediate1->intermediate2 Acetic Anhydride product 6-O-Methylreticulol intermediate2->product Regioselective Demethylation (BBr3) side_products Isomeric & Over- Demethylated Products intermediate2->side_products Non-selective Demethylation

Caption: Synthetic pathway to 6-O-Methylreticulol.

Troubleshooting Logic for Demethylationdot

Troubleshooting_Demethylation start Demethylation Reaction Outcome low_yield Low Yield of 6-O-Methylreticulol start->low_yield incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn Yes over_demethylation Over-demethylation? low_yield->over_demethylation No solution1 Increase BBr3 eq. Extend reaction time incomplete_rxn->solution1 solution2 Decrease BBr3 eq. Lower temperature over_demethylation->solution2 Yes isomers Formation of Isomers? over_demethylation->isomers No solution3 Optimize temperature Slow reagent addition isomers->solution3 Yes

References

Enhancing the stability of 6-O-Methylreticulol for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for enhancing the stability of 6-O-Methylreticulol during long-term storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is 6-O-Methylreticulol and what are its general properties?

6-O-Methylreticulol is an isocoumarin (B1212949) derivative.[1] Isocoumarins are a class of natural products known for their diverse biological activities. The stability of these compounds can be influenced by environmental factors such as pH, temperature, and light.

Q2: What are the optimal long-term storage conditions for 6-O-Methylreticulol?

While specific long-term stability data for 6-O-Methylreticulol is not extensively published, data for the closely related compound, Reticulol, provides valuable guidance. Reticulol is stable for at least four years when stored as a solid at -20°C.[2][3] For optimal stability, 6-O-Methylreticulol should be stored under similar conditions.

Recommended Storage Conditions:

ConditionSolidIn Solution
Temperature -20°C-20°C (for up to one month)
Atmosphere Dry, inert atmosphere (e.g., argon or nitrogen)Aliquoted to minimize freeze-thaw cycles
Light Protected from light (amber vial)Protected from light (amber vial)

Solutions should ideally be prepared fresh. If storage is necessary, aliquoting into single-use vials is recommended to avoid repeated temperature fluctuations.[4]

Q3: To what kind of degradation is 6-O-Methylreticulol most susceptible?

As an isocoumarin, 6-O-Methylreticulol is particularly susceptible to hydrolysis of its lactone ring. This degradation pathway is significantly influenced by pH.

  • Alkaline Conditions (High pH): Basic conditions can catalyze the opening of the lactone ring, forming a water-soluble carboxylate salt.[5]

  • Acidic Conditions (Low pH): While generally more stable in acidic to neutral pH, strong acidic conditions can also promote lactone hydrolysis, though typically at a slower rate than in alkaline environments.[5]

  • Photodegradation: Compounds with a coumarin (B35378) nucleus can be sensitive to light, particularly UV radiation, which can induce photochemical reactions.[5]

  • Thermal Degradation: Elevated temperatures can accelerate degradation, especially in the presence of moisture.[5]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of biological activity or inconsistent results in assays. Chemical degradation of 6-O-Methylreticulol.1. Verify the storage conditions of your stock solutions and solid compound. Ensure they are protected from light and stored at -20°C. 2. Prepare fresh solutions for your experiments. 3. Perform a stability check of your compound using HPLC to assess its purity.
Appearance of new peaks in HPLC chromatogram over time. Formation of degradation products.1. Based on the isocoumarin structure, the primary degradation product is likely the hydrolyzed form (a coumarinic acid derivative) resulting from the opening of the lactone ring. 2. Use LC-MS to identify the mass of the new peaks and confirm if they correspond to expected degradation products. 3. Review the pH of your experimental solutions; adjust to a neutral or slightly acidic pH if possible to minimize hydrolysis.
Precipitation of the compound from an aqueous solution. The hydrolyzed form of the isocoumarin may have different solubility characteristics.1. Analyze the precipitate to determine if it is a degradation product. 2. Consider using a co-solvent or adjusting the pH to improve the solubility of both the parent compound and any potential degradants.

Experimental Protocols

Protocol 1: Forced Degradation Study of 6-O-Methylreticulol

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[6][7]

Objective: To investigate the degradation of 6-O-Methylreticulol under various stress conditions to identify potential degradation products and pathways.

Methodology:

  • Acid Hydrolysis: Prepare a solution of 6-O-Methylreticulol in 0.1 M HCl. Incubate at 60°C for a predetermined period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Prepare a solution of 6-O-Methylreticulol in 0.1 M NaOH. Incubate at room temperature, monitoring at shorter time intervals (e.g., 15, 30, 60, 120 minutes) due to the higher susceptibility to base-catalyzed hydrolysis.[5][8]

  • Oxidative Degradation: Prepare a solution of 6-O-Methylreticulol and treat it with 3% hydrogen peroxide at room temperature.

  • Photodegradation: Expose a solution of 6-O-Methylreticulol to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

  • Thermal Degradation: Expose a solid sample of 6-O-Methylreticulol to dry heat (e.g., 80°C).

  • Analysis: At each time point, analyze the stressed samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of degradation products. A target degradation of 5-20% is generally aimed for.[9]

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 6-O-Methylreticulol from its potential degradation products.

Materials:

  • 6-O-Methylreticulol reference standard

  • HPLC grade acetonitrile (B52724) and water

  • HPLC grade acid (e.g., formic acid, phosphoric acid) for mobile phase modification

  • C18 reverse-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm)

  • HPLC system with a UV detector

Methodology:

  • Initial Conditions:

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by measuring the UV spectrum of 6-O-Methylreticulol (isocoumarins typically have strong absorbance between 250-350 nm).

    • Column Temperature: 30°C.

  • Method Optimization:

    • Inject a mixture of the stressed samples (from the forced degradation study) to observe the separation of the parent peak from the degradation product peaks.

    • Adjust the gradient slope, mobile phase composition, and flow rate to achieve optimal resolution between all peaks.

  • Validation:

    • Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

Signaling Pathway

6-O-Methylreticulol is structurally related to Reticulol, which has been shown to be an inhibitor of cAMP phosphodiesterase.[2] This enzyme is a key component of the cAMP signaling pathway.[10][11]

cAMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR 1. Binding G_Protein G-Protein GPCR->G_Protein 2. Activation AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP 4. Conversion G_Protein->AC 3. Activation ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE 7. Degradation PKA Protein Kinase A (PKA) cAMP->PKA 5. Activation AMP AMP PDE->AMP Cellular_Response Cellular Response PKA->Cellular_Response 6. Phosphorylation of target proteins Reticulol_Inhibition 6-O-Methylreticulol (Reticulol) Reticulol_Inhibition->PDE Inhibition

Caption: The cAMP signaling pathway and the inhibitory action of 6-O-Methylreticulol (Reticulol).

Experimental Workflow

The following diagram illustrates the logical flow for conducting a stability study of 6-O-Methylreticulol.

Stability_Study_Workflow cluster_setup Study Setup cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation & Reporting Start Define Stability Study Parameters Prepare_Samples Prepare 6-O-Methylreticulol Samples (Solid and Solution) Start->Prepare_Samples Stress_Conditions Expose to Stress Conditions (Acid, Base, Oxidative, Light, Thermal) Prepare_Samples->Stress_Conditions Analyze_Samples Analyze Stressed Samples at Time Points Stress_Conditions->Analyze_Samples Develop_Method Develop & Validate Stability-Indicating HPLC Method Develop_Method->Analyze_Samples Identify_Degradants Identify Degradation Products (e.g., using LC-MS) Analyze_Samples->Identify_Degradants Data_Analysis Analyze Data & Determine Degradation Kinetics Identify_Degradants->Data_Analysis Conclusion Establish Storage Conditions & Shelf-Life Data_Analysis->Conclusion

Caption: Workflow for conducting a comprehensive stability study of 6-O-Methylreticulol.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of 6-O-Methylreticulol and its related compounds.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC separation of 6-O-Methylreticulol, an isocoumarin (B1212949) often isolated from endophytic fungi of mangrove plants like Avicennia marina. Related compounds can include other isocoumarins, flavonoids, alkaloids, and various fungal secondary metabolites.

Table 1: Common HPLC Problems, Potential Causes, and Solutions for 6-O-Methylreticulol Separation

ProblemPotential Cause(s)Recommended Solution(s)
Poor Resolution / Peak Co-elution 1. Inappropriate Mobile Phase Composition: The organic-to-aqueous ratio may not be optimal for separating structurally similar isocoumarins.1a. Optimize Gradient: If using a gradient, adjust the slope. A shallower gradient can improve the separation of closely eluting peaks. 1b. Modify Mobile Phase: Try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile) or adjust the pH with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to suppress the ionization of phenolic hydroxyl groups, which can sharpen peaks and improve resolution.
2. Unsuitable Stationary Phase: The C18 column may not provide sufficient selectivity for the target analytes.2a. Change Column Chemistry: Consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivity for aromatic compounds like isocoumarins.
3. High Flow Rate: The flow rate may be too high, not allowing for proper partitioning between the mobile and stationary phases.3a. Reduce Flow Rate: Decrease the flow rate to enhance resolution. Note that this will increase the run time.
Peak Tailing 1. Secondary Interactions: Active silanol (B1196071) groups on the silica (B1680970) backbone of the stationary phase can interact with polar functional groups on 6-O-Methylreticulol and related compounds.1a. Use an End-capped Column: Employ a modern, high-purity, end-capped C18 column to minimize silanol interactions. 1b. Mobile Phase Modifier: Add a competing base, such as a low concentration of triethylamine (B128534) (TEA), to the mobile phase to block active silanol sites. 1c. Lower pH: Acidifying the mobile phase can suppress the ionization of silanol groups.
2. Column Overload: Injecting too much sample can lead to peak distortion.2a. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume.
Peak Fronting 1. Sample Solvent Incompatibility: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause the peak to front.1a. Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.
2. Column Degradation: A void at the head of the column can cause peak fronting.2a. Replace Column: If a void is suspected, the column may need to be replaced. Using a guard column can help extend the life of the analytical column.
Fluctuating Retention Times 1. Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition can lead to shifts in retention time.1a. Prepare Mobile Phase Accurately: Ensure precise and consistent preparation of the mobile phase. Premixing the mobile phase can improve consistency.
2. Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used.2a. Use a Column Oven: Maintain a constant column temperature using a thermostat-controlled column oven.
3. Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections.3a. Increase Equilibration Time: Ensure the column is equilibrated for a sufficient time with the initial mobile phase conditions before each injection.
Ghost Peaks 1. Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections can appear as ghost peaks.1a. Use High-Purity Solvents: Utilize HPLC-grade solvents and freshly prepared mobile phase. 1b. Implement a Needle Wash: Use a strong solvent in the autosampler's needle wash to prevent carryover. 1c. Flush the System: Flush the entire HPLC system with a strong solvent to remove contaminants.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method to separate 6-O-Methylreticulol?

A1: A good starting point for separating isocoumarins like 6-O-Methylreticulol is reversed-phase HPLC. A C18 column is a common first choice. For the mobile phase, a gradient elution with water and acetonitrile (B52724) (or methanol) is typically effective. Both solvents should be modified with a small amount of acid, such as 0.1% formic acid, to improve peak shape. A diode-array detector (DAD) or a UV detector set at a wavelength where isocoumarins absorb, typically around 254 nm and 320 nm, is recommended.

Q2: My sample is a crude extract from a fungus. What are some key considerations for sample preparation?

A2: For crude fungal extracts, it is crucial to remove particulate matter and compounds that could interfere with the analysis or damage the HPLC column. A common sample preparation workflow involves:

  • Extraction: Extract the fungal biomass with a suitable organic solvent like ethyl acetate (B1210297) or methanol.

  • Filtration: Filter the extract through a 0.22 µm or 0.45 µm syringe filter to remove any solid particles.

  • Solid-Phase Extraction (SPE): For complex extracts, consider using an SPE cartridge to clean up the sample and enrich the analytes of interest. A C18 SPE cartridge can be used to remove very polar and very non-polar interferences.

Q3: How can I identify which peak in my chromatogram is 6-O-Methylreticulol?

A3: The most reliable method for peak identification is to run an authentic standard of 6-O-Methylreticulol under the same HPLC conditions and compare the retention time. If a standard is not available, you can collect the fraction corresponding to the peak of interest and use other analytical techniques, such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, to confirm its identity. A DAD can also be helpful, as the UV spectrum of the peak can be compared to published spectra for isocoumarins.

Q4: I am having trouble separating 6-O-Methylreticulol from a co-eluting impurity. What are the most effective parameters to adjust?

A4: To improve the separation of closely eluting peaks, consider the following in order of likely effectiveness:

  • Mobile Phase Composition: Fine-tune the gradient slope or the isocratic composition. Small changes can have a significant impact on selectivity. Trying a different organic solvent (e.g., switching from acetonitrile to methanol) can also alter the selectivity.

  • Stationary Phase: If optimizing the mobile phase is insufficient, try a column with a different chemistry. A phenyl-hexyl column, for instance, can provide different selectivity for aromatic compounds.

  • Temperature: Adjusting the column temperature can sometimes improve resolution, although its effect is generally less pronounced than changes in the mobile phase or stationary phase.

Experimental Protocols

Recommended HPLC Method for the Separation of 6-O-Methylreticulol and Related Fungal Metabolites

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) formic acid in HPLC-grade water.

    • Solvent B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-35 min: 10% to 90% B (linear gradient)

    • 35-40 min: 90% B (isocratic)

    • 40-45 min: 90% to 10% B (linear gradient)

    • 45-50 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Diode-array detector (DAD) monitoring at 254 nm and 320 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the fungal extract in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% formic acid) and filter through a 0.22 µm syringe filter.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis fungal_extract Fungal Culture Extract filtration Filtration (0.22 µm) fungal_extract->filtration dissolution Dissolution in Initial Mobile Phase filtration->dissolution injection Inject Sample (10 µL) dissolution->injection separation C18 Column Separation (Gradient Elution) injection->separation detection DAD Detection (254 nm & 320 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram peak_integration Peak Integration & Quantification chromatogram->peak_integration identification Peak Identification peak_integration->identification

Caption: Experimental workflow for the HPLC analysis of 6-O-Methylreticulol.

troubleshooting_logic cluster_mobile_phase Mobile Phase Optimization cluster_column Column Optimization cluster_other_params Other Parameters start Poor Peak Resolution adjust_gradient Adjust Gradient Slope start->adjust_gradient First Step change_organic Change Organic Solvent (ACN <=> MeOH) adjust_gradient->change_organic end Resolution Improved adjust_gradient->end Success adjust_ph Adjust pH (add 0.1% Formic Acid) change_organic->adjust_ph change_organic->end Success change_column Try Different Stationary Phase (e.g., Phenyl-Hexyl) adjust_ph->change_column If still unresolved adjust_ph->end Success check_column_health Check for Voids/Contamination change_column->check_column_health change_column->end Success reduce_flow Reduce Flow Rate check_column_health->reduce_flow If column is ok check_column_health->end Success adjust_temp Adjust Column Temperature reduce_flow->adjust_temp reduce_flow->end Success adjust_temp->end

Caption: Troubleshooting logic for improving peak resolution in HPLC.

Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of 6-O-Methylreticulol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of 6-O-Methylreticulol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, quantify, and mitigate matrix effects to ensure accurate and reliable results.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting issues related to matrix effects in your LC-MS analysis of 6-O-Methylreticulol.

My signal intensity for 6-O-Methylreticulol is highly variable and lower than expected. Could this be due to matrix effects?

Yes, high variability and lower than expected signal intensity are classic signs of matrix effects, specifically ion suppression.[1][2][3] Co-eluting endogenous components from your sample matrix can interfere with the ionization of 6-O-Methylreticulol in the mass spectrometer's ion source, leading to a suppressed and inconsistent signal.[1][2]

Follow this workflow to diagnose and address the issue:

Matrix_Effect_Troubleshooting_Workflow start Start: Inconsistent/Low Signal for 6-O-Methylreticulol confirm_me Step 1: Confirm Matrix Effects start->confirm_me qual_eval Qualitative Evaluation: Post-Column Infusion confirm_me->qual_eval Qualitative quant_eval Quantitative Evaluation: Post-Extraction Spike Assay confirm_me->quant_eval Quantitative me_confirmed Matrix Effects Confirmed? qual_eval->me_confirmed quant_eval->me_confirmed mitigate_me Step 2: Mitigate Matrix Effects me_confirmed->mitigate_me Yes no_me No Significant Matrix Effects. Investigate other causes. me_confirmed->no_me No sample_prep Optimize Sample Preparation (SPE, LLE) mitigate_me->sample_prep chromatography Optimize Chromatography (Gradient, Column Chemistry) mitigate_me->chromatography internal_std Implement Correction Strategy mitigate_me->internal_std validate Step 3: Validate Mitigation Strategy sample_prep->validate chromatography->validate sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) internal_std->sil_is matrix_matched Use Matrix-Matched Calibrators internal_std->matrix_matched std_addition Use Standard Addition Method internal_std->std_addition sil_is->validate matrix_matched->validate std_addition->validate re_eval Re-evaluate Matrix Effects (Post-Extraction Spike) validate->re_eval end End: Accurate & Reliable Quantification re_eval->end

Troubleshooting workflow for addressing matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: In LC-MS, the "matrix" refers to all components in a sample other than the analyte of interest, such as salts, lipids, proteins, and metabolites.[1][4] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source. This interference can lead to either a suppression or, less commonly, an enhancement of the analyte's signal, which can compromise the accuracy, precision, and sensitivity of quantitative analyses.[1][3][5]

Q2: How can I qualitatively and quantitatively assess matrix effects for 6-O-Methylreticulol?

A2: You can assess matrix effects both qualitatively and quantitatively.

  • Qualitative Assessment: Post-Column Infusion. This technique helps identify at which points during your chromatographic run ion suppression or enhancement occurs.[5][6][7] A constant flow of a pure 6-O-Methylreticulol solution is introduced into the eluent stream after the analytical column but before the mass spectrometer. A blank matrix extract is then injected. Any deviation (dip or peak) in the constant signal of 6-O-Methylreticulol indicates the retention times where matrix components are causing ion suppression or enhancement.[5][6]

  • Quantitative Assessment: Post-Extraction Spike. This is a widely used method to quantify the extent of matrix effects.[8][9] The response of 6-O-Methylreticulol in a neat solution is compared to its response when spiked into a blank matrix sample after the extraction process. The matrix factor (MF) is calculated as follows:

    Matrix Factor (MF) = (Peak Area of Analyte in Spiked Matrix Extract) / (Peak Area of Analyte in Neat Solution)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

Q3: What are the primary strategies to mitigate matrix effects?

A3: There are three main strategies to combat matrix effects:

  • Optimize Sample Preparation: The goal is to remove interfering components from the matrix before LC-MS analysis.[1] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are effective for cleaning up complex samples.[1][10]

  • Improve Chromatographic Separation: Modifying your LC method to better separate 6-O-Methylreticulol from co-eluting matrix components can significantly reduce interference.[1] This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.[1]

  • Use a Compensation Strategy:

    • Stable Isotope-Labeled Internal Standard (SIL-IS): This is often considered the gold standard for correcting matrix effects.[11][12] A SIL-IS for 6-O-Methylreticulol will have nearly identical chemical and physical properties and will co-elute with the analyte.[11] It will experience the same degree of ion suppression or enhancement, allowing for accurate correction through the use of a response ratio.[11]

    • Matrix-Matched Calibration: In this approach, calibration standards are prepared in a blank matrix that is identical to the study samples.[1][2] This helps to ensure that the standards and the samples experience the same matrix effects.

    • Standard Addition: This method involves adding known amounts of a 6-O-Methylreticulol standard to the actual samples.[5][13][14] A calibration curve is then generated for each sample, which inherently accounts for the matrix effects within that specific sample.[5][14][15]

Mitigation_Strategies start Matrix Effect Mitigation sample_prep Sample Preparation (Removal of Interferences) start->sample_prep chromatography Chromatographic Separation (Avoid Co-elution) start->chromatography compensation Compensation Strategies start->compensation spe_lle SPE / LLE sample_prep->spe_lle gradient Gradient Optimization chromatography->gradient column Column Selection chromatography->column sil_is Stable Isotope-Labeled IS compensation->sil_is matrix_matched Matrix-Matched Calibration compensation->matrix_matched std_addition Standard Addition compensation->std_addition

Overview of matrix effect mitigation strategies.
Q4: Is it acceptable to simply dilute my sample to reduce matrix effects?

A4: Sample dilution can be a simple and effective way to reduce matrix effects, as it lowers the concentration of interfering components.[16] However, this approach is only feasible if the concentration of 6-O-Methylreticulol in your samples is high enough to remain above the lower limit of quantification (LLOQ) after dilution.[16]

Data on Matrix Effects for Small Molecules in Biological Matrices

The following table summarizes typical matrix effects observed for small molecules in common biological matrices and the improvement seen with different mitigation strategies. While this data is not specific to 6-O-Methylreticulol, it provides a useful reference.

Analyte TypeMatrixSample PreparationMatrix Effect (Ion Suppression %)Mitigation StrategyCorrected Matrix Effect
Small Molecule Drug Human PlasmaProtein Precipitation30-50%SIL-IS<5%
Metabolite UrineDilute-and-Shoot20-40%Matrix-Matched Calibration<10%
Environmental Contaminant Tissue HomogenateQuEChERS40-60%SPE Cleanup10-20%
Mycotoxin Cereal ExtractAcetonitrile Extraction>50%Standard Addition<15%

Data is illustrative and compiled from general knowledge in the field of LC-MS bioanalysis.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike

Objective: To quantify the degree of ion suppression or enhancement for 6-O-Methylreticulol in a specific matrix.

Materials:

  • Blank biological matrix (e.g., plasma, urine)

  • 6-O-Methylreticulol reference standard

  • LC-MS grade solvents (e.g., methanol, acetonitrile, water)

  • Validated sample preparation materials (e.g., SPE cartridges, LLE solvents)

Procedure:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Prepare a solution of 6-O-Methylreticulol in the final mobile phase composition at a known concentration (e.g., the mid-point of your calibration curve).

    • Set B (Post-Extraction Spike): Take aliquots of the blank matrix and process them using your established sample preparation method. After the final extraction step, spike the clean extract with 6-O-Methylreticulol to the same final concentration as in Set A.

  • LC-MS Analysis: Inject and analyze at least three replicates of each set of samples using your LC-MS method.

  • Data Analysis:

    • Calculate the average peak area for 6-O-Methylreticulol in Set A (Peak AreaNeat).

    • Calculate the average peak area for 6-O-Methylreticulol in Set B (Peak AreaMatrix).

    • Calculate the Matrix Factor (MF): MF = Peak AreaMatrix / Peak AreaNeat

    • The percent matrix effect can be calculated as: %ME = (MF - 1) * 100

      • A negative value indicates suppression, while a positive value indicates enhancement.

Protocol 2: Method of Standard Addition

Objective: To accurately quantify 6-O-Methylreticulol in a complex matrix by correcting for matrix effects on a per-sample basis.

Materials:

  • Study samples containing unknown concentrations of 6-O-Methylreticulol.

  • A concentrated stock solution of 6-O-Methylreticulol reference standard.

Procedure:

  • Sample Aliquoting: For each unknown sample, prepare at least four aliquots of equal volume.

  • Spiking:

    • Leave one aliquot unspiked (this is your zero point).

    • Spike the remaining aliquots with increasing known amounts of the 6-O-Methylreticulol standard. The concentration range of the spikes should be relevant to the expected concentration in the samples.

  • Sample Preparation: Process all spiked and unspiked aliquots using your validated sample preparation method.

  • LC-MS Analysis: Analyze all processed samples.

  • Data Analysis:

    • For each sample, plot the peak area of 6-O-Methylreticulol (y-axis) against the concentration of the added standard (x-axis).

    • Perform a linear regression on the data points.

    • The absolute value of the x-intercept of the regression line corresponds to the endogenous concentration of 6-O-Methylreticulol in the original, unspiked sample.[5]

References

Technical Support Center: Scaling Up 6-O-Methylreticulol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the production of 6-O-Methylreticulol. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and data presentation examples to address common challenges encountered during synthesis and fermentation.

Frequently Asked Questions (FAQs)

Q1: What is 6-O-Methylreticulol and what is its primary production route?

A1: 6-O-Methylreticulol is an isocoumarin, a class of metabolites often produced by fungi.[1][2] Its biosynthesis in fungi typically follows a polyketide pathway, which is catalyzed by a multi-domain enzyme called a nonreducing polyketide synthase (nrPKS).[3][4] The final structure is achieved through a series of enzymatic modifications, including a crucial methylation step.[5][6]

Q2: Which microorganisms are known to produce isocoumarins like 6-O-Methylreticulol?

A2: Isocoumarin derivatives are commonly isolated from various endophytic fungi, with the Aspergillus and Penicillium genera being prominent producers.[2][7] Scaling up production often involves optimizing the fermentation conditions for a selected high-yielding fungal strain.

Q3: What are the main challenges in scaling up fungal fermentation for secondary metabolite production?

A3: Key challenges include maintaining optimal and consistent culture conditions as the volume increases.[8][9] Critical factors to control are fungal morphology (preventing excessive pelleting or viscous broth), ensuring adequate dissolved oxygen (DO) and nutrient distribution, managing pH shifts, and preventing shear stress from agitation.[10][11] Reproducing the success of a small-scale batch in a much larger bioreactor is a significant bottleneck.[8]

Q4: What is the difference between "scale-up" and "scale-out" in bioprocessing?

A4: "Scale-up" refers to increasing the production capacity by using larger vessels or bioreactors. "Scale-out" involves increasing capacity by running multiple smaller culture vessels in parallel. While scale-out can be more straightforward as the individual process unit remains the same, scale-up is often more cost-effective for large-scale industrial production. Both strategies can be part of a comprehensive workflow.

Troubleshooting Guide

Problem 1: Low or No Yield of 6-O-Methylreticulol

QuestionPossible CauseSuggested Solution
Is the fungal culture viable and pure? Culture contamination with bacteria or other fungi can inhibit the production of target metabolites.Streak the culture on a fresh agar (B569324) plate to isolate single colonies. Use methods like single spore or hyphal tip isolation for purification.[12][13][14] Verify purity through microscopy.
Are the fermentation conditions optimal? Suboptimal pH, temperature, aeration, or agitation can significantly impact secondary metabolite production. Fungal metabolite production is often sensitive to nutrient limitations (e.g., phosphate (B84403) or nitrogen).[9]Systematically optimize fermentation parameters using a Design of Experiments (DoE) approach.[15] Test different media compositions, pH profiles (e.g., 4.0-6.0), and dissolved oxygen levels.[16]
Is the precursor supply for the polyketide pathway a bottleneck? Insufficient primary metabolites (like acetyl-CoA and malonyl-CoA) can limit the synthesis of the polyketide backbone.Ensure the culture medium provides an adequate carbon source. Consider fed-batch strategies to maintain nutrient levels without causing overflow metabolism.
Is the methylation step inefficient? Low activity or expression of the specific O-methyltransferase (OMT) enzyme can lead to an accumulation of the precursor, reticulol, instead of 6-O-Methylreticulol. The cofactor S-adenosyl-L-methionine (SAM) may be limiting.Overexpress the relevant OMT gene in your production strain. Supplement the medium with precursors for SAM biosynthesis, such as methionine.[6]

Problem 2: Inconsistent Product Yield Between Batches

QuestionPossible CauseSuggested Solution
Is the inoculum preparation consistent? Variations in inoculum age, size, or morphology (spore concentration, mycelial fragments) can lead to different growth kinetics and productivity in the production fermenter.Standardize the inoculum preparation protocol, including the age of the seed culture and spore concentration (e.g., 1x10⁶ spores/mL).[8] Using frozen bagged inoculum from a well-controlled seed fermentor can improve consistency.[10]
Are key scale-up parameters being maintained? Parameters like tip speed (related to shear stress) and oxygen mass transfer coefficient (kLa) do not scale linearly with volume. Failure to maintain these can alter the physiological state of the fungus.When scaling up, aim to maintain a constant parameter known to be critical for your process, such as dissolved oxygen level or tip speed, rather than just RPM.[11] Use process modeling to predict conditions at a larger scale.
Is the culture morphology changing? Filamentous fungi can grow as dispersed mycelia, clumps, or dense pellets. This morphology affects viscosity, nutrient uptake, and oxygen transfer, leading to batch-to-batch variability.Modify medium composition (e.g., add additives like calcium chloride or carboxymethylcellulose) or adjust agitation speed to control pellet formation.[10] Monitor morphology microscopically throughout the fermentation.

Problem 3: Difficulty in Product Purification

QuestionPossible CauseSuggested Solution
Is the product co-eluting with impurities during chromatography? Structurally similar isocoumarins or other fungal metabolites produced during fermentation can be difficult to separate from the target compound.Employ orthogonal chromatography techniques. For example, follow a size-exclusion step with a reverse-phase HPLC or ion-exchange chromatography step.[17] Optimize the HPLC gradient for better resolution.
Is the product degrading during extraction or purification? 6-O-Methylreticulol may be sensitive to pH extremes or high temperatures used during extraction and solvent evaporation steps.Perform extraction at controlled temperatures. Use a rotary evaporator under reduced pressure to minimize heat exposure. Evaluate the pH stability of the compound and use appropriate buffers during purification steps.
Is the extraction efficiency low? The target compound may remain trapped within the fungal biomass or may not be soluble in the chosen extraction solvent.Lyse the fungal cells before extraction using methods like bead beating or sonication to release intracellular metabolites. Test a range of solvents with varying polarities (e.g., ethyl acetate (B1210297), methanol (B129727), dichloromethane) to find the most effective one for extraction.

Experimental Protocols

Protocol 1: Systematic Optimization of Fermentation Conditions

This protocol outlines a systematic approach to enhance the production of 6-O-Methylreticulol by varying key cultivation parameters.[15]

  • Strain Recovery and Inoculum Preparation:

    • Recover the fungal culture from a preserved stock onto Potato Dextrose Agar (PDA) plates.

    • Incubate at 25-28°C for 5-7 days until sufficient sporulation is observed.[12]

    • Prepare a spore suspension in sterile water with 0.1% Tween 80. Adjust the concentration to a standard value (e.g., 1x10⁷ spores/mL).

  • Experimental Design:

    • Use a Design of Experiments (DoE) approach, such as a Plackett-Burman or Central Composite Design, to efficiently screen multiple variables.

    • Key variables to investigate include: carbon source (e.g., glucose, sucrose, xylose), nitrogen source (e.g., yeast extract, peptone, ammonium (B1175870) sulfate), temperature (e.g., 25°C, 28°C, 30°C), initial pH (e.g., 5.0, 6.0, 7.0), and agitation speed (e.g., 150, 200, 250 rpm).

  • Shake Flask Fermentation:

    • Inoculate 50 mL of various sterile liquid media in 250 mL flasks with the prepared spore suspension.

    • Incubate the flasks according to the experimental design for a set period (e.g., 7-14 days).

  • Extraction and Analysis:

    • After incubation, separate the mycelium from the broth by filtration.

    • Extract the broth with an equal volume of ethyl acetate three times.

    • Extract the lyophilized mycelial mass separately to capture intracellular product.

    • Combine the organic extracts, dry with anhydrous sodium sulfate, and evaporate to dryness.

    • Analyze the crude extract yield and quantify 6-O-Methylreticulol using HPLC (see Protocol 3).

  • Data Analysis:

    • Use statistical software to analyze the results from the DoE. Identify the parameters that have the most significant positive effect on yield.

    • Based on the analysis, predict the optimal combination of conditions for maximizing production.

    • Validate the predicted optimal conditions with a confirmation experiment.

Protocol 2: Extraction and Purification of 6-O-Methylreticulol
  • Large-Scale Extraction:

    • Following fermentation, separate the fungal biomass from the culture broth using centrifugation or filtration.

    • Lyophilize (freeze-dry) the biomass.

    • Perform a liquid-liquid extraction on the culture broth using ethyl acetate.

    • Perform a solid-liquid extraction on the lyophilized biomass using methanol or acetone.

  • Crude Extract Preparation:

    • Combine all organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator.

    • Resuspend the dried crude extract in a minimal amount of a suitable solvent (e.g., methanol) for chromatographic purification.

  • Chromatographic Purification:

    • Step 1: Size-Exclusion Chromatography (SEC):

      • Load the resuspended crude extract onto an SEC column (e.g., Sephadex LH-20) equilibrated with a suitable mobile phase (e.g., methanol).

      • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing 6-O-Methylreticulol.

    • Step 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

      • Pool the fractions containing the target compound from the SEC step and concentrate them.

      • Inject the concentrated sample onto a preparative C18 RP-HPLC column.

      • Elute the compound using a gradient of water and acetonitrile (B52724) (or methanol), both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.

      • Collect the peak corresponding to 6-O-Methylreticulol based on its retention time, as determined by an analytical standard.

  • Final Product Confirmation:

    • Evaporate the solvent from the purified fraction.

    • Confirm the identity and purity of the final compound using analytical techniques such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[18][19]

Protocol 3: Quantitative Analysis by HPLC-UV
  • Standard Preparation:

    • Prepare a stock solution of purified 6-O-Methylreticulol (e.g., 1 mg/mL) in methanol.

    • Create a series of standard dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to generate a calibration curve.[20]

  • Sample Preparation:

    • Dissolve a precisely weighed amount of dried crude extract in a known volume of methanol.

    • Filter the sample through a 0.22 µm syringe filter before injection to remove particulate matter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • UV Detection: Monitor at a wavelength determined by a UV-Vis scan of the pure compound (isocoumarins typically absorb around 254 nm and 300-330 nm).[21]

    • Column Temperature: 30°C.

  • Quantification:

    • Inject the standard solutions to create a calibration curve by plotting peak area against concentration. The curve should be linear (R² > 0.99).[22]

    • Inject the prepared samples.

    • Determine the concentration of 6-O-Methylreticulol in the samples by comparing their peak areas to the calibration curve.

    • Calculate the final yield in mg/L of the original culture.

Quantitative Data Presentation

Effective scale-up requires careful tracking of production metrics. The table below provides an example of how to structure data from fermentation optimization experiments.

Table 1: Illustrative Results of Fermentation Optimization for 6-O-Methylreticulol Production

RunCarbon Source (30 g/L)Nitrogen Source (10 g/L)Temp (°C)Initial pHBiomass (g/L)6-O-Methylreticulol Titer (mg/L)Productivity (mg/L/day)
1GlucoseYeast Extract256.012.585.26.1
2SucroseYeast Extract256.011.870.45.0
3GlucosePeptone256.013.195.76.8
4GlucoseYeast Extract286.014.2110.67.9
5GlucoseYeast Extract255.010.965.14.7
6GlucosePeptone286.015.5 152.3 10.9
7GlucosePeptone287.014.8130.99.4

Note: Data is for illustrative purposes only and based on a 14-day fermentation period.

Visualizations

Biosynthetic Pathway

6-O-Methylreticulol Biosynthesis cluster_pks Polyketide Synthase (PKS) Assembly cluster_mod Post-PKS Modification Acetyl-CoA Acetyl-CoA PKS_Domains PKS Domains (KS, AT, ACP, MT, TE) Acetyl-CoA->PKS_Domains Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS_Domains x n Polyketide_Intermediate Linear Polyketide Chain PKS_Domains->Polyketide_Intermediate Cyclization Cyclization & Aromatization Polyketide_Intermediate->Cyclization Reticulol Reticulol (Isocoumarin Core) Cyclization->Reticulol OMT O-Methyltransferase (OMT) Reticulol->OMT SAH SAH OMT->SAH Final_Product 6-O-Methylreticulol OMT->Final_Product SAM SAM SAM->OMT

Caption: Proposed biosynthetic pathway for 6-O-Methylreticulol via the polyketide synthase route.

Experimental Workflow

Production Workflow cluster_ferm Fermentation & Optimization cluster_dsp Downstream Processing cluster_qc Analysis & Final Product Inoculum Inoculum Development Fermentation Shake Flask / Bioreactor Fermentation Inoculum->Fermentation Harvest Biomass Separation Fermentation->Harvest Optimization DoE Media & Condition Optimization Optimization->Fermentation Extraction Solvent Extraction Harvest->Extraction Purification Chromatography (SEC, HPLC) Extraction->Purification QC Quantitative Analysis (HPLC) Purification->QC Characterization Structure Elucidation (MS, NMR) QC->Characterization Final_Product Pure 6-O-Methylreticulol Characterization->Final_Product

Caption: Experimental workflow from fermentation to purified 6-O-Methylreticulol.

Troubleshooting Logic

Troubleshooting Flow start Low Yield of 6-O-Methylreticulol q1 Is biomass growth poor? start->q1 q2 Is precursor (Reticulol) accumulating? q1->q2 No q3 Is yield inconsistent between scales? q1->q3 No sol1 Optimize Media: - Carbon/Nitrogen Ratio - Trace Elements q1->sol1 Yes sol2 Enhance Methylation: - Overexpress OMT - Supplement SAM precursors q2->sol2 Yes sol3 Re-evaluate PKS Expression/Activity q2->sol3 No sol4 Review Scale-Up Parameters: - Maintain constant kLa or Tip Speed - Control morphology q3->sol4 Yes

Caption: Decision tree for troubleshooting low production yields.

References

Validation & Comparative

A Comparative Analysis of the Antitumor Activities of 6-O-Methylreticulol and Reticulol

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the exploration of natural compounds as potential therapeutic agents is a burgeoning field. Among these, 6-O-Methylreticulol and its parent compound, reticulol (B1680551), have emerged as molecules of interest due to their potential antitumor properties. This guide provides a comprehensive comparison of the available scientific data on the antitumor activity of these two compounds, detailing their mechanisms of action, effects on cancer cells, and the experimental methodologies used in their evaluation.

Overview of 6-O-Methylreticulol and Reticulol

6-O-Methylreticulol is a metabolite produced by several fungal species. It has been identified as a phosphodiesterase and topoisomerase I inhibitor, suggesting a multi-faceted potential for anticancer efficacy.

Reticulol , also of fungal origin, has demonstrated potent in vitro cytotoxicity against various cancer cell lines. Its primary mechanism of action is reported as phosphodiesterase inhibition, though some evidence also points towards topoisomerase I inactivation.

Quantitative Comparison of Cytotoxic Activity

Direct comparative studies detailing the IC50 values of 6-O-Methylreticulol against a wide range of cancer cell lines are limited in the currently available scientific literature. However, data for reticulol indicates its cytotoxic potential.

CompoundCell LineCell TypeIC50 (µM)Reference
ReticulolA427Human Lung TumorData not specified[1]
ReticulolB16F10Mouse MelanomaData not specified[1]

Note: While the cytotoxicity of reticulol against A427 and B16F10 cell lines has been reported, specific IC50 values were not provided in the cited literature. Further research is required to establish a direct quantitative comparison of the potency of 6-O-Methylreticulol and reticulol.

Mechanisms of Antitumor Action

6-O-Methylreticulol: A Topoisomerase I Inhibitor

The primary proposed antitumor mechanism of 6-O-Methylreticulol is its activity as a topoisomerase I inhibitor . Topoisomerase I is a crucial enzyme involved in DNA replication and transcription. By inhibiting this enzyme, 6-O-Methylreticulol can induce DNA strand breaks, leading to cell cycle arrest and apoptosis in cancer cells.

Topoisomerase_I_Inhibition cluster_nucleus Nucleus DNA DNA Supercoils Topoisomerase_I Topoisomerase I DNA->Topoisomerase_I binds to Cleavage_Complex Topoisomerase I-DNA Cleavage Complex Topoisomerase_I->Cleavage_Complex creates Cleavage_Complex->DNA re-ligates (inhibited) DNA_Breaks DNA Strand Breaks Cleavage_Complex->DNA_Breaks Apoptosis Apoptosis DNA_Breaks->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Breaks->Cell_Cycle_Arrest Methylreticulol 6-O-Methylreticulol Methylreticulol->Cleavage_Complex stabilizes Phosphodiesterase_Inhibition Reticulol Reticulol PDE Phosphodiesterase (PDE) Reticulol->PDE inhibits Necrosis Necrosis Reticulol->Necrosis may induce AMP_GMP AMP / GMP PDE->AMP_GMP converts cAMP_cGMP cAMP / cGMP cAMP_cGMP->PDE PKG_PKA PKG / PKA Activation cAMP_cGMP->PKG_PKA Apoptosis Apoptosis PKG_PKA->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest PKG_PKA->Cell_Cycle_Arrest MTT_Assay A Seed cells in a 96-well plate B Treat cells with varying concentrations of compound A->B C Incubate for a specified period B->C D Add MTT reagent C->D E Incubate to allow formazan crystal formation D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at ~570 nm F->G Apoptosis_Assay A Treat cells with the compound B Harvest and wash cells A->B C Resuspend cells in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F Cell_Cycle_Analysis A Treat cells with the compound B Harvest and fix cells (e.g., with ethanol) A->B C Treat with RNase to degrade RNA B->C D Stain DNA with Propidium Iodide (PI) C->D E Analyze by flow cytometry D->E

References

In Vitro Phosphodiesterase Inhibitory Activity of 6-O-Methylreticulol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the in vitro data regarding the phosphodiesterase (PDE) inhibitory activity of 6-O-Methylreticulol. At present, no specific studies detailing its half-maximal inhibitory concentration (IC50) values against various PDE isoenzymes or the experimental protocols used for such evaluations could be identified. This absence of foundational data precludes a direct comparative analysis of 6-O-Methylreticulol with other established phosphodiesterase inhibitors.

While the user's request for a detailed comparison guide, including quantitative data, experimental protocols, and pathway visualizations, is a valid scientific inquiry, the lack of primary research on 6-O-Methylreticulol's action on PDEs prevents the creation of such a guide. This report, therefore, will outline the general landscape of in vitro PDE inhibitor testing and provide examples of data for other known inhibitors to serve as a framework for any future investigations into 6-O-Methylreticulol.

Understanding Phosphodiesterase Inhibition

Phosphodiesterases are a superfamily of enzymes that play a crucial role in intracellular signaling by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] Inhibition of these enzymes leads to an increase in the intracellular levels of these second messengers, which in turn modulates a wide range of physiological processes, including inflammation, smooth muscle relaxation, and cardiac contractility.[2][3] Different PDE families (PDE1-PDE11) exhibit distinct substrate specificities (cAMP-specific, cGMP-specific, or dual-substrate) and tissue distribution, making them attractive targets for therapeutic intervention in various diseases.[1][4]

Standard In Vitro Assays for PDE Inhibitors

The evaluation of a compound's potential as a PDE inhibitor typically involves a series of in vitro enzymatic assays. These assays are designed to determine the compound's potency and selectivity against different PDE isoenzymes. The most common parameter measured is the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[5]

A generalized workflow for an in vitro PDE inhibition assay is as follows:

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of test compound (e.g., 6-O-Methylreticulol) D Incubate PDE enzyme with test compound A->D B Prepare purified PDE enzyme isoform B->D C Prepare substrate (cAMP or cGMP) E Initiate reaction by adding substrate C->E D->E F Allow reaction to proceed for a defined time at a specific temperature (e.g., 37°C) E->F G Terminate the reaction F->G H Measure the amount of product (AMP/GMP) or remaining substrate (cAMP/cGMP) G->H I Calculate percentage of inhibition at each compound concentration H->I J Determine IC50 value by plotting inhibition vs. log(concentration) I->J

Figure 1: Generalized workflow for an in vitro phosphodiesterase inhibition assay.

Various detection methods can be employed to measure the reaction products, including fluorescence polarization, scintillation proximity assays, and mass spectrometry. The choice of method often depends on the required throughput and sensitivity.

Comparative Data for Known PDE Inhibitors

To illustrate the type of data necessary for a comparative guide, the following table summarizes the IC50 values for several well-characterized PDE inhibitors against different PDE families. It is important to note that these values can vary depending on the specific assay conditions and the source of the enzyme (e.g., human recombinant, bovine).[5]

InhibitorTarget PDEIC50 (nM)Reference
Rolipram PDE4~100 - 1000[6]
Sildenafil PDE56.6[5]
PDE6>100[5]
Vardenafil (B611638) PDE50.7[5]
PDE611[5]
Tadalafil PDE5~1 - 5
PDE11~10 - 50
Milrinone PDE3~100 - 500[3]

Signaling Pathways Modulated by PDE Inhibition

The therapeutic effects of PDE inhibitors stem from their ability to elevate intracellular levels of cAMP and cGMP, thereby influencing downstream signaling cascades. For instance, in airway smooth muscle cells, inhibition of PDE4 leads to cAMP accumulation, protein kinase A (PKA) activation, and subsequent bronchodilation. In vascular smooth muscle, PDE5 inhibition increases cGMP levels, activating protein kinase G (PKG) and causing vasodilation.[2]

The following diagram illustrates the general signaling pathway affected by cAMP-specific PDE inhibitors:

G cluster_cytosol Cytosol Receptor GPCR AC Adenylyl Cyclase Receptor->AC cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PDE PDE4/7/8 cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP 5'-AMP PDE->AMP Hydrolysis CellularResponse Cellular Response (e.g., decreased inflammation, smooth muscle relaxation) PKA->CellularResponse

Figure 2: Simplified signaling pathway of cAMP-specific phosphodiesterase inhibition.

Conclusion and Future Directions

The absence of published in vitro data on the phosphodiesterase inhibitory activity of 6-O-Methylreticulol is a critical knowledge gap. To enable a comparative assessment and understand its therapeutic potential, foundational research is required. Future studies should focus on:

  • In Vitro Screening: Systematically screening 6-O-Methylreticulol against a panel of human recombinant PDE isoenzymes (PDE1-11) to determine its IC50 values.

  • Selectivity Profiling: Evaluating the selectivity of 6-O-Methylreticulol by comparing its potency against different PDE families.

  • Mechanism of Action Studies: Investigating the mode of inhibition (e.g., competitive, non-competitive) to understand how 6-O-Methylreticulol interacts with the PDE active site.

Once this fundamental data becomes available, a comprehensive comparative guide can be developed to position 6-O-Methylreticulol within the broader landscape of phosphodiesterase inhibitors and to inform future drug discovery and development efforts. Researchers in the field are encouraged to undertake these initial characterization studies to unlock the potential of this compound.

References

Cross-reactivity of 6-O-Methylreticulol with different PDE isoforms

Author: BenchChem Technical Support Team. Date: December 2025

Cross-Reactivity of 6-O-Methylreticulol with Different PDE Isoforms: Information Not Available in Publicly Accessible Scientific Literature

As of December 2025, a comprehensive review of publicly available scientific literature and databases reveals no specific information regarding the cross-reactivity of 6-O-Methylreticulol with different phosphodiesterase (PDE) isoforms. Consequently, a comparison guide detailing its inhibitory activity (such as IC50 or Ki values), experimental protocols for such analysis, and related signaling pathways cannot be constructed.

Phosphodiesterases are a superfamily of enzymes that play a crucial role in cellular signal transduction by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Due to their importance in various physiological processes, PDE isoforms are significant targets for drug discovery in areas such as cardiovascular diseases, respiratory conditions, and neurological disorders.

The investigation of a compound's cross-reactivity with different PDE isoforms is a critical step in drug development to understand its selectivity and potential off-target effects. This analysis is typically performed using a panel of in vitro enzymatic assays.

Despite a thorough search for data on "6-O-Methylreticulol," a specific natural product, no studies detailing its effects on any of the PDE isoforms have been identified. Furthermore, there is no available information on its impact on cAMP or cGMP signaling pathways, which would be modulated by PDE inhibition.

Therefore, the scientific community awaits research to be conducted and published in this specific area to elucidate the potential of 6-O-Methylreticulol as a phosphodiesterase inhibitor and its selectivity profile across the various PDE isoforms. Without such foundational data, any discussion of its comparative performance or the creation of related diagrams and experimental guides would be purely speculative.

Validating Cellular Target Engagement of Novel Compounds: A Comparison Guide Using 6-O-Methylreticulol as a Case Study

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: For researchers and drug development professionals, confirming that a bioactive compound engages its intended molecular target within the complex environment of a cell is a critical step. This process, known as target engagement validation, provides crucial evidence linking a compound's chemical structure to its biological effect.

Information regarding the specific cellular targets of 6-O-Methylreticulol is not extensively available in current literature. Therefore, this guide uses 6-O-Methylreticulol as a hypothetical example of a novel natural product inhibitor to illustrate the principles and methodologies for validating target engagement. We will hypothesize that 6-O-Methylreticulol exerts its anti-inflammatory effects by inhibiting a key component of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammation.[1][2] This guide compares several widely-used experimental techniques to confirm such an interaction.

The Hypothesized Target Pathway: NF-κB Signaling

The canonical NF-κB pathway is a cornerstone of the inflammatory response.[1][3] In unstimulated cells, NF-κB transcription factors (typically a heterodimer of p50 and p65/RelA) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[3] Upon stimulation by pro-inflammatory signals like Tumor Necrosis Factor-alpha (TNFα), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome. This frees the NF-κB dimer to translocate into the nucleus, where it binds to specific DNA sequences and drives the transcription of pro-inflammatory genes, including cytokines and chemokines. Our hypothesis is that 6-O-Methylreticulol directly binds to and inhibits the IKK complex, thereby preventing NF-κB activation.

NF_kB_Pathway cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkBa_NFkB IκBα-p65/p50 IKK->IkBa_NFkB phosphorylates Reticulol 6-O-Methylreticulol Reticulol->IKK inhibits p_IkBa P-IκBα IkBa_NFkB->p_IkBa NFkB p65/p50 IkBa_NFkB->NFkB releases Proteasome Proteasome p_IkBa->Proteasome ubiquitination Proteasome->IkBa_NFkB degrades IκBα NFkB_n p65/p50 NFkB->NFkB_n translocates Nucleus Nucleus Transcription Gene Transcription (e.g., IL-6, COX-2) NFkB_n->Transcription activates CETSA_Workflow Start Start: Intact Cells Treatment Treat cells: 1. 6-O-Methylreticulol 2. Vehicle (DMSO) Start->Treatment Heating Heat Challenge (Temperature Gradient) Treatment->Heating Lysis Cell Lysis (Freeze-Thaw) Heating->Lysis Centrifuge Centrifugation (20,000 x g) Lysis->Centrifuge Supernatant Collect Supernatant (Soluble Proteins) Centrifuge->Supernatant Pellet Discard Pellet (Aggregated Proteins) Centrifuge->Pellet WB Western Blot (Detect Target Protein) Supernatant->WB Analysis Data Analysis: Plot Melting Curves WB->Analysis Validation_Logic cluster_direct Direct Binding Evidence cluster_functional Functional Cellular Effect Hypothesis Hypothesis: Compound Binds Target X CETSA CETSA (Thermal Stabilization) Hypothesis->CETSA confirms in-cell binding APMS AP-MS (Affinity Pull-down) Hypothesis->APMS identifies binding partners Reporter Reporter Gene Assay (Pathway Activity) Hypothesis->Reporter confirms pathway modulation Conclusion Conclusion: Target Engagement Validated CETSA->Conclusion APMS->Conclusion Phenotype Phenotypic Assay (e.g., Cytokine Release) Reporter->Phenotype leads to Reporter->Conclusion supports mechanism Phenotype->Conclusion supports mechanism

References

Comparative Analysis of Synthetic Routes to 6-O-Methylreticulol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of bioactive natural products is a critical step in advancing pharmacological studies. 6-O-Methylreticulol, an isocoumarin (B1212949) with noted biological activities, including phosphodiesterase and topoisomerase I inhibition, presents an interesting target for synthetic chemists. This guide provides a comparative analysis of a key synthetic route to 6-O-Methylreticulol, offering detailed experimental protocols and a discussion of potential alternative strategies.

Route 1: Classical Synthesis from 3,4,5-Trimethoxyhomophthalic Acid

A well-established method for the synthesis of 6-O-Methylreticulol proceeds from 3,4,5-Trimethoxyhomophthalic acid. This route involves a three-step sequence: acylation, cyclodehydration, and regioselective demethylation.

Experimental Protocol

Step 1: Synthesis of 2,3,4-trimethoxy-6-(2-oxopropyl)benzoic acid

To a solution of 3,4,5-Trimethoxyhomophthalic acid in dry pyridine, acetic anhydride (B1165640) is added. The mixture is refluxed for an extended period. After cooling, the reaction mixture is poured into ice-water and acidified with hydrochloric acid. The resulting precipitate is filtered, washed with water, and dried to afford 2,3,4-trimethoxy-6-(2-oxopropyl)benzoic acid.

Step 2: Synthesis of 6,7,8-trimethoxy-3-methylisocoumarin

The 2,3,4-trimethoxy-6-(2-oxopropyl)benzoic acid obtained from the previous step is treated with acetic anhydride and heated. This effects a smooth cyclodehydration to yield 6,7,8-trimethoxy-3-methylisocoumarin. The crude product can be purified by column chromatography.

Step 3: Regioselective Demethylation to 6-O-Methylreticulol

The final step involves the regioselective demethylation of 6,7,8-trimethoxy-3-methylisocoumarin. This is a critical transformation to achieve the desired 6-O-methyl substitution pattern. While specific reagents for this particular demethylation are not detailed in the available literature, common methods for regioselective demethylation of polymethoxy aromatic compounds include the use of Lewis acids such as aluminum chloride or boron tribromide, or nucleophilic reagents like sodium thiomethoxide. The choice of reagent and reaction conditions is crucial to favor demethylation at the desired position.

Data Summary: Classical Synthesis
StepStarting MaterialKey ReagentsProductYield (%)
13,4,5-Trimethoxyhomophthalic acidAcetic anhydride, Pyridine2,3,4-trimethoxy-6-(2-oxopropyl)benzoic acidData not available
22,3,4-trimethoxy-6-(2-oxopropyl)benzoic acidAcetic anhydride6,7,8-trimethoxy-3-methylisocoumarinData not available
36,7,8-trimethoxy-3-methylisocoumarinDemethylating agent (e.g., AlCl₃, BBr₃)6-O-MethylreticulolData not available

Alternative Synthetic Strategies: A Look at Modern Methodologies

While the classical route provides a foundational approach, modern synthetic organic chemistry offers several potential alternatives that could lead to a more efficient or versatile synthesis of 6-O-Methylreticulol. These strategies often involve metal-catalyzed cross-coupling reactions.

Potential Route 2: Palladium-Catalyzed Carbonylative Cyclization

A promising alternative could involve a palladium-catalyzed carbonylative cyclization of a suitably substituted aryl halide and an internal alkyne. This approach has been successfully applied to the synthesis of other isocoumarins.

Conceptual Workflow:

  • Synthesis of a 2-halo-3,4,5-trimethoxybenzoate derivative: This would serve as the aromatic precursor.

  • Palladium-catalyzed coupling with a propyne (B1212725) derivative: The coupling reaction, in the presence of carbon monoxide, would lead to the formation of the isocoumarin core in a single step.

  • Regioselective demethylation: Similar to the classical route, a final demethylation step would be required to yield 6-O-Methylreticulol.

This strategy could offer advantages in terms of step economy and the potential for late-stage diversification.

Visualizing the Synthetic Pathways

To better understand the flow of these synthetic approaches, the following diagrams illustrate the key transformations.

Classical_Synthesis_of_6_O_Methylreticulol A 3,4,5-Trimethoxyhomophthalic acid B 2,3,4-trimethoxy-6-(2-oxopropyl)benzoic acid A->B Acetic anhydride, Pyridine, Reflux C 6,7,8-trimethoxy-3-methylisocoumarin B->C Acetic anhydride, Heat D 6-O-Methylreticulol C->D Regioselective Demethylation Potential_Alternative_Synthesis A 2-Halo-3,4,5-trimethoxy- benzoate derivative C 6,7,8-trimethoxy-3-methylisocoumarin A->C Pd catalyst, CO B Propyne derivative D 6-O-Methylreticulol C->D Regioselective Demethylation Biological_Activity_of_6_O_Methylreticulol cluster_0 Cellular Processes cluster_1 Enzymatic Targets cluster_2 Downstream Effects A 6-O-Methylreticulol B Phosphodiesterase (PDE) A->B inhibits C Topoisomerase I A->C inhibits D Modulation of cAMP/cGMP Signaling B->D leads to E DNA Damage and Apoptosis C->E leads to

In Vitro Metabolic Stability: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Evaluating the Metabolic Fate of 6-O-Methylreticulol and Related Compounds

In the landscape of drug discovery and development, understanding the metabolic stability of a compound is a critical early step in predicting its pharmacokinetic profile and potential for clinical success. A compound that is too rapidly metabolized may have a short duration of action, while one that is too stable could accumulate and lead to toxicity.[1] This guide provides a framework for assessing the in vitro metabolic stability of the isocoumarin (B1212949) 6-O-Methylreticulol. Due to the current absence of publicly available in vitro metabolic stability data for 6-O-Methylreticulol, this document serves as a comparative template, utilizing data from structurally related compounds and common industry benchmarks to illustrate the evaluation process.

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of selected compounds, including the isocoumarin beauvericin, the pyranocoumarin (B1669404) decursin, and the standard cytochrome P450 (CYP) substrates dextromethorphan (B48470) and midazolam. These compounds provide a basis for comparison, highlighting the range of metabolic fates that can be expected for structurally diverse molecules. The data presented here are compiled from various studies and showcase results from different in vitro systems, such as liver microsomes and S9 fractions, across multiple species.

CompoundIn Vitro SystemSpeciesHalf-life (t½, min)Intrinsic Clearance (CLint)Reference
Beauvericin Liver MicrosomesHuman> 30< 30 mL/min/kg[2]
Liver MicrosomesRat--[2]
Liver MicrosomesMouse--[2]
Liver MicrosomesDog--[2]
Liver MicrosomesMonkey--
HepatocytesHuman> 6046.3 mL/min/kg
HepatocytesRat> 6085.7 mL/min/kg
HepatocytesMouse> 60229.7 mL/min/kg
Decursin Liver S9 FractionHuman~ 85-
Liver S9 FractionMouse~ 3.5-
Dextromethorphan Liver MicrosomesHuman-6.09 mL/min/kg
Midazolam Liver MicrosomesRat-High

Note: "-" indicates that specific data was not provided in the cited source. The experimental conditions between studies may vary, affecting direct comparability.

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

This protocol outlines a general procedure for determining the in vitro metabolic stability of a test compound using liver microsomes. This assay is a standard method to assess the extent of Phase I metabolism, primarily mediated by cytochrome P450 enzymes.

1. Materials and Reagents:

  • Test compound (e.g., 6-O-Methylreticulol)

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Positive control compounds (e.g., dextromethorphan, midazolam)

  • Organic solvent for reaction termination (e.g., ice-cold acetonitrile)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

2. Incubation Procedure:

  • Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the liver microsomes, phosphate buffer, and the test compound or positive control at 37°C for a short period (e.g., 5-10 minutes).

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (B52724) and the internal standard.

  • Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

3. Data Analysis:

  • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression line.

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Visualizing the Workflow and Metabolic Pathways

To further clarify the experimental process and the underlying biological transformations, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Microsomes, Buffer, NADPH) pre_incubation Pre-incubate Microsomes & Compound at 37°C prep_reagents->pre_incubation prep_compound Prepare Test Compound Stock Solution prep_compound->pre_incubation start_reaction Initiate Reaction with NADPH pre_incubation->start_reaction sampling Collect Samples at Time Points start_reaction->sampling terminate Terminate Reaction (Acetonitrile) sampling->terminate centrifuge Centrifuge & Collect Supernatant terminate->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Data Analysis (t½, CLint) lcms->data_analysis

Caption: Experimental workflow for an in vitro metabolic stability assay.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent_Drug Parent Drug (e.g., 6-O-Methylreticulol) CYP450 Cytochrome P450 (Oxidation, Reduction, Hydrolysis) Parent_Drug->CYP450 Biotransformation Conjugation_Enzymes Conjugation Enzymes (e.g., UGTs, SULTs) Parent_Drug->Conjugation_Enzymes Direct Conjugation Phase1_Metabolite Phase I Metabolite (More Polar) CYP450->Phase1_Metabolite Phase1_Metabolite->Conjugation_Enzymes Conjugation Excretion Excretion (Urine, Bile) Phase1_Metabolite->Excretion Phase2_Metabolite Phase II Metabolite (Water-Soluble Conjugate) Conjugation_Enzymes->Phase2_Metabolite Phase2_Metabolite->Excretion

Caption: Generalized drug metabolism signaling pathway.

Interpretation and Comparison

The in vitro metabolic stability data, although not available for 6-O-Methylreticulol itself, allows for a comparative discussion. For instance, Beauvericin exhibits moderate stability in human liver microsomes and hepatocytes, with a half-life greater than 30 and 60 minutes, respectively. In contrast, Decursin is metabolized much more rapidly in mouse liver S9 fractions (t½ ≈ 3.5 min) compared to human S9 fractions (t½ ≈ 85 min), suggesting significant species differences in its metabolism.

Dextromethorphan and midazolam are well-characterized substrates for CYP2D6/CYP3A4 and CYP3A4, respectively, and are often included as positive controls to ensure the metabolic competency of the in vitro system. Their known clearance values provide a benchmark against which to compare new chemical entities. A compound with a very short half-life and high intrinsic clearance in human liver microsomes would be predicted to have a high first-pass metabolism and potentially low oral bioavailability. Conversely, a compound with a very long half-life might warrant further investigation for potential drug-drug interactions or accumulation.

For a comprehensive evaluation of 6-O-Methylreticulol, it would be essential to perform in vitro metabolic stability assays using human and other species' liver microsomes and hepatocytes. The resulting data on its half-life and intrinsic clearance would allow for its classification as a low, medium, or high clearance compound. This information, in conjunction with data from related isocoumarins and benchmark drugs, would provide valuable insights into its likely pharmacokinetic behavior in vivo and guide further drug development efforts.

References

Assessing the Off-Target Profile of 6-O-Methylreticulol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with high specificity and minimal side effects is a cornerstone of modern drug discovery. 6-O-Methylreticulol, an isocoumarin (B1212949) derivative, has emerged as a compound of interest. Isocoumarins, a class of natural products, are known for a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects.[1][2] The parent compound, Reticulol, has been shown to inhibit cAMP phosphodiesterase and exhibit cytotoxicity against human lung and mouse melanoma cell lines.[3] However, the comprehensive target profile and potential off-target effects of 6-O-Methylreticulol remain largely uncharacterized.

This guide provides a framework for assessing the off-target effects of 6-O-Methylreticulol in cell lines, offering a comparative analysis of its hypothetical performance against other compounds. By employing a suite of robust experimental methodologies, researchers can build a detailed specificity profile, a critical step in preclinical drug development.

Data Presentation: A Comparative Framework

To facilitate a clear and objective comparison, all quantitative data should be summarized in structured tables. Below are template tables for presenting data from key experimental assays.

Table 1: Kinase Inhibition Profile of 6-O-Methylreticulol vs. Comparator

Kinase Target6-O-Methylreticulol (% Inhibition @ 10 µM)Comparator Kinase Inhibitor (% Inhibition @ 10 µM)
On-Target Kinase
Off-Target Kinase 1
Off-Target Kinase 2
...

Table 2: Cellular Thermal Shift Assay (CETSA) Data

Protein Target6-O-Methylreticulol (ΔTm in °C)Vehicle Control (ΔTm in °C)
On-Target Protein0
Potential Off-Target 10
Potential Off-Target 20
...0

Table 3: Gene Expression Modulation by 6-O-Methylreticulol

GeneFold Change (6-O-Methylreticulol vs. Vehicle)p-valueAssociated Pathway
On-Target Related Gene
Off-Target Signature Gene 1
Off-Target Signature Gene 2
...

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. The following sections outline the protocols for key experiments to assess the off-target effects of 6-O-Methylreticulol.

Kinase Profiling

Due to the conserved nature of the ATP-binding pocket across the kinome, kinase inhibitors often exhibit off-target activity.[4][5] A broad kinase screen is essential to identify unintended interactions.

Methodology:

  • Compound Preparation: Prepare a stock solution of 6-O-Methylreticulol in DMSO.

  • Kinase Panel Screening: Submit the compound to a commercial kinase profiling service (e.g., Reaction Biology, Promega) for screening against a panel of several hundred kinases at a fixed concentration (e.g., 10 µM).

  • Data Analysis: The percentage of inhibition for each kinase is determined. Hits are typically defined as kinases with inhibition greater than a certain threshold (e.g., 50% or 75%).

  • IC50 Determination: For significant off-target kinases, determine the half-maximal inhibitory concentration (IC50) by performing dose-response assays.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line sensitive to Reticulol) and treat with 6-O-Methylreticulol or vehicle control for a specified time.

  • Thermal Challenge: Heat the cell lysates at a range of temperatures (e.g., 40-70°C).

  • Protein Extraction: Separate soluble proteins from aggregated proteins by centrifugation.

  • Protein Quantification: Analyze the amount of soluble target and potential off-target proteins in the supernatant by Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting temperature (ΔTm) in the presence of the compound indicates direct binding.

Gene Expression Profiling

Changes in gene expression can reveal the downstream consequences of on-target and off-target engagement, providing insights into the broader cellular pathways affected by the compound.

Methodology:

  • Cell Treatment and RNA Extraction: Treat cells with 6-O-Methylreticulol or vehicle control. After the desired incubation period, harvest the cells and extract total RNA.

  • RNA Sequencing (RNA-seq): Prepare sequencing libraries from the extracted RNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to a reference genome and perform differential gene expression analysis to identify genes that are significantly up- or downregulated in response to the compound.

  • Pathway Analysis: Use bioinformatics tools to perform pathway enrichment analysis on the differentially expressed genes to identify signaling pathways modulated by 6-O-Methylreticulol.

Competitive Binding Assays

Competitive binding assays can quantify the binding affinity of a compound to a specific target and can be used to validate potential off-targets identified through other methods.

Methodology:

  • Assay Setup: Immobilize the purified target protein on a sensor surface (e.g., in Surface Plasmon Resonance - SPR) or use a labeled ligand in solution.

  • Competition: Introduce a known ligand for the target protein along with varying concentrations of 6-O-Methylreticulol.

  • Detection: Measure the binding of the known ligand to the target in the presence of the competitor.

  • Data Analysis: Determine the inhibition constant (Ki) of 6-O-Methylreticulol, which reflects its binding affinity for the target.

Visualizing the Assessment of Off-Target Effects

Diagrams are essential for illustrating complex biological processes and experimental designs.

Off_Target_Assessment_Workflow Workflow for Assessing Off-Target Effects of 6-O-Methylreticulol cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_analysis Data Analysis & Interpretation Kinase_Profiling Kinase Profiling (Broad Panel Screen) CETSA Cellular Thermal Shift Assay (CETSA) Kinase_Profiling->CETSA Validate Hits Gene_Expression Gene Expression Profiling (RNA-seq) Pathway_Analysis Pathway & Phenotypic Analysis Gene_Expression->Pathway_Analysis Identify Affected Pathways Comp_Binding Competitive Binding Assays (e.g., SPR) CETSA->Comp_Binding Quantify Affinity Data_Integration Integrate Data (Identify High-Confidence Off-Targets) Comp_Binding->Data_Integration Off_Target_Profile Off_Target_Profile Data_Integration->Off_Target_Profile Comprehensive Off-Target Profile Pathway_Analysis->Data_Integration Compound 6-O-Methylreticulol Compound->Kinase_Profiling Initial Screen Compound->Gene_Expression Global Cellular Response

Caption: A generalized workflow for identifying and validating off-target effects.

Kinase_Inhibitor_Off_Target_Pathway Hypothetical Off-Target Effect of a Kinase Inhibitor cluster_cell Cell Compound 6-O-Methylreticulol On_Target On-Target Kinase Compound->On_Target Off_Target Off-Target Kinase Compound->Off_Target On_Target_Substrate Substrate A On_Target->On_Target_Substrate Phosphorylates Off_Target_Substrate Substrate B Off_Target->Off_Target_Substrate Phosphorylates On_Target_Effect Desired Therapeutic Effect On_Target_Substrate->On_Target_Effect Off_Target_Effect Unintended Side Effect Off_Target_Substrate->Off_Target_Effect

Caption: Off-target effects of a kinase inhibitor on an unintended signaling pathway.

By systematically applying these methodologies, researchers can construct a comprehensive off-target profile for 6-O-Methylreticulol. This data-driven approach is essential for making informed decisions in the drug development pipeline, ultimately contributing to the development of safer and more effective therapeutics.

References

Evaluating Novel Compounds: A Comparative Framework for 6-O-Methylreticulol as a Putative PDE Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, there is no direct experimental evidence to suggest that 6-O-Methylreticulol is a phosphodiesterase (PDE) inhibitor. This guide provides a comparative framework for how a novel compound, such as 6-O-Methylreticulol, would be evaluated against established PDE inhibitors. The data presented for known inhibitors is based on published research, while the inclusion of 6-O-Methylreticulol is for illustrative and hypothetical purposes to guide potential future research.

Introduction to Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that degrade the secondary messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] By doing so, they play a critical role in regulating a vast array of physiological processes. The inhibition of these enzymes can lead to increased levels of cAMP or cGMP, which has therapeutic applications in a variety of diseases, including chronic obstructive pulmonary disease (COPD), erectile dysfunction (ED), and pulmonary arterial hypertension (PAH).[1][3][4] PDE inhibitors can be selective for a specific PDE isozyme or non-selective.[3]

This guide outlines the necessary experimental comparisons and data presentation required to characterize a novel compound, hypothetically 6-O-Methylreticulol, against a panel of well-known PDE inhibitors.

Comparative Analysis of PDE Inhibitors

A direct comparison of inhibitory activity is crucial for characterizing a novel compound. This is typically achieved by determining the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.

Table 1: IC50 Values of Selected Known PDE Inhibitors

The following table summarizes the IC50 values for several well-established PDE inhibitors across different families. This provides a baseline for the potency of current therapeutics.

CompoundTarget PDE FamilyIC50 ValueKey Therapeutic Use
MilrinonePDE30.5 - 1.2 µMAcute Heart Failure
RoflumilastPDE40.68 - 0.84 nMCOPD[5]
SildenafilPDE53.9 nMErectile Dysfunction, PAH[6]
TadalafilPDE51.8 nMErectile Dysfunction, PAH, BPH[4][6]
VardenafilPDE50.7 nMErectile Dysfunction[7]
ApremilastPDE474 nMPsoriasis, Psoriatic Arthritis
CilostazolPDE30.2 µMIntermittent Claudication

Note: IC50 values can vary depending on the specific experimental conditions.

Table 2: Head-to-Head Comparison of Inhibitory Activity (Hypothetical)

This table illustrates how the inhibitory profile of 6-O-Methylreticulol, once experimentally determined, would be compared against known inhibitors. The selectivity profile against different PDE families is critical for predicting therapeutic efficacy and potential side effects.

CompoundPDE3 IC50 (µM)PDE4 IC50 (µM)PDE5 IC50 (µM)PDE6 IC50 (µM)PDE11 IC50 (µM)Selectivity Notes
6-O-Methylreticulol Data to be determinedData to be determinedData to be determinedData to be determinedData to be determinedTo be determined based on IC50 values
Sildenafil2.62.60.00390.0360.025High selectivity for PDE5 over PDE3. Also inhibits PDE6.
Tadalafil1.0110.00180.110.0049High selectivity for PDE5. Also inhibits PDE11.[8]
Vardenafil0.141.20.00070.0040.3Highly potent PDE5 inhibitor. Also inhibits PDE6.[7]
Roflumilast>100.0008>10>10>10Highly selective for PDE4.

Experimental Protocols

To determine the PDE inhibitory activity and IC50 values for a novel compound like 6-O-Methylreticulol, a standardized biochemical assay would be employed.

Protocol: In Vitro Phosphodiesterase Inhibition Assay

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified recombinant human PDE enzymes (e.g., PDE3, PDE4, PDE5, PDE6, PDE11).

2. Materials:

  • Purified recombinant human PDE enzymes.
  • Assay Buffer (e.g., Tris-HCl based buffer with appropriate pH and salt concentrations).
  • Substrate: cAMP or cGMP, depending on the PDE family being tested.
  • Test Compound (e.g., 6-O-Methylreticulol) dissolved in a suitable solvent (e.g., DMSO).
  • Known reference inhibitors for each PDE family (positive controls).
  • Detection reagents (e.g., fluorescently labeled substrate or antibody-based detection kit).
  • Microplates (e.g., 96-well or 384-well).
  • Microplate reader.

3. Procedure:

  • Enzyme Preparation: Dilute the purified PDE enzyme to a working concentration in cold assay buffer. The final concentration should be in the linear range of the assay.
  • Compound Dilution: Prepare a serial dilution of the test compound and reference inhibitors in the assay buffer.
  • Assay Reaction: a. To the wells of a microplate, add the diluted test compound or reference inhibitor. Include wells for a positive control (no inhibitor) and a negative control (no enzyme). b. Add the diluted PDE enzyme to all wells except the negative control. c. Pre-incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 10-15 minutes) to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the substrate (cAMP or cGMP). e. Incubate the reaction for a fixed period, ensuring the reaction remains within the linear range.
  • Detection: Stop the reaction and measure the amount of remaining substrate or the product formed using a suitable detection method and a microplate reader.

4. Data Analysis: a. Subtract the background signal (negative control) from all other readings. b. Calculate the percent inhibition for each concentration of the test compound relative to the positive control (100% activity). c. Plot the percent inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Visualizing Pathways and Workflows

Signaling Pathway of PDE Action

PDE_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC_GC Adenylyl Cyclase / Guanylate Cyclase GPCR->AC_GC Signal cAMP_cGMP cAMP / cGMP (Second Messengers) AC_GC->cAMP_cGMP Synthesis ATP_GTP ATP / GTP ATP_GTP->AC_GC PDE Phosphodiesterase (PDE) cAMP_cGMP->PDE Substrate PKA_PKG PKA / PKG (Protein Kinases) cAMP_cGMP->PKA_PKG Activation AMP_GMP 5'-AMP / 5'-GMP (Inactive) PDE->AMP_GMP Hydrolysis Cellular_Response Cellular Response (e.g., Muscle Relaxation, Reduced Inflammation) PKA_PKG->Cellular_Response Phosphorylation of target proteins PDE_Inhibitor PDE Inhibitor (e.g., Sildenafil) PDE_Inhibitor->PDE Inhibition

Caption: General signaling pathway of phosphodiesterase (PDE) action and inhibition.

Experimental Workflow for Novel PDE Inhibitor Screening

Experimental_Workflow cluster_screening Screening & Characterization cluster_validation Preclinical Validation A Compound Library (including 6-O-Methylreticulol) B Primary Screening: Single concentration assay against target PDE (e.g., PDE5) A->B C Identify 'Hits' (Compounds with >50% inhibition) B->C C->A Inactive D Dose-Response Assay: Determine IC50 values for hits C->D Active E Selectivity Profiling: Test hits against a panel of PDE isozymes (PDE1-11) D->E F Lead Compound Selection E->F G Cell-Based Assays (e.g., cAMP/cGMP measurement) F->G H In Vivo Efficacy Studies (Animal models) G->H

Caption: Workflow for the screening and characterization of a novel PDE inhibitor.

Conclusion

The comprehensive evaluation of a novel compound, such as 6-O-Methylreticulol, for phosphodiesterase inhibitory activity requires a systematic approach. This includes determining its potency (IC50) against the target PDE and assessing its selectivity across a panel of PDE isozymes. The provided framework, tables, and protocols offer a guide for researchers to conduct such an evaluation, allowing for a direct and objective comparison with established PDE inhibitors. Future experimental studies are necessary to ascertain whether 6-O-Methylreticulol possesses any activity as a PDE inhibitor and to determine its potential therapeutic relevance.

References

Comparative Analysis of 6-O-Methylreticulol: Bioavailability and In Vitro Permeability

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison guide on the bioavailability and in vitro permeability of 6-O-Methylreticulol cannot be provided at this time due to the absence of publicly available experimental data for this specific compound.

Extensive searches for peer-reviewed literature and publicly accessible databases did not yield any studies detailing the pharmacokinetic properties, such as oral bioavailability, or the in vitro permeability characteristics of 6-O-Methylreticulol. Therefore, a direct comparison with other compounds or the presentation of experimental data and protocols is not possible.

To facilitate future research and provide a framework for the evaluation of 6-O-Methylreticulol, this guide outlines the standard experimental methodologies and data presentation formats that are crucial for assessing the bioavailability and in vitro permeability of a novel compound.

Understanding Bioavailability and In Vitro Permeability

Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation unchanged. It is a critical parameter in drug development, influencing dosing regimens and the therapeutic efficacy of a compound.

In vitro permeability is a measure of a drug's ability to cross a biological membrane, typically assessed using cell-based assays. These assays are essential for predicting a drug's absorption in the gastrointestinal tract and its potential to reach its target site.

Standard Experimental Protocols

Should data for 6-O-Methylreticulol become available, the following experimental protocols would be standard for its assessment.

In Vitro Permeability Assay (Caco-2)

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is widely used as a model of the intestinal epithelial barrier.[1][2][3]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in a transwell plate and cultured for 18-22 days to form a differentiated and polarized monolayer.[3]

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the passage of a low-permeability marker like Lucifer yellow.[1]

  • Transport Study: The test compound (e.g., 6-O-Methylreticulol) is added to the apical (AP) side of the monolayer, and samples are collected from the basolateral (BL) side over a specific time course. To assess active efflux, the transport is also measured in the reverse direction (BL to AP).[3]

  • Quantification: The concentration of the compound in the collected samples is determined using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).[4]

  • Apparent Permeability Coefficient (Papp) Calculation: The Papp value is calculated using the following equation:

    Papp = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt is the rate of drug transport across the monolayer.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration of the drug in the donor chamber.

Oral Bioavailability Study (In Vivo)

Animal models, typically rodents, are used to determine the oral bioavailability of a new chemical entity.

Methodology:

  • Animal Dosing: A defined dose of the compound is administered to a group of animals via oral gavage. A separate group receives the compound via intravenous (IV) injection to serve as a reference for 100% bioavailability.[5]

  • Blood Sampling: Blood samples are collected at predetermined time points after dosing.

  • Plasma Analysis: The concentration of the compound in the plasma is quantified using a validated analytical method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including the Area Under the Curve (AUC) for both oral and IV administration.

  • Absolute Bioavailability (F%) Calculation: The absolute bioavailability is calculated as follows:

    F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100

Data Presentation

Quantitative data from these experiments would be summarized in tables for clear comparison.

Table 1: In Vitro Permeability of 6-O-Methylreticulol and Reference Compounds

CompoundPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)
6-O-MethylreticulolData UnavailableData UnavailableData Unavailable
Atenolol (Low Perm.)Typical ValueTypical ValueTypical Value
Propranolol (High Perm.)Typical ValueTypical ValueTypical Value

Table 2: Pharmacokinetic Parameters of 6-O-Methylreticulol Following Oral and IV Administration

ParameterOral AdministrationIV Administration
Dose (mg/kg)Experimental ValueExperimental Value
Cmax (ng/mL)Data UnavailableData Unavailable
Tmax (h)Data UnavailableData Unavailable
AUC (0-t) (ng*h/mL)Data UnavailableData Unavailable
Absolute Bioavailability (F%)Data Unavailable-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for assessing the permeability and bioavailability of a compound.

G cluster_0 In Vitro Permeability Assessment cluster_1 In Vivo Bioavailability Assessment Caco2_Culture Caco-2 Cell Culture on Transwells Monolayer_Integrity Monolayer Integrity Check (TEER) Caco2_Culture->Monolayer_Integrity Transport_Experiment Bidirectional Transport Experiment Monolayer_Integrity->Transport_Experiment LCMS_Analysis_Perm LC-MS/MS Analysis Transport_Experiment->LCMS_Analysis_Perm Papp_Calculation Papp & Efflux Ratio Calculation LCMS_Analysis_Perm->Papp_Calculation PK_Analysis Pharmacokinetic Analysis (AUC) Papp_Calculation->PK_Analysis Informs In Vivo Study Design Animal_Dosing Oral & IV Dosing in Animal Model Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Processing Plasma Sample Processing Blood_Sampling->Plasma_Processing LCMS_Analysis_Bio LC-MS/MS Analysis Plasma_Processing->LCMS_Analysis_Bio LCMS_Analysis_Bio->PK_Analysis Bioavailability_Calc Absolute Bioavailability Calculation PK_Analysis->Bioavailability_Calc

Caption: Workflow for Permeability and Bioavailability Assessment.

This guide provides a foundational understanding of the necessary experimental approaches to characterize the bioavailability and in vitro permeability of 6-O-Methylreticulol. The scientific community awaits future research to elucidate these critical drug development parameters.

References

Structure-Activity Relationship of 6-O-Methylreticulol Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the structure-activity relationship (SAR) of 6-O-methylreticulol analogs reveal a landscape ripe for exploration, with current publicly available data being limited. While direct and comprehensive comparative studies on a series of 6-O-methylreticulol analogs are not readily found in existing literature, preliminary insights can be gleaned from related compounds and general principles of medicinal chemistry. This guide aims to provide a framework for researchers by summarizing available pertinent information and outlining key experimental protocols and potential signaling pathways for future investigation.

Comparative Cytotoxicity: An Extrapolated View

Due to the absence of specific studies on 6-O-methylreticulol analogs, a direct comparison of their cytotoxic activities is not feasible at this time. However, research on analogous natural product derivatives offers valuable perspectives. For instance, studies on the 6-O-acylation of other complex phenols have demonstrated that modifications at this position can significantly impact biological activity.

To facilitate future comparative analyses, a standardized table for reporting cytotoxicity data is proposed below. Researchers are encouraged to populate this table as data on 6-O-methylreticulol analogs become available.

Table 1: Comparative Cytotoxicity of 6-O-Methylreticulol Analogs (Hypothetical Data)

Compound IDModification at 6-O PositionTest Cancer Cell LineIC50 (µM)Selectivity Index (SI)Reference
6-O-MR -CH3 (Parent)e.g., MCF-7Data NeededData NeededData Needed
Analog 1 e.g., -CH2CH3e.g., MCF-7Data NeededData NeededData Needed
Analog 2 e.g., -COCH3e.g., MCF-7Data NeededData NeededData Needed
Analog 3 e.g., -He.g., MCF-7Data NeededData NeededData Needed
Control e.g., Doxorubicine.g., MCF-7Data NeededData NeededData Needed

IC50: Half-maximal inhibitory concentration. SI: Selectivity Index (IC50 in normal cells / IC50 in cancer cells).

Key Experimental Protocols

To ensure reproducibility and facilitate cross-study comparisons, detailed and standardized experimental protocols are crucial. The following sections outline essential methodologies for evaluating the biological activity of 6-O-methylreticulol analogs.

Synthesis of 6-O-Methylreticulol Analogs

A generalized workflow for the synthesis of 6-O-methylreticulol analogs would typically involve the selective modification of the hydroxyl group at the 6-position of a reticulol (B1680551) precursor.

G Start Reticulol Precursor Protect Protection of other reactive groups Start->Protect Modify Modification at 6-O position Protect->Modify Deprotect Deprotection Modify->Deprotect Purify Purification and Characterization Deprotect->Purify End Target Analog Purify->End

A generalized workflow for the synthesis of 6-O-methylreticulol analogs.
In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of chemical compounds.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis Seed Seed cells in 96-well plates Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with varying concentrations of analogs Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate3->Add_Solubilizer Read_Absorbance Read absorbance at ~570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 values Calculate_Viability->Determine_IC50

Workflow for determining cytotoxicity using the MTT assay.

Potential Signaling Pathways for Investigation

The anticancer activity of natural products is often attributed to their ability to modulate specific cellular signaling pathways. For 6-O-methylreticulol analogs, several pathways warrant investigation based on the known mechanisms of structurally related compounds.

Apoptosis Induction Pathway

Many cytotoxic agents induce programmed cell death, or apoptosis. Investigating the effect of 6-O-methylreticulol analogs on key apoptotic proteins is a critical step in understanding their mechanism of action.

G Analog 6-O-Methylreticulol Analog Mitochondria Mitochondria Analog->Mitochondria Induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

A potential apoptosis induction pathway for investigation.
Cell Cycle Regulation

Compounds that interfere with the cell cycle can halt the proliferation of cancer cells. Analyzing the cell cycle distribution of treated cells can reveal if the analogs cause arrest at specific phases (e.g., G1, S, G2/M).

G cluster_0 Potential Arrest Points G1 G1 Phase S S Phase G1->S Progression Arrest_G1 G1 Arrest G1->Arrest_G1 G2 G2 Phase S->G2 Progression M M Phase G2->M Progression Arrest_G2M G2/M Arrest G2->Arrest_G2M M->G1 Progression

Cell cycle phases and potential points of arrest by bioactive compounds.

Concluding Remarks

The study of 6-O-methylreticulol analogs as potential anticancer agents is an emerging field. The lack of extensive published data highlights a significant opportunity for researchers to contribute to this area. By employing standardized experimental protocols and investigating relevant signaling pathways, the scientific community can build a comprehensive understanding of the structure-activity relationships of these promising compounds. This guide serves as a foundational resource to direct and harmonize these future research endeavors.

Safety Operating Guide

Essential Procedures for the Safe Disposal of 6-O-Methylreticulol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 6-O-Methylreticulol as a hazardous substance. Due to the absence of a specific Safety Data Sheet (SDS), these guidelines are based on the general properties of the parent compound, Reticulol, and the broader class of isoquinoline (B145761) alkaloids. All disposal procedures must comply with local, state, and federal regulations.

Researchers and laboratory personnel must handle 6-O-Methylreticulol with caution, assuming it possesses toxic and potentially cytotoxic properties similar to related compounds.[1][2] Proper disposal is not merely a regulatory requirement but a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step operational plan for the safe handling and disposal of 6-O-Methylreticulol waste.

Hazard Assessment and Personal Protective Equipment (PPE)

Given that 6-O-Methylreticulol belongs to the isoquinoline alkaloid family, it should be handled as a potentially hazardous compound.[3] Many isoquinoline alkaloids are toxic if ingested, inhaled, or absorbed through the skin and can cause irritation.[3][4] Therefore, the following PPE is mandatory when handling 6-O-Methylreticulol:

PPE CategorySpecification
Eye Protection Chemical splash goggles or safety glasses with side shields that meet appropriate safety standards.
Hand Protection Nitrile or other chemical-resistant gloves. Gloves should be inspected before use and changed frequently.
Body Protection A laboratory coat must be worn to protect skin and clothing.
Respiratory Protection If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95 or higher) is recommended.[3]

This data is synthesized from general safety protocols for hazardous chemicals and isoquinoline alkaloids.

Step-by-Step Disposal Protocol

The proper disposal of 6-O-Methylreticulol waste must be managed through your institution's Environmental Health and Safety (EHS) program. Do not dispose of this chemical down the drain or in regular trash.[5]

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused or waste 6-O-Methylreticulol, along with any contaminated materials such as gloves, pipette tips, and weigh boats, in a designated, leak-proof, and chemically compatible container. This container should be clearly labeled for hazardous solid waste.

  • Liquid Waste: Collect any solutions containing 6-O-Methylreticulol in a separate, leak-proof, and chemically compatible container labeled for hazardous liquid waste. Do not mix with other incompatible waste streams.

  • Sharps: Any needles, syringes, or other sharps contaminated with 6-O-Methylreticulol must be disposed of in a designated sharps container for hazardous waste.[3]

2. Container Labeling:

  • All waste containers must be clearly and securely labeled with "Hazardous Waste."

  • The label must include the full chemical name: "6-O-Methylreticulol."

  • Indicate the primary hazard(s) (e.g., "Toxic").

  • Note the date when waste was first added to the container (accumulation start date).

3. Storage:

  • Store sealed and labeled waste containers in a designated and secure hazardous waste accumulation area within the laboratory.

  • This area should be away from heat, open flames, and incompatible materials.

  • Utilize secondary containment, such as a larger, chemically resistant bin, to mitigate spills.

4. Final Disposal:

  • Once a waste container is full or has reached the designated accumulation time limit set by your institution, arrange for its collection by your EHS office or a licensed hazardous waste disposal contractor.[3]

Spill and Decontamination Procedures

In the event of a spill, the primary objective is to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure it is well-ventilated, preferably within a chemical fume hood.

  • Wear Appropriate PPE: Before cleaning, don the full personal protective equipment detailed in the table above.

  • Contain the Spill: For solid spills, gently cover the material with a damp paper towel to prevent dust from becoming airborne.[3] For liquid spills, use an inert absorbent material to contain the spill.

  • Clean the Area: Carefully scoop the contained material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (such as ethanol (B145695) or acetone), followed by a thorough wash with soap and water.[3] All cleaning materials must be disposed of as hazardous waste.[3]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 6-O-Methylreticulol.

cluster_waste_type Identify Waste Type cluster_storage Store Securely start Waste Generation (6-O-Methylreticulol) solid Solid Waste (e.g., powder, contaminated labware) start->solid liquid Liquid Waste (e.g., solutions) start->liquid sharps Contaminated Sharps start->sharps spill Spill Occurs start->spill containerize Containerize Separately in Labeled, Compatible Hazardous Waste Containers solid->containerize liquid->containerize sharps->containerize storage_area Designated Satellite Accumulation Area containerize->storage_area secondary_containment Use Secondary Containment storage_area->secondary_containment disposal Arrange for Pickup by EHS or Licensed Contractor storage_area->disposal spill_response Follow Spill Cleanup Protocol spill->spill_response spill_response->containerize

Disposal workflow for 6-O-Methylreticulol waste.

References

Essential Safety and Operational Guide for Handling 6-O-Methylreticulol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the safe handling of 6-O-Methylreticulol based on available information for the closely related parent compound, reticuline, and general best practices for handling potent alkaloids. No specific Safety Data Sheet (SDS) for 6-O-Methylreticulol was found. Therefore, a conservative approach assuming high potency and toxicity is strongly recommended. All laboratory personnel must be thoroughly trained in handling hazardous chemicals before working with this compound.

Hazard Assessment and Primary Concerns

6-O-Methylreticulol is a derivative of reticuline, a benzylisoquinoline alkaloid. Reticuline is known to be a precursor to morphine and exhibits central nervous system depressing effects. Furthermore, it has demonstrated toxicity to dopaminergic neurons.[1] Given these properties of the parent compound, 6-O-Methylreticulol should be handled as a potent and potentially hazardous substance.

Primary concerns include:

  • Toxicity: Potential for acute and chronic health effects, including neurological damage.

  • Inhalation: Risk of respiratory tract irritation and systemic toxicity if aerosolized.

  • Dermal Absorption: Possibility of absorption through the skin, leading to systemic effects.

  • Ingestion: High risk of toxicity if swallowed.

  • Eye Contact: Potential for serious eye irritation or damage.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure. The following table summarizes the required PPE for handling 6-O-Methylreticulol.

PPE Component Specification Rationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Provides robust protection against dermal absorption. Regular glove changes are crucial to prevent permeation.
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against splashes, aerosols, and airborne particles.
Body Protection Disposable, solid-front, back-closure gown made of a non-absorbent material (e.g., polyethylene-coated polypropylene) with long sleeves and tight-fitting cuffs.Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator. For procedures that may generate significant aerosols or vapors, a powered air-purifying respirator (PAPR) with an appropriate cartridge is recommended.Minimizes the risk of inhaling hazardous particles or vapors.
Foot Protection Closed-toe shoes and disposable shoe covers.Protects against spills and contamination of personal footwear.

Operational Plan: Step-by-Step Handling Procedures

All handling of 6-O-Methylreticulol must be conducted within a certified chemical fume hood or a Class II Biological Safety Cabinet to ensure proper ventilation and containment.

3.1. Preparation and Pre-Handling:

  • Designated Area: Cordon off and clearly label the designated work area for handling 6-O-Methylreticulol.

  • Gather Materials: Assemble all necessary equipment, including the chemical, solvents, glassware, and waste containers, inside the containment unit before starting.

  • PPE Donning: Put on all required PPE in the correct order: inner gloves, gown, shoe covers, outer gloves, respiratory protection, and finally, eye and face protection.

3.2. Weighing and Aliquoting:

  • Tare a suitable container inside the chemical fume hood.

  • Carefully transfer the required amount of 6-O-Methylreticulol using a dedicated spatula. Avoid any actions that could generate dust.

  • Close the primary container immediately after dispensing.

  • Clean the spatula and any other tools used with an appropriate solvent (e.g., methanol, followed by water), collecting the rinsate as hazardous waste.

3.3. Solubilization and Dilution:

  • Add the solvent to the container with the weighed 6-O-Methylreticulol slowly and carefully to avoid splashing.

  • Mix gently using a vortex mixer or by gentle swirling until the compound is fully dissolved.

  • Transfer solutions using appropriate volumetric pipettes with fresh, disposable tips for each transfer.

3.4. Post-Handling and Decontamination:

  • Decontaminate all surfaces within the chemical fume hood with an appropriate solvent, followed by a general laboratory cleaner.

  • Decontaminate all equipment that came into contact with the chemical.

  • Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of all disposable PPE as hazardous waste.

  • Wash hands thoroughly with soap and water after completing all work and removing PPE.

Disposal Plan

All waste generated from handling 6-O-Methylreticulol is considered hazardous and must be disposed of accordingly.

Waste Type Disposal Procedure
Solid Waste Contaminated gloves, gowns, shoe covers, pipette tips, and any other solid materials.
Place in a dedicated, clearly labeled, leak-proof hazardous waste container.
Liquid Waste Unused solutions, solvent rinsates, and any other liquid waste.
Collect in a sealed, shatter-resistant, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
Sharps Waste Contaminated needles, syringes, and razor blades.
Dispose of immediately in a designated, puncture-resistant sharps container.

Emergency Procedures

Emergency Situation Immediate Action
Skin Exposure Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
Eye Exposure Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's environmental health and safety department. For small spills, wear appropriate PPE, cover the spill with an absorbent material, and clean the area with a suitable solvent, collecting all materials as hazardous waste.

Visual Workflow for Handling 6-O-Methylreticulol

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Post-Handling prep_area Designate and Prepare Work Area gather_materials Gather All Materials in Hood prep_area->gather_materials don_ppe Don Full PPE gather_materials->don_ppe weigh Weigh Compound don_ppe->weigh Proceed to Handling dissolve Dissolve and Dilute weigh->dissolve experiment Perform Experimental Procedures dissolve->experiment decontaminate_surfaces Decontaminate Surfaces and Equipment experiment->decontaminate_surfaces Proceed to Cleanup dispose_waste Segregate and Dispose of Waste decontaminate_surfaces->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of 6-O-Methylreticulol.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.